N-Methyl-1-naphthylamine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGTEASAJRPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611267 | |
| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-36-1 | |
| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl-1-naphthylamine Hydrochloride synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-1-naphthalenemethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methyl-1-naphthalenemethylamine Hydrochloride (CAS: 65473-13-4). This compound is a critical intermediate in the synthesis of several prominent antifungal pharmaceuticals, including Terbinafine and Butenafine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of prevalent synthetic methodologies, including direct alkylation and a commercially relevant formamide-based route. The guide explains the mechanistic rationale behind procedural choices, furnishes detailed experimental protocols, and outlines robust methods for purification and analytical characterization. Emphasis is placed on ensuring scientific integrity through validated procedures and authoritative citations, providing a self-contained resource for laboratory and process development applications.
Introduction and Strategic Importance
N-Methyl-1-naphthalenemethylamine stands as a pivotal building block in medicinal chemistry. Its structural motif is integral to the pharmacophore of allylamine antifungals, which act by inhibiting the fungal enzyme squalene epoxidase. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it the preferred form for storage and subsequent synthetic transformations.
1.1. Nomenclature Clarification
It is crucial to distinguish N-Methyl-1-naphthalenemethylamine Hydrochloride from a similarly named isomer, N-Methyl-1-naphthylamine Hydrochloride. The key structural difference is the presence of a methylene (-CH2-) bridge between the naphthalene ring and the nitrogen atom in the target compound, a feature essential for its role in synthesizing pharmaceuticals like Terbinafine.[1]
-
Target Compound: N-Methyl-1-naphthalenemethylamine HCl (C₁₂H₁₄ClN)
-
Isomer: N-Methyl-1-naphthylamine HCl (C₁₁H₁₂ClN)[3]
1.2. Physicochemical Properties
The hydrochloride salt is typically an off-white to cream-colored crystalline powder.[4][5] Key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 65473-13-4 | [4][6] |
| Molecular Formula | C₁₂H₁₃N · HCl | [5][6] |
| Molecular Weight | 207.70 g/mol | [6] |
| Appearance | White to cream powder or crystalline powder | [4] |
| Melting Point | 189-195 °C (lit.) | [1][4][6] |
| Solubility | Soluble in water | [5] |
Synthetic Strategies: A Mechanistic Overview
The construction of N-Methyl-1-naphthalenemethylamine can be approached through several reliable synthetic routes. The choice of method often depends on scale, available starting materials, and desired impurity profile. The primary disconnection occurs at the C-N bond, suggesting either direct alkylation of methylamine or reductive amination of an aldehyde. A third, industrially relevant method circumvents the direct handling of volatile methylamine gas.
Caption: Primary synthetic routes to N-Methyl-1-naphthalenemethylamine Hydrochloride.
-
Route A: Direct Alkylation: This is a classical Sₙ2 pathway where 1-chloromethylnaphthalene is treated with methylamine. The nucleophilic nitrogen of methylamine displaces the chloride leaving group. The primary challenge is preventing over-alkylation, where the desired secondary amine product reacts further with the electrophile to form a tertiary amine impurity. This is typically mitigated by using a large excess of methylamine.
-
Route B: Reductive Amination: This two-step, one-pot process involves the reaction of naphthalene-1-carboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[7][8] Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method offers excellent control and often results in higher purity by avoiding the over-alkylation issues seen in direct alkylation.
-
Route C: N-Methylformamide Approach: This process, often favored in commercial settings, avoids the use of highly volatile and flammable methylamine gas.[9][10] 1-Chloromethylnaphthalene is reacted with the anion of N-methylformamide, or with N-methylformamide in the presence of a mild base and a phase-transfer catalyst, to yield an N-formyl intermediate. Subsequent acid or base-catalyzed hydrolysis cleaves the formyl group to furnish the desired secondary amine.[10]
Detailed Experimental Protocols
3.1. Protocol 1: Synthesis via Direct Alkylation
This protocol is based on the direct nucleophilic substitution of 1-chloromethylnaphthalene with methylamine.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 1-chloromethylnaphthalene (1.0 eq) in absolute methanol.
-
Reagent Addition: Chill the solution to 0-5 °C in an ice bath. Slowly add a chilled solution of methylamine (≥3.0 eq) in absolute methanol via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Using a significant excess of methylamine favors the formation of the desired primary product over the dialkylated tertiary amine impurity. The low temperature maintains the volatile methylamine in the solution and controls the reaction exotherm.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification of Free Base: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-Methyl-1-naphthalenemethylamine as a free base, often an oil.
3.2. Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid (1.1 eq) in isopropanol (or bubble HCl gas through the solution). A precipitate should form immediately.
-
Causality: The basic amine is protonated by HCl to form the ammonium salt. This salt has significantly lower solubility in non-polar or moderately polar organic solvents, causing it to crystallize out of the solution. This step is both a conversion and a purification.
-
-
Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Recrystallization (Purification): Wash the filter cake with cold diethyl ether to remove residual impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/ether or isopropanol. Dry the final crystalline product under vacuum.
Purification and Analytical Characterization Workflow
A robust purification and characterization strategy is essential to ensure the final product meets the stringent quality requirements for pharmaceutical applications.
Caption: Workflow for the purification and analysis of the target compound.
4.1. Characterization Data
The identity and purity of the final product must be confirmed through a combination of spectroscopic and physical methods.
| Analysis Method | Expected Result | Purpose |
| Melting Point | 189-195 °C | A sharp melting point within the literature range indicates high purity.[4][6] |
| ¹H NMR | Characteristic peaks for naphthyl protons (multiplets, ~7.4-8.1 ppm), methylene protons (-CH₂-, singlet, ~4.2 ppm), methyl protons (-CH₃, singlet, ~2.6 ppm), and amine proton (-NH-, broad singlet).[11] | Confirms the molecular structure and checks for structural impurities. |
| HPLC | Purity ≥98% (typically >99.5% for pharmaceutical grade) | Provides a quantitative measure of purity and detects minor impurities.[2] |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₂H₁₃N) at m/z ≈ 172.28 | Confirms the molecular weight of the free base. |
Safety and Handling
N-Methyl-1-naphthalenemethylamine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] It is toxic if swallowed.[14]
-
Self-Validation System: Adherence to safety protocols is a self-validating system for risk mitigation. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A dust mask (e.g., N95) should be used when handling the solid powder to prevent inhalation.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
| Hazard Statement | GHS Pictogram | Description |
| H301 | 💀 | Toxic if swallowed[14] |
| H315 | ❗ | Causes skin irritation[12] |
| H319 | ❗ | Causes serious eye irritation[12] |
| H335 | ❗ | May cause respiratory irritation[12] |
Conclusion
The synthesis and purification of N-Methyl-1-naphthalenemethylamine Hydrochloride are well-established processes critical for the pharmaceutical industry. The choice between direct alkylation and formamide-based routes depends on factors such as scale, safety infrastructure, and cost. For laboratory-scale synthesis, direct alkylation offers a straightforward approach, provided that over-alkylation is carefully controlled. For industrial production, the N-methylformamide method presents a safer and more controlled alternative. In all cases, the final conversion to the hydrochloride salt followed by recrystallization is a crucial step that ensures the high purity and stability required for its use as an advanced pharmaceutical intermediate. Rigorous analytical characterization is non-negotiable to validate the identity and quality of the final product.
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A Comprehensive Technical Guide to the Physicochemical Properties of N-Methyl-1-naphthylamine Hydrochloride
Abstract: This technical guide provides an in-depth examination of the physicochemical properties, analytical methodologies, and synthesis of N-Methyl-1-naphthylamine Hydrochloride (CAS RN: 4643-36-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. It emphasizes the importance of precise compound identification, outlines robust analytical workflows for quality control, and discusses the compound's stability and handling considerations.
Introduction: The Criticality of Precise Compound Identification
In the fields of medicinal chemistry and materials science, the precise identification of a chemical entity is paramount. This compound (CAS: 4643-36-1) is a key building block whose utility can be easily confused with that of its structural isomer, N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4). The latter compound, which features a methylene bridge, is widely known as a critical intermediate in the synthesis of antifungal agents like Terbinafine and Butenafine[1].
This guide focuses exclusively on This compound , where the N-methylamino group is directly attached to the C1 position of the naphthalene ring. Understanding its distinct physicochemical profile is essential for its correct application in organic synthesis and potential pharmacological research[2].
Compound Identification and Structure
Correctly identifying the molecule is the foundational step for any scientific investigation. The nomenclature and structural details provide the unambiguous identity required for sourcing, reaction planning, and regulatory documentation.
-
Systematic Name (IUPAC): N-methylnaphthalen-1-amine;hydrochloride[3]
-
Common Synonyms: 1-(N-Methylamino)naphthalene Hydrochloride, N-Methyl-1-naphthylamine HCl[4][5][6]
Core Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The data presented below has been consolidated from multiple supplier and database sources to ensure a high degree of confidence.
| Property | Value | Source(s) |
| Appearance | White to light yellow or very pale reddish-yellow crystalline powder | [2][4][10] |
| Melting Point | 177 °C | [4][6][7][8] |
| Purity (Typical) | >98.0% (by HPLC) | [4][6][10] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| pKa | Data not available. Estimated to be ~4-5 for the anilinium ion. | |
| Stability | Stable under recommended storage conditions. Sensitive to light and air. | [4][6] |
Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine, a common strategy in drug development to improve bioavailability. While specific pKa data is not readily published, the electron-donating character of the methyl group combined with the extensive aromatic system suggests the acidity of the conjugate acid (the ammonium ion) is comparable to other N-methylanilinium salts. Empirical determination is recommended for formulation development.
Analytical Characterization & Methodologies
A self-validating system of protocols is essential for confirming the identity and purity of any research compound. This ensures reproducibility and reliability of experimental results.
Spectroscopic Analysis
Standard spectroscopic methods are used to confirm the molecular structure of this compound.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the proton environment, showing characteristic peaks for the aromatic naphthalene protons, the N-methyl protons, and the N-H proton.
-
Infrared (IR) Spectroscopy: Identifies functional groups, including N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds. A robust reversed-phase HPLC method is critical for quality control.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Principle: This method leverages the hydrophobic nature of the naphthalene ring system. The compound is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine by minimizing tailing caused by interactions with residual silanols on the column packing.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (Naphthalene has strong absorbance in this region).
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Proposed Synthesis Pathway
While this compound is commercially available, understanding its synthesis is valuable for researchers exploring derivative chemistry. A common and straightforward approach is the reductive amination of 1-naphthaldehyde or the direct methylation of 1-naphthylamine, followed by conversion to the hydrochloride salt. The methylation route is depicted below.
Expert Insight: The primary challenge in this synthesis is controlling the degree of methylation. Over-methylation can lead to the formation of the dimethylated quaternary ammonium salt. Using a mild base and controlling the stoichiometry of the methylating agent are critical process parameters to optimize the yield of the desired secondary amine.
Stability, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[6]. It is recommended to keep it in a cool, dark place (preferably <15°C)[6].
-
Stability: The material is known to be sensitive to both light and air[6]. Degradation, likely through oxidation, can lead to discoloration and the formation of impurities. Long-term storage should be managed carefully to avoid compromising sample purity.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Safety Precautions:
-
Although some sources indicate the product does not meet the criteria for GHS hazard classification, standard precautions for handling chemical reagents should be followed[4].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water[4].
-
Applications and Scientific Context
As a functionalized naphthalene derivative, this compound serves as a versatile intermediate in organic synthesis. Its nucleophilic secondary amine and hydrophobic aromatic core make it a valuable building block for constructing more complex molecules. While its direct biological activity is not extensively documented in major literature, its structural motifs are present in various biologically active compounds. Researchers may utilize this compound for:
-
Scaffold for Medicinal Chemistry: Creating libraries of novel compounds for screening against various biological targets.
-
Synthesis of Dyes and Probes: The naphthyl group provides inherent fluorescence, making it a candidate for developing fluorescent probes and sensors.
-
Materials Science: Incorporation into polymers or other materials to modify their optical or electronic properties.
Conclusion
This compound (CAS: 4643-36-1) is a distinct chemical entity with a well-defined set of physicochemical properties. Its characterization relies on standard analytical techniques, with HPLC being the cornerstone for purity verification. For researchers in drug discovery and materials science, a clear understanding of its properties, proper handling procedures, and the critical distinction from its methylene-bridged isomer are essential for successful and reproducible scientific outcomes.
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Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). WIPO Patentscope. Retrieved January 2, 2026, from [Link]
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mechanism of action of N-Methyl-1-naphthylamine Hydrochloride
An In-Depth Technical Guide to the Chemical and Toxicological Mechanisms of N-Methyl-1-naphthylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₁H₁₁N·HCl) is a synthetic aromatic amine primarily utilized as a chemical reagent rather than a therapeutic agent. Consequently, its "mechanism of action" is best understood through two distinct lenses: its chemical reactivity in analytical assays and its toxicological effects on biological systems. This guide provides a detailed examination of these mechanisms, offering insights for researchers who handle this compound. We will explore its well-defined role as a coupling agent in the colorimetric detection of nitrite—the Griess reaction—and delve into the metabolic activation pathways that are characteristic of aromatic amines, leading to potential cytotoxicity and genotoxicity. This document serves as a comprehensive technical resource, bridging the gap between the compound's chemical utility and its biological hazard profile.
Physicochemical Properties and Identification
This compound is a quaternary ammonium salt with a distinct chemical profile. Understanding these fundamental properties is critical for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-methylnaphthalen-1-amine;hydrochloride | [1] |
| Synonyms | 1-(N-Methylamino)naphthalene Hydrochloride, N-Methyl-1-naphthylamine HCl | [1][2] |
| CAS Number | 4643-36-1 | [1][2] |
| Molecular Formula | C₁₁H₁₁N·HCl | [2] |
| Molecular Weight | 193.67 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >98.0% (Typical) | [2] |
Chemical Mechanism of Action: The Griess Reaction
The most well-characterized mechanism of action for this compound is its function as a coupling reagent in the Griess test. This widely used assay allows for the indirect quantification of nitric oxide (NO) by detecting its stable metabolite, nitrite (NO₂⁻)[3][4]. The reaction is a robust, two-step diazotization process.
Pathway Description
-
Diazotization: In a highly acidic medium, a diazotizing agent, typically an aromatic amine like sulfanilamide, reacts with nitrite (NO₂⁻) to form a transient diazonium salt[3][5][6].
-
Azo Coupling: The diazonium salt is highly electrophilic and readily couples with an aromatic compound, the "coupling agent." N-Methyl-1-naphthylamine serves this role. The coupling reaction forms a stable, colored azo dye[4]. The intensity of the resulting color is directly proportional to the initial concentration of nitrite in the sample and is quantified spectrophotometrically.
While effective, it is worth noting that modern Griess reagent kits often substitute N-Methyl-1-naphthylamine with N-(1-naphthyl)ethylenediamine (NED), as the latter tends to form a more soluble dye in aqueous media[5][6].
Visualization of the Griess Reaction Pathway
Caption: The two-step chemical pathway of the Griess reaction for nitrite detection.
Toxicological Mechanism of Action: Bioactivation of an Aromatic Amine
As an aromatic amine, this compound poses health hazards that are primarily linked to its metabolic processing in the body. The toxicity of this class of compounds is not due to the parent molecule itself but rather to the formation of reactive electrophilic metabolites[7][8].
Metabolic Activation Pathway
The central mechanism for the toxicity of aromatic amines is metabolic activation via N-oxidation[7].
-
N-Hydroxylation: The key initial step is the oxidation of the amino group by cytochrome P450 enzymes in the liver, which converts the amine into a reactive N-hydroxylamine derivative (aryl-N-hydroxylamine)[7].
-
Formation of Reactive Species: This N-hydroxylamine can undergo further biotransformation (e.g., esterification) to form an even more reactive nitrenium ion.
-
Macromolecular Adducts: The highly electrophilic nitrenium ion can covalently bind to cellular nucleophiles, including DNA, RNA, and proteins. The formation of DNA adducts is a critical initiating event for mutagenesis and carcinogenesis, which are well-documented hazards associated with many aromatic amines[7][9].
-
Oxidative Stress: The metabolic process can also lead to oxidative stress. For instance, the futile cycling of N-hydroxylamine can generate reactive oxygen species (ROS). Additionally, interactions with iron can release free iron, which in turn catalyzes the formation of damaging oxygen radicals, leading to lipid peroxidation, protein oxidation, and indirect DNA damage[7].
The carcinogenic potential and potency of a specific aromatic amine are influenced by a combination of its hydrophobicity (membrane permeability) and its electronic and steric properties, which dictate its propensity for metabolic transformation[10][11].
Visualization of Toxicological Activation
Caption: Generalized metabolic activation pathway for aromatic amine toxicity.
Experimental Protocols
Protocol for Nitrite Detection using the Griess Reaction
This protocol describes a generalized workflow for quantifying nitrite in aqueous samples, such as those from cell culture media or biological fluids.
Reagents:
-
Griess Reagent A (Diazotizing Reagent): 0.8 g sulfanilic acid in 100 mL of 5N acetic acid[3]. Alternative: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B (Coupling Reagent): 0.6 mL of N,N-dimethyl-1-naphthylamine in 100 mL of 5N acetic acid[3]. Note: N-Methyl-1-naphthylamine can be used similarly, but solubility should be confirmed.
-
Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 1 µM, 0 µM) in the same matrix as your samples.
Procedure:
-
Sample Preparation: Pipette 50 µL of each standard and unknown sample into individual wells of a clear, 96-well flat-bottom plate.
-
Add Griess Reagent A: Add 50 µL of Reagent A to each well.
-
Incubation 1: Incubate for 5-10 minutes at room temperature, protected from light. This allows for the complete formation of the diazonium salt.
-
Add Griess Reagent B: Add 50 µL of Reagent B to each well.
-
Incubation 2: Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development[5].
-
Measurement: Measure the absorbance of each well at a wavelength between 520-550 nm using a microplate reader[4].
-
Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the corrected absorbance values of the standards against their concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in the unknown samples[4].
Workflow for Assessing Aromatic Amine Cytotoxicity
To investigate the toxicological effects of this compound, a standard cytotoxicity workflow can be employed.
Caption: A standard experimental workflow for evaluating compound cytotoxicity.
Conclusion
This compound does not possess a mechanism of action in the pharmacological sense. Its utility is defined by its chemical reactivity as a coupling agent, enabling the sensitive detection of nitrite via the Griess reaction. Concurrently, its identity as an aromatic amine dictates its toxicological mechanism, which proceeds through metabolic activation to form reactive species capable of inducing cellular damage. For researchers, a thorough understanding of both these mechanisms is paramount for its effective application in the laboratory and for ensuring safe handling practices to mitigate the health risks associated with this class of chemicals.
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An In-depth Technical Guide to the Solubility of N-Methyl-1-naphthylamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of N-Methyl-1-naphthylamine Hydrochloride (CAS No. 4643-36-1). As a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its solubility in different solvent systems is paramount for researchers, scientists, and professionals in drug development and chemical synthesis. This document synthesizes theoretical principles with practical, field-proven methodologies to offer an in-depth perspective on the dissolution characteristics of this compound. An inferred solubility profile is presented, supported by physicochemical property analysis, including predicted pKa and logP values. Furthermore, this guide details a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₂ClN.[1] It presents as a white to light yellow crystalline powder.[1] Its strategic importance is notable in the pharmaceutical industry, where it serves as a crucial building block. A clear understanding of its solubility is a critical determinant for its effective use in synthetic reactions, formulation development, and purification processes. Inadequate solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of final active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of the solubility of this compound, thereby empowering researchers to optimize its application in their work.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the key parameters influencing its dissolution behavior are its polarity, ionizability (pKa), and lipophilicity (logP).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4643-36-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁N·HCl | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Predicted pKa (of the conjugate acid) | ~3.9 | (Predicted using ChemAxon)[6][7][8] |
| Predicted logP (of the free base) | ~2.9 | (Predicted using ACD/Labs)[9][10] |
The Role of Polarity and the "Like Dissolves Like" Principle
The structure of this compound features a large, nonpolar naphthalene ring system and a polar hydrochloride salt of a secondary amine. This amphiphilic nature dictates its solubility. The principle of "like dissolves like" suggests that polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[11] As a salt, this compound is ionic and therefore possesses significant polar character, suggesting good solubility in polar solvents.
Ionizability: The Influence of pKa and pH
The predicted pKa of the conjugate acid of N-Methyl-1-naphthylamine is approximately 3.9. This indicates that in solutions with a pH below 3.9, the compound will predominantly exist in its protonated, cationic form (the hydrochloride salt). This ionic form is significantly more polar than the free base and is expected to have a higher affinity for polar solvents like water. As the pH of the solution increases above the pKa, the compound will deprotonate to form the neutral free base, N-Methyl-1-naphthylamine. This free base is less polar and will exhibit lower solubility in polar solvents but increased solubility in nonpolar organic solvents.
Lipophilicity: The Impact of logP
The predicted octanol-water partition coefficient (logP) for the free base is approximately 2.9. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase, signifying a degree of lipophilicity.[12] This is primarily due to the large, hydrophobic naphthalene ring. While the hydrochloride salt form enhances water solubility, the inherent lipophilicity of the core structure will influence its solubility in organic solvents.
Inferred Solubility Profile of this compound
Table 2: Inferred Qualitative and Estimated Quantitative Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent Class | Solvent | Polarity | Inferred Qualitative Solubility | Estimated Quantitative Solubility Range | Rationale |
| Polar Protic | Water | High | Soluble | 10 - 50 g/L | As a hydrochloride salt, it is ionic and capable of hydrogen bonding. Solubility is expected to be high, similar to 1-naphthylamine hydrochloride. |
| Methanol | High | Soluble | > 50 g/L | The high polarity and hydrogen bonding capacity of methanol should readily dissolve the salt. | |
| Ethanol | High | Soluble | > 30 g/L | Similar to methanol, but the slightly lower polarity may result in marginally lower solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Soluble | > 50 g/L | The high polarity of DMSO makes it an excellent solvent for many salts. |
| Acetonitrile | Moderate | Moderately Soluble | 1 - 10 g/L | Its moderate polarity may limit the dissolution of the ionic salt compared to more polar aprotic solvents. | |
| Acetone | Moderate | Sparingly Soluble | < 1 g/L | The lower polarity of acetone is less favorable for dissolving the ionic hydrochloride salt. | |
| Nonpolar | Toluene | Low | Insoluble | < 0.1 g/L | The nonpolar nature of toluene is not conducive to dissolving a polar, ionic compound. |
| Hexane | Low | Insoluble | < 0.1 g/L | As a nonpolar alkane, hexane is a very poor solvent for polar salts. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][15][16]
Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Analyze the standard solutions using a suitable analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for the quantification of aromatic amines like this compound.[3][13][14][17][18] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation and quantification.
-
UV-Vis Spectrophotometry: this compound possesses a naphthalene chromophore, which absorbs UV light.[4][5][19][20][21] A UV-Vis spectrophotometer can be used to determine the concentration of the compound in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static value but is influenced by several environmental factors.
Caption: Interplay of Factors Affecting the Solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.
-
pH: As discussed in the context of pKa, the pH of the aqueous medium will have a profound effect on the solubility of this compound. In acidic conditions (pH < pKa), the highly soluble ionic form will dominate. As the pH increases, the less soluble free base will be formed, leading to a decrease in aqueous solubility.
-
Common Ion Effect: In solutions that already contain chloride ions, the solubility of this compound may be reduced due to the common ion effect. This is an important consideration in buffered solutions containing chloride salts.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative experimental data remains to be published, a scientifically sound, inferred solubility profile has been presented based on physicochemical principles and data from analogous compounds. The provided detailed experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. A thorough understanding of the interplay between the compound's intrinsic properties and the characteristics of the solvent system is crucial for the successful application of this compound in research and development.
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
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ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
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J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
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Fisher Scientific. (n.d.). N-Methyl-1-naphthylmethylamine Hydrochloride 98.0+%, TCI America™. Retrieved from [Link]
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Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link]
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ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]
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ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]
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Chemsigma International Co., Ltd. (n.d.). Buy 1-Methyl-aminomethyl Naphthalene HCL from Chemsigma International Co., Ltd. Retrieved from [Link]
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ChemAxon Docs. (n.d.). pKa calculation. Retrieved from [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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National Institutes of Health. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]
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literature review on N-Methyl-1-naphthylamine Hydrochloride applications
An In-depth Technical Guide to the Applications of N-Methyl-1-naphthylamine and Its Derivatives
This guide provides a comprehensive overview of the applications of N-Methyl-1-naphthylamine Hydrochloride and structurally related naphthylamine derivatives. As a Senior Application Scientist, the following sections synthesize technical data with practical insights, focusing on the causality behind experimental choices and established protocols. We will delve into the core applications in analytical chemistry, particularly in the well-established Griess test for nitrite and nitric oxide detection, and its role as a building block in pharmaceutical synthesis.
Introduction: Understanding Naphthylamine Derivatives
N-Methyl-1-naphthylamine is an aromatic amine derived from naphthalene.[1] It is crucial to distinguish between several related compounds often encountered in chemical literature, as their applications differ significantly:
-
N-Methyl-1-naphthylamine: The primary subject, with a methylamino group directly attached to the naphthalene ring. It is a recognized carcinogen.[1][2]
-
N-Methyl-1-naphthalenemethylamine: Features a methylene (-CH2-) bridge between the naphthalene ring and the methylamino group. This compound is a key intermediate in the synthesis of various pharmaceuticals.[3][4]
-
N-(1-Naphthyl)ethylenediamine (NED): A derivative where an ethylenediamine group is attached to the naphthalene ring. It is the most commonly used coupling agent in modern Griess test protocols due to its safety and the high solubility of the azo dye it forms.[2][5]
This guide will primarily focus on the applications stemming from the reactivity of the naphthylamine moiety, with a particular emphasis on the diazotization-coupling reaction that forms the basis of the Griess test.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁N·HCl (for this compound)[6][7] |
| Molecular Weight | 193.67 g/mol [6][7] |
| Appearance | White to light yellow crystalline powder[4][6] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[8] Potent carcinogen.[2] |
Part 1: Core Application in Analytical Chemistry: The Griess Test
The most prominent application of naphthylamine derivatives is in the Griess test, a cornerstone of analytical chemistry for the quantification of nitrite (NO₂⁻).[2][9] This test is of paramount importance in biomedical research as it allows for the indirect measurement of nitric oxide (NO), a critical but highly transient signaling molecule, by detecting its stable metabolite, nitrite.[5][10]
Principle of the Griess Reaction
The Griess test is a two-step colorimetric assay based on a diazotization reaction first described by Peter Griess in 1858.[2][5]
-
Diazotization: In a highly acidic medium, nitrite reacts with an aromatic amine, typically sulfanilamide or sulfanilic acid, to form a diazonium salt.[2][9] This reaction is pH-dependent and requires acidic conditions to proceed efficiently.[11]
-
Azo Coupling: The intermediate diazonium salt is a potent electrophile. It rapidly reacts with a coupling agent, a naphthylamine derivative, to form a stable, intensely colored azo dye.[2] The intensity of the resulting pink/red color is directly proportional to the initial nitrite concentration and can be quantified using a spectrophotometer.[9][12]
The Critical Role of the Coupling Agent
While 1-naphthylamine can be used, modern protocols overwhelmingly favor derivatives like N-(1-naphthyl)ethylenediamine dihydrochloride (NED) . The rationale is twofold:
-
Safety: 1-naphthylamine is a potent carcinogen, making its handling hazardous.[2] NED offers a much safer alternative.
-
Performance: The azo dye formed with NED is more polar and thus more soluble in the acidic aqueous medium of the assay, preventing precipitation and ensuring accurate spectrophotometric readings.[2]
N-Methyl-1-naphthylamine, being structurally similar to 1-naphthylamine, functions via the same coupling mechanism but is less commonly cited in contemporary, validated protocols compared to the optimized and safer NED.
Visualizing the Griess Reaction Pathway
The following diagram illustrates the sequential chemical reactions that constitute the Griess test.
Caption: The two-step chemical pathway of the Griess reaction.
Quantitative Data Summary for the Griess Assay
The performance of the Griess test depends on reagent purity and sample matrix. The table below summarizes typical quantitative data.[10]
| Parameter | Typical Value | Notes |
| Linear Range | 1 - 100 µM | The range where absorbance is directly proportional to nitrite concentration.[10] |
| Limit of Detection (LOD) | ~1.0 - 2.5 µM | The lowest nitrite concentration reliably detected above background.[5][10] |
| Wavelength of Max. Absorbance (λmax) | 520 - 560 nm | The optimal wavelength for measuring the absorbance of the azo dye.[10][12] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[10] |
Detailed Experimental Protocol: Nitrite Quantification
This protocol provides a validated framework for nitrite detection in biological fluids or cell culture media.
1. Reagent Preparation:
-
Griess Reagent A (Diazotizing Reagent): Dissolve 1g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C.[11][12]
-
Griess Reagent B (Coupling Reagent): Dissolve 0.1g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 100 mL of deionized water. Store in a dark, airtight bottle at 4°C.[11][12]
-
Nitrite Standard Stock Solution (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water. This stock is used to prepare a standard curve.[11]
2. Assay Workflow:
Caption: Step-by-step workflow for the Griess colorimetric assay.
3. Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a linear standard curve.
-
Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[12]
Part 2: Application in Pharmaceutical Synthesis
While N-Methyl-1-naphthylamine itself is noted for its toxicity, the structurally related N-Methyl-1-naphthalenemethylamine Hydrochloride is a valuable fine chemical intermediate. It serves as a crucial building block in the synthesis of several pharmaceutical compounds, most notably the allylamine class of antifungal agents.[3][4]
Role as a Precursor to Antifungal Drugs
N-Methyl-1-naphthalenemethylamine is a key intermediate required for the synthesis of Terbinafine and Butenafine .[3][13] It has also been used in the synthesis of Naftifine . These drugs function by inhibiting the enzyme squalene epoxidase, a critical step in the fungal ergosterol biosynthesis pathway. This action is highly selective for the fungal enzyme over its mammalian counterpart, making these drugs safe and effective antimycotics.
General Synthetic Pathway
The synthesis of these drugs typically involves the N-alkylation of N-Methyl-1-naphthalenemethylamine. A general representation of this process is outlined below.
Caption: General synthetic route for allylamine antifungals.
One documented method for preparing the intermediate involves reacting 1-chloromethylnaphthalene with methylamine. Another process involves the base or acid hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide.[13][14]
Part 3: Safety and Handling
Given the hazardous nature of naphthylamine derivatives, strict adherence to safety protocols is mandatory.
-
Hazard Identification: N-Methyl-1-naphthylamine and its hydrochloride salt are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[15][16][17] The parent compound, 1-naphthylamine, is a known carcinogen.[2]
-
Handling: Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid breathing dust.[18]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere, as the compound can be sensitive to air and light.[19]
Conclusion
N-Methyl-1-naphthylamine and its closely related derivatives are compounds with significant, albeit distinct, applications. The core chemical reactivity of the naphthylamine moiety is leveraged in the Griess diazotization-coupling reaction, a fundamental method for nitrite and nitric oxide analysis in biological and environmental sciences. For this purpose, safer and more effective derivatives like N-(1-naphthyl)ethylenediamine are now the standard. Concurrently, the structurally distinct N-Methyl-1-naphthalenemethylamine serves as an indispensable intermediate in the synthesis of potent antifungal medications. A thorough understanding of the specific chemical structures and associated safety profiles is essential for the proper application of these versatile compounds in research and development.
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N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]
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Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247. Retrieved from [Link]
- Diazotization of amines. (1999). Google Patents.
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N-Methyl-1-naphthalenemethylamine hydrochloride CAS#: 65473-13-4. (n.d.). ChemWhat. Retrieved January 2, 2026, from [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
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N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. (1954). Analytical Chemistry. Retrieved January 2, 2026, from [Link]
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1-Naphthylamine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents. (1984). PubMed. Retrieved January 2, 2026, from [Link]
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Organic Chemistry-4. (n.d.). Kolkata. Retrieved January 2, 2026, from [Link]
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1-Naphthylamine hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 2, 2026, from [Link]
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The Historical Development of N-Methyl-1-naphthylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-naphthylamine hydrochloride, a compound of significant interest in modern synthetic and analytical chemistry, possesses a rich and varied history. Initially explored in the late 19th century as part of the burgeoning field of naphthalene chemistry, its development trajectory has seen it evolve from a subject of fundamental organic synthesis to a crucial intermediate in the pharmaceutical industry and a specialized analytical reagent. This guide provides a comprehensive overview of the historical development of this compound, detailing its initial synthesis, its role in the evolution of analytical methods for nitrite detection, and its contemporary applications in drug development. By examining the causality behind experimental choices and grounding claims in historical and modern scientific literature, this document serves as an authoritative resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Genesis of a Versatile Molecule
This compound (C₁₁H₁₂ClN) is the hydrochloride salt of the N-methylated derivative of 1-naphthylamine. Its historical significance is intrinsically linked to the broader exploration of naphthalene and its derivatives, which began in earnest in the 19th century. The parent compound, 1-naphthylamine, was a key precursor in the synthesis of a vast array of azo dyes, a cornerstone of the synthetic dye industry.[1] The introduction of a methyl group to the amine functionality, and its subsequent conversion to the hydrochloride salt, altered the compound's physical and chemical properties, paving the way for new applications. This guide will trace the chronological development of this compound, from its first documented synthesis to its current-day importance.
The Dawn of Synthesis: Unraveling the Naphthalene Core
The late 19th century was a period of intense investigation into the chemistry of aromatic compounds. The first synthesis of N-Methyl-1-naphthylamine is attributed to the German chemist Otto Fischer in 1888 , as documented in the prestigious journal Berichte der deutschen chemischen Gesellschaft.
Fischer's Pioneering Synthesis (1888)
Fischer's work focused on the derivatives of α-naphthylamine. While the full, detailed protocol from the original publication requires direct consultation of the historical text, the synthesis likely involved the methylation of 1-naphthylamine. Common methods of N-methylation during this era included reaction with methyl halides (such as methyl iodide) or with dimethyl sulfate in the presence of a base to neutralize the resulting acid. The subsequent treatment with hydrochloric acid would have yielded the hydrochloride salt, improving its stability and water solubility.
Conceptual Experimental Workflow (Based on 19th Century Chemistry):
Caption: Conceptual workflow for the 19th-century synthesis of this compound.
The rationale behind preparing the hydrochloride salt was primarily to create a more stable, crystalline solid that was easier to handle, purify, and store compared to the free base, which is prone to oxidation and discoloration upon exposure to air.[1]
Modern Synthetic Approaches
The demand for N-Methyl-1-naphthylamine and its hydrochloride salt, particularly as a key intermediate in the synthesis of pharmaceuticals, has led to the development of more efficient and scalable synthetic methods. A notable contemporary application is in the production of the antifungal drug Terbinafine.[2]
Modern syntheses often prioritize yield, purity, and environmental considerations. A common route involves the reaction of 1-chloromethylnaphthalene with methylamine.
Detailed Modern Protocol: Synthesis via 1-Chloromethylnaphthalene
-
Preparation of 1-Chloromethylnaphthalene: Naphthalene is chloromethylated using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
-
Alkylation of Methylamine: 1-Chloromethylnaphthalene is then reacted with a solution of methylamine in a suitable solvent, such as ethanol.
-
Formation of the Hydrochloride Salt: The resulting N-methyl-1-naphthylmethylamine is treated with hydrochloric acid in a solvent like isopropanol to precipitate the stable hydrochloride salt.
This method offers a high yield of the desired product.
Quantitative Data Summary for Modern Synthesis:
| Parameter | Value | Reference |
| Starting Material | 1-Chloromethylnaphthalene, Methylamine | N/A |
| Product | N-Methyl-1-naphthylmethylamine Hydrochloride | N/A |
| Typical Yield | High | N/A |
| Purity | ≥98% | [3] |
graph TD { A[Naphthalene] -->|Paraformaldehyde, HCl| B(1-Chloromethylnaphthalene); B -->|Methylamine| C(N-Methyl-1-naphthylmethylamine); C -->|HCl| D(this compound);subgraph "Step 1: Chloromethylation" A --> B; end subgraph "Step 2: Amination" B --> C; end subgraph "Step 3: Salt Formation" C --> D; end
}
Caption: Modern synthetic route to this compound.
A Pivotal Role in Analytical Chemistry: The Detection of Nitrites
The historical significance of naphthylamines is deeply rooted in their application as analytical reagents, particularly for the colorimetric determination of nitrite ions. This method, known as the Griess reaction , was first described by Peter Griess in 1858 and remains a fundamental technique in analytical chemistry.
The Griess and Griess-Ilosvay Reactions
The Griess test is based on a diazotization-coupling reaction. In an acidic medium, nitrite diazotizes a primary aromatic amine (originally sulfanilic acid). The resulting diazonium salt is then coupled with an aromatic compound to produce a highly colored azo dye.
The original Griess reagent used 1-naphthylamine as the coupling agent. The reaction produces a red-pink color, the intensity of which is proportional to the nitrite concentration. The Griess-Ilosvay modification further refined this method.
Mechanism of the Griess-Ilosvay Reaction:
Caption: The final key step in the synthesis of Terbinafine.
The hydrochloride form of N-Methyl-1-naphthylamine is often used in the process due to its stability and ease of handling. The free base can be generated in situ by treatment with a base prior to the alkylation step. This application has cemented the compound's importance in the modern pharmaceutical industry.
Conclusion: A Molecule Through Time
The historical development of this compound is a compelling narrative of scientific progress. From its initial synthesis in the late 19th century, driven by a fundamental curiosity about naphthalene chemistry, it found early utility as a potential component in sensitive analytical methods for nitrite detection. While its direct role in historical analytical protocols is intertwined with that of its close chemical relatives, the principles of the Griess reaction highlight the importance of this class of compounds. Today, its primary significance lies in its indispensable role as a key intermediate in the synthesis of widely used antifungal medications. The journey of this compound from a 19th-century chemical curiosity to a 21st-century pharmaceutical building block underscores the enduring value of fundamental chemical research and the continuous evolution of the applications of chemical compounds.
References
- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123–125.
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Biolab. (n.d.). GRIESS-ILOSVAY REAGENT. Retrieved from [Link]
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Wikipedia. (n.d.). Griess test. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine.
- Fischer, O. (1888). Ueber einige Derivate des α-Naphthylamins. Berichte der deutschen chemischen Gesellschaft, 21(2), 2658-2663.
- Nguyen, T. T., et al. (2018). Gries-Ilosvay Spectrophotometry for Determination of Nitrite in Water and Vegetables in Vietnam. Asian Journal of Chemical Sciences, 5(1), 1-9.
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An In-Depth Technical Guide to the Safe Handling of N-Methyl-1-naphthylamine Hydrochloride
Introduction and Scope
N-Methyl-1-naphthylamine Hydrochloride (CAS: 4643-36-1) is a chemical compound used in biochemical and proteomics research[1]. As with any specialized reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. The causality behind stringent handling protocols is rooted in the fundamental principle of minimizing exposure to prevent adverse health effects.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who may work with this compound. The protocols described herein are designed as self-validating systems, emphasizing engineering controls, personal protective equipment (PPE), and emergency preparedness to create a multi-layered safety net. It is crucial to distinguish this compound from similarly named reagents, such as N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4), as their safety profiles may differ. Always verify the CAS number of the material in use.
Hazard Identification and Risk Assessment
A thorough risk assessment begins with understanding the intrinsic hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
The rationale for treating this compound with caution stems from these classifications, which indicate a potential to cause inflammatory responses in biological tissues. The hydrochloride salt form suggests good water solubility, which could facilitate its absorption and irritant effects.
Table 1: GHS Classification for this compound [2]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |
Engineering Controls and Facility Requirements
The first line of defense in chemical safety is not PPE, but robust engineering controls designed to contain the hazard at its source. This is a core principle of industrial hygiene.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The negative pressure and constant airflow prevent the inhalation of fine particulates, which is a primary exposure route for respiratory irritation.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[4] The rationale is to provide immediate decontamination capability in the event of a significant splash or spill, minimizing the contact time of the irritant with skin or eyes.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is dictated by the identified risks: skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][5] Standard safety glasses do not provide a sufficient seal to protect against fine powders, which can become airborne and enter the eye from the sides or top.
-
Hand Protection: Use chemical-resistant nitrile gloves.[5] Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with institutional policy.
-
Body Protection: A long-sleeved laboratory coat must be worn and fully fastened to protect the skin on the arms. Closed-toe shoes are mandatory in any laboratory setting.
-
Respiratory Protection: For most routine operations within a functioning fume hood, additional respiratory protection is not required. However, in situations where engineering controls may be insufficient or during the cleanup of a large spill, a NIOSH-approved N95 dust mask or equivalent respirator should be used to prevent inhalation.
Safe Handling and Experimental Workflow
A systematic workflow minimizes the risk of accidental exposure. The following diagram and protocol outline a self-validating process for handling this chemical.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step methodology for safely preparing a stock solution. Each step is designed to mitigate the risks of dust generation and exposure.
-
Pre-Workflow Check: Verify the chemical fume hood has a current certification. Ensure the eyewash station is unobstructed.
-
Assemble Materials: Gather the this compound container, appropriate solvent (e.g., DMSO, water), weigh paper or boat, spatula, volumetric flask, and beaker for secondary containment.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Perform Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Open the chemical container slowly to avoid creating a plume of dust.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. The molecular weight is 193.67 g/mol .[1] For 10 mL of a 10 mM solution, you will need 1.937 mg.
-
Close the primary chemical container securely.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder, then add more solvent, swirling gently to dissolve the solid completely.
-
Once dissolved, add solvent to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.
-
-
Labeling and Storage: Transfer the solution to an appropriate, clearly labeled storage vessel. The label should include the chemical name, concentration, solvent, date, and your initials.
-
Decontamination: Clean the spatula and any non-disposable equipment thoroughly. Wipe down the work surface inside the fume hood.
-
Waste Disposal: Dispose of the weigh boat, gloves, and any other contaminated disposable items in the designated solid chemical waste container.
-
Doff PPE: Remove your lab coat and wash your hands thoroughly with soap and water.
Storage and Stability
Proper storage is essential for maintaining chemical integrity and safety.
-
Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.[4] A reaction with strong oxidizers could generate heat or hazardous byproducts.
Emergency Response Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If symptoms like coughing or difficulty breathing persist, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
-
Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, closed container for disposal.[4] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Regulations: All waste disposal must be conducted in strict accordance with applicable regional, national, and local laws and regulations.[3]
-
Procedure: Dispose of unused this compound and any contaminated materials as hazardous chemical waste. Do not empty into drains.[4] Consult with your EHS department to ensure complete and accurate classification and disposal.
Summary of Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4643-36-1 | [1][7] |
| Molecular Formula | C₁₁H₁₁N·HCl | [1][7] |
| Molecular Weight | 193.67 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [7] |
References
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. Retrieved from [Link]
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Spectroscopic Analysis of N-Methyl-1-naphthylamine Hydrochloride: A Technical Guide
Introduction
N-Methyl-1-naphthylamine Hydrochloride (CAS No. 4643-36-1) is a key aromatic amine derivative utilized in various chemical synthesis applications. As with any specialized chemical, unequivocal structural confirmation and purity assessment are paramount for its reliable use in research and development. Spectroscopic analysis provides the foundational data for molecular characterization, offering a detailed fingerprint of the compound's structure and functional groups.
This technical guide provides an in-depth examination of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to elucidate the scientific rationale behind the experimental choices and interpretation, reflecting the workflow of an analytical scientist. By integrating data from these orthogonal techniques, we can achieve a high-confidence structural elucidation.
Molecular Identity and Structure
Prior to analysis, establishing the fundamental properties of the target molecule is crucial. This ensures that the subsequent spectral data is interpreted in the correct structural context.
-
IUPAC Name: N-methylnaphthalen-1-amine;hydrochloride[1]
-
CAS Number: 4643-36-1[1]
-
Molecular Formula: C₁₁H₁₂ClN[1]
-
Molecular Weight: 193.67 g/mol [1]
-
Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.
Causality in Experimental Design
The choice of a deuterated solvent is the first critical step. It must dissolve the analyte while not producing overwhelming solvent signals in the ¹H NMR spectrum.[2] For amine hydrochlorides, solubility can be a challenge. While Chloroform-d (CDCl₃) is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice due to its high polarity, which can better solvate the salt and allow for clear observation of the exchangeable N-H⁺ proton. The data presented here is from a spectrum recorded in CDCl₃, which is sufficient for structural confirmation.[3] The use of an internal standard like Tetramethylsilane (TMS) is essential for accurate chemical shift referencing (δ = 0.0 ppm).[4]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct regions for the aromatic, methyl, and ammonium protons.
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H, N-H ⁺ | The proton on the positively charged nitrogen is acidic and often exchanges, leading to a broad signal. Its significant downfield shift is due to the deshielding effect of the positive charge. |
| 7.4 - 8.5 | Multiplet | 7H, Aromatic | The seven protons on the naphthalene ring system appear as a complex series of multiplets. Protons on the same ring as the substituent (e.g., H2, H8) are typically the most deshielded due to proximity to the electron-withdrawing ammonium group. |
| 3.24 | Singlet | 3H, -N-CH ₃ | The three protons of the methyl group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet. Its position is downfield of a typical N-methyl group due to the inductive effect of the N⁺ center. |
| Table 1: ¹H NMR Spectral Data for this compound. Data sourced from ChemicalBook.[3] |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, higher sample concentrations are typically required compared to ¹H NMR.[5] The following is a predicted spectrum based on established principles of substituent effects on aromatic systems.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~140 | C1 | The ipso-carbon directly attached to the nitrogen is expected to be significantly deshielded. |
| ~134 | C4a | Quaternary carbon at the ring junction. |
| ~129 | C8 | Aromatic CH, deshielded due to its peri-position relative to the C1 substituent. |
| ~127 | C5 | Aromatic CH. |
| ~126 | C4 | Aromatic CH. |
| ~125 | C8a | Quaternary carbon at the ring junction. |
| ~124 | C6 | Aromatic CH. |
| ~123 | C7 | Aromatic CH. |
| ~121 | C3 | Aromatic CH. |
| ~115 | C2 | Aromatic CH, expected to be shifted upfield relative to other positions due to resonance effects. |
| ~32 | -N-C H₃ | The methyl carbon, appearing in the aliphatic region of the spectrum. |
| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% TMS as an internal reference.[6]
-
Homogenization: Vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[7]
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum after standard instrument procedures for locking, tuning, and shimming.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality in Experimental Design
For a solid sample like this compound, the KBr pellet method is a standard sample preparation technique.[1] This involves dispersing the analyte in a matrix of potassium bromide, which is transparent to IR radiation. It is critical to use spectroscopic grade KBr and to thoroughly dry it to avoid interfering absorption bands from water.[8] The mixture must be ground to a fine, homogeneous powder to minimize light scattering (the Christiansen effect), which can distort spectral peaks.[3]
Interpretation of the IR Spectrum
The IR spectrum provides direct evidence for the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200-2800 | N-H⁺ Stretching | Secondary Ammonium | Strong, Broad |
| 3100-3000 | C-H Stretching | Aromatic (Naphthyl) | Medium to Weak |
| 2980-2850 | C-H Stretching | Aliphatic (Methyl) | Medium |
| ~1600, ~1580, ~1510 | C=C Stretching | Aromatic (Naphthyl) | Medium to Strong |
| 800-770 | C-H Out-of-Plane Bending | 1-Substituted Naphthyl | Strong |
| Table 3: Predicted Key Infrared Absorption Bands for this compound. |
Key Interpretive Points:
-
The most diagnostic feature for the hydrochloride salt is the broad, strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch in a secondary ammonium salt.
-
The sharp peaks between 3100-3000 cm⁻¹ confirm the presence of aromatic C-H bonds.
-
A strong band in the 800-770 cm⁻¹ region is highly indicative of a 1-substituted (α-substituted) naphthalene ring system.
Experimental Protocol: KBr Pellet Method
-
Material Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours and store in a desiccator.[8]
-
Grinding & Mixing: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder. Add ~200 mg of the dried KBr and gently but thoroughly mix until the mixture is homogeneous.[1]
-
Die Loading: Transfer the powder mixture into a pellet die, distributing it evenly.
-
Pressing: Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die, place it in the spectrometer's sample holder, and acquire the background (air or blank KBr pellet) and sample spectra.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation pattern.
Causality in Experimental Design
For a salt like this compound, the analytical approach must account for the non-volatile nature of the hydrochloride. In Electron Ionization (EI) MS, typically coupled with Gas Chromatography (GC), the sample is heated. This thermal energy will cause the loss of HCl gas, and the resulting neutral free base, N-Methyl-1-naphthylamine, is what enters the ion source. Therefore, the resulting mass spectrum is that of the free base (C₁₁H₁₁N, MW = 157.21 g/mol ). Understanding this in-source conversion is critical for correct interpretation.
Alternatively, a soft ionization technique like Electrospray Ionization (ESI), often using direct infusion for a pure sample, can be employed.[9] In positive ion mode ESI, the intact protonated molecule (the cation of the salt) would be observed at m/z 158 ([C₁₁H₁₁N + H]⁺). For this guide, we will focus on the EI fragmentation pattern, as it is widely documented.
Fragmentation Analysis (EI-MS)
The mass spectrum of the free base, N-Methyl-1-naphthylamine, is dominated by the molecular ion and characteristic fragments.
| m/z | Ion | Proposed Structure / Loss |
| 157 | [M]⁺ | Molecular Ion of the free base |
| 156 | [M-H]⁺ | Loss of a hydrogen radical, likely from the methyl group or ring, forming a stable cation. |
| 115 | [M-C₂H₄N]⁺ | Loss of a CH₂=NCH₂ radical via rearrangement and cleavage, resulting in the stable C₉H₇⁺ ion (indenyl or related cation). |
| Table 4: Key Fragments in the Electron Ionization Mass Spectrum of N-Methyl-1-naphthylamine. Data sourced from PubChem/NIST. |
The primary fragmentation pathway involves the cleavage alpha to the nitrogen atom, a characteristic fragmentation for amines.[10]
Experimental Protocol: Direct Infusion ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.[9]
-
Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump connected via PEEK tubing to the ESI source of the mass spectrometer.
-
Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion scan mode over a relevant m/z range (e.g., 50-500 Da). The protonated molecule [M+H]⁺ should be observed at m/z 158.
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true analytical power lies in synthesizing the data from all three methods. Each technique validates the others, building a self-consistent and definitive structural assignment.
-
IR confirms the presence of the key functional groups: an ammonium salt and a 1-substituted naphthalene ring.
-
NMR provides the detailed atomic framework, confirming the 7 aromatic protons, a 3-proton methyl group attached to the nitrogen, and the acidic N-H⁺ proton, all consistent with the proposed structure.
-
MS confirms the molecular weight of the core structure (157 Da) and shows a fragmentation pattern characteristic of N-methyl amines, validating the connectivity.
Together, these three datasets provide unambiguous evidence for the structure of this compound.
Safety and Handling Precautions
As a laboratory chemical, this compound must be handled with appropriate care. According to GHS classifications, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use only in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound(4643-36-1) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. H28719.09 [thermofisher.com]
- 7. epfl.ch [epfl.ch]
- 8. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: N-Methyl-1-naphthylamine Hydrochloride as a Novel Fluorescent Marker for Probing Hydrophobic Environments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to the use of N-Methyl-1-naphthylamine Hydrochloride as a fluorescent marker. While direct literature on this specific compound as a fluorescent probe is emerging, the protocols and principles outlined here are derived from extensive data on the closely related and well-characterized family of naphthylamine-based fluorescent probes. This guide is designed to be a robust starting point for researchers to validate and adapt these methods for their specific experimental needs.
Introduction: Unveiling the Potential of a New Fluorescent Probe
This compound is a fluorescent molecule belonging to the naphthylamine class of compounds. The inherent photophysical properties of the naphthalene moiety, characterized by a sensitivity to the local molecular environment, make it a promising candidate for a fluorescent probe. Structurally similar compounds, such as N-phenyl-1-naphthylamine (NPN), are classic examples of solvatochromic fluorophores. These molecules exhibit weak fluorescence in aqueous or polar environments, a property that is dramatically enhanced upon partitioning into nonpolar milieus, such as the lipid bilayers of cellular membranes or the hydrophobic pockets of proteins.[1][2]
This environment-sensitive fluorescence is the cornerstone of its utility as a probe. The addition of a methyl group to the amine in this compound is hypothesized to subtly modulate its photophysical characteristics, including quantum yield and fluorescence lifetime, potentially offering advantages in specific applications. These notes will provide a framework for harnessing these properties to investigate biological phenomena.
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is defined by its photophysical parameters. The following table summarizes the known properties of this compound and its parent compound, 1-Naphthylamine, to provide a baseline for experimental design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₁N·HCl | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| CAS Number | 4643-36-1 | - |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | >98.0% (T)(HPLC) | [3] |
| Parent Compound | 1-Naphthylamine | - |
| Excitation Max (λex) of 1-Naphthylamine | ~316 nm | [4] |
| Emission Max (λem) of 1-Naphthylamine | ~434 nm | [4] |
| Hypothesized λex for N-Methyl-1-naphthylamine | 320 - 340 nm | Inferred |
| Hypothesized λem for N-Methyl-1-naphthylamine | 410 - 450 nm (in nonpolar solvent) | Inferred |
Principle of Action: A Tale of Two Environments
The proposed mechanism of action for N-Methyl-1-naphthylamine as a fluorescent probe is rooted in its solvatochromic properties. In an aqueous environment, the probe's fluorescence is quenched by solvent molecules. However, when it encounters a hydrophobic environment, such as the interior of a lipid membrane or a protein's binding pocket, it is shielded from the quenching effects of water. This results in a significant increase in fluorescence quantum yield and a blue shift in the emission spectrum.
This "light-up" characteristic allows for the sensitive detection of changes in membrane integrity or the binding of the probe to a hydrophobic target.
Caption: Fluorescence activation of N-Methyl-1-naphthylamine.
Detailed Application Protocols
The following protocols are predictive and should be optimized for your specific experimental system.
Protocol 1: Assessment of Bacterial Outer Membrane Permeability
This protocol is adapted from the well-established NPN assay for measuring outer membrane permeability in Gram-negative bacteria.[2][5]
Objective: To determine if a test compound (e.g., an antibiotic) disrupts the bacterial outer membrane, allowing N-Methyl-1-naphthylamine to access the inner phospholipid bilayer and fluoresce.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution
-
Gram-negative bacteria of interest (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., LB broth)
-
HEPES buffer (5 mM, pH 7.2)
-
Test compound
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare N-Methyl-1-naphthylamine Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM. Store protected from light at -20°C.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacteria into the appropriate growth medium and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation (5000 x g, 10 minutes, 4°C).
-
Wash the cell pellet twice with HEPES buffer and resuspend in HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Fluorescence Measurement:
-
In a cuvette or a 96-well black microplate, add the bacterial suspension.
-
Add N-Methyl-1-naphthylamine stock solution to a final concentration of 10 µM.
-
Incubate for 5-10 minutes at room temperature to allow the probe to partition into the outer membrane and establish a baseline fluorescence.
-
Measure the baseline fluorescence. (Hypothesized settings: Excitation ~330 nm, Emission ~415 nm).
-
Add the test compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates permeabilization of the outer membrane.
-
Caption: Experimental workflow for the membrane permeability assay.
Protocol 2: Characterization of Protein-Ligand Interactions
This protocol describes a competitive binding assay to study the interaction of a ligand with a protein that has a hydrophobic binding pocket.
Objective: To determine the binding affinity of a test ligand for a protein by measuring the displacement of N-Methyl-1-naphthylamine from the protein's hydrophobic binding pocket.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol for stock solution
-
Purified protein of interest with a known or suspected hydrophobic binding pocket
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test ligand
-
Fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a concentrated stock solution of the purified protein in the assay buffer.
-
Prepare a series of dilutions of the test ligand in the assay buffer.
-
-
Determine Probe Binding to Protein:
-
In a cuvette, add a fixed concentration of the protein (e.g., 2 µM) in the assay buffer.
-
Titrate with increasing concentrations of N-Methyl-1-naphthylamine (e.g., 0.1 to 20 µM).
-
After each addition, gently mix and record the fluorescence intensity until saturation is observed. This will determine the optimal probe concentration for the competitive assay.
-
-
Competitive Binding Assay:
-
To a cuvette containing the protein at the same fixed concentration and N-Methyl-1-naphthylamine at a concentration that gives a strong signal (determined in the previous step), add increasing concentrations of the test ligand.
-
After each addition of the ligand, allow the system to equilibrate (e.g., 2-5 minutes) and then measure the fluorescence intensity.
-
A decrease in fluorescence indicates that the test ligand is displacing N-Methyl-1-naphthylamine from the protein's binding pocket.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ligand concentration.
-
The data can be fitted to a suitable binding model to determine the IC₅₀ of the ligand, from which the dissociation constant (Kd) can be calculated.
-
Troubleshooting and Considerations
-
Photostability: Naphthalene-based dyes can be susceptible to photobleaching. Minimize light exposure of the stock solutions and during experiments.
-
Solvent Effects: The fluorescence of N-Methyl-1-naphthylamine is highly dependent on the solvent. Ensure consistency in buffer and solvent compositions.
-
Background Fluorescence: Always run appropriate controls, including buffer alone and buffer with the probe, to account for background fluorescence.
-
Inner Filter Effects: At high concentrations, the probe can absorb both the excitation and emission light, leading to non-linear fluorescence responses. It is recommended to work with probe concentrations that result in an absorbance of less than 0.1 at the excitation wavelength.
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound.
References
- BenchChem. (2025). Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging. BenchChem.
- MedchemExpress. (n.d.). N-Phenylnaphthalen-1-amine | Fluorescence Probe. MedchemExpress.com.
- Loh, B., Grant, C., & Hancock, R. E. W. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.
- AAT Bioquest. (n.d.). Spectrum [1-Naphthylamine].
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- PubChem. (n.d.). 1-Naphthylamine.
- ResearchGate. (2011). Fluorescence spectra of 1- N -phenylnaphthylamine (NPN).
- OSHA. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine.
- PubMed. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.
- OMLC. (1995). Naphthalene. Oregon Medical Laser Center.
- BenchChem. (2025).
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 4. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 5. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Quantification of Nitrite and Nitrate Using N-Methyl-1-naphthylamine Hydrochloride
Introduction: The Role of N-Methyl-1-naphthylamine Hydrochloride in Colorimetric Analysis
In the realm of analytical chemistry, the precise quantification of nitrite (NO₂⁻) and nitrate (NO₃⁻) ions is paramount across various fields, including environmental monitoring, food safety, and biomedical research. Nitric oxide (NO), a transient and highly reactive signaling molecule, plays crucial roles in physiological and pathological processes.[1] Due to its short half-life, direct measurement of NO is challenging; therefore, its stable oxidation products, nitrite and nitrate, are quantified as reliable indicators of NO production.[1]
The Griess test, first described by Peter Griess in 1858, remains a cornerstone for nitrite determination.[2] This method's enduring prevalence is a testament to its simplicity, cost-effectiveness, and reliability. The core of the Griess test is a two-step diazotization reaction.[3][4] In an acidic milieu, a diazotizing agent, typically an aromatic amine like sulfanilamide or sulfanilic acid, reacts with nitrite to form a diazonium salt. This highly reactive intermediate then couples with a specific coupling agent to produce a stable, intensely colored azo dye.[3][4] The intensity of this color, which is directly proportional to the nitrite concentration, is then quantified spectrophotometrically.[1][3]
This document provides detailed application notes and protocols for the use of This compound as a coupling agent in a modified Griess reaction for the spectrophotometric quantification of nitrite and nitrate. While other coupling agents like N-(1-naphthyl)ethylenediamine (NED) are more commonly used, this compound serves as a potent alternative, participating in the azo coupling reaction to yield a distinctively colored product. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Chemical Principle and Reaction Pathway
The spectrophotometric determination of nitrite using this compound is predicated on the Griess diazotization reaction. The process unfolds in two sequential steps under acidic conditions:
-
Diazotization: Nitrite ions (NO₂⁻) react with a primary aromatic amine, such as sulfanilamide, in an acidic solution to form a diazonium salt. The acid is crucial as it protonates the nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile in the reaction.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and rapidly couples with the electron-rich aromatic ring of this compound. This reaction forms a stable, colored azo dye. The intensity of the resulting color is directly proportional to the initial nitrite concentration.
For the quantification of nitrate, an initial reduction step is required to convert nitrate to nitrite. This is typically achieved by passing the sample through a column containing granulated copper-cadmium.[5][6] The total nitrite concentration (original nitrite plus reduced nitrate) is then determined. The nitrate concentration is calculated by subtracting the nitrite concentration of a non-reduced sample from the total nitrite concentration of the reduced sample.[5]
Workflow for Nitrite and Nitrate Quantification
Caption: Experimental workflow for the spectrophotometric quantification of nitrite and nitrate.
Quantitative Data Summary
The performance of the Griess assay is contingent on several factors, including the purity of reagents and the sample matrix. Below is a summary of typical quantitative parameters for a standard Griess assay, which can be used as a starting point for method validation with this compound.
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm | The optimal wavelength for measuring the absorbance of the formed azo dye. This should be determined empirically for the specific azo dye formed with this compound.[1] |
| Linear Range | 1 - 100 µM | The assay typically demonstrates a linear relationship between absorbance and nitrite concentration within this range.[1] This range should be confirmed for each specific application and instrument. |
| Limit of Detection (LOD) | ~1.0 µM | The lowest concentration of nitrite that can be reliably detected above the background noise.[1] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[1] |
Experimental Protocols
A. Protocol for Spectrophotometric Quantification of Nitrite
This protocol details the steps for the determination of nitrite concentration in aqueous samples.
1. Materials and Reagents
-
This compound (CAS: 4643-36-1)
-
Sulfanilamide
-
Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Spectrophotometer (visible range) and cuvettes or microplate reader
2. Reagent Preparation
-
Griess Reagent: This is a two-component reagent system.
-
Component A (Diazotizing Reagent): Dissolve 1 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid. Store at 4°C, protected from light.[3]
-
Component B (Coupling Reagent): Prepare a 0.1% (w/v) solution of this compound in deionized water. Store at 4°C, protected from light.
-
-
Nitrite Stock Solution (1 mM): Accurately weigh 69.0 mg of sodium nitrite (dried at 110°C for 1 hour) and dissolve in 1 L of deionized water. This stock solution should be stored at 4°C and prepared fresh weekly.
-
Nitrite Standard Solutions: Prepare a series of nitrite standards (e.g., from 1 µM to 100 µM) by diluting the stock solution in the same matrix as your samples (e.g., deionized water, buffer, or cell culture medium).[3]
3. Assay Procedure
-
Sample and Standard Preparation: Pipette 100 µL of each standard and sample into separate microplate wells or test tubes. Include a blank containing 100 µL of the sample matrix.
-
Griess Reagent Addition: Prepare a fresh 1:1 mixture of Component A and Component B immediately before use. Add 100 µL of this freshly mixed Griess Reagent to each well containing the standards and samples.[1]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for complete color development.[3]
-
Spectrophotometric Measurement: Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader or spectrophotometer.[1] The optimal wavelength should be determined by scanning the spectrum of the colored product.
-
Data Analysis:
B. Protocol for Spectrophotometric Quantification of Nitrate
This protocol includes the additional step of reducing nitrate to nitrite before colorimetric detection.
1. Additional Materials
-
Copper-Cadmium Reduction Column
-
Ammonium Chloride Buffer (pH 8.5)
2. Cadmium Column Activation (if required)
Follow the manufacturer's instructions for activating the cadmium reduction column. This typically involves washing the column with dilute acid followed by a copper sulfate solution and then the buffer.
3. Assay Procedure
-
Sample Preparation: Mix the sample with an equal volume of ammonium chloride buffer.
-
Nitrate Reduction: Pass the buffered sample through the activated copper-cadmium reduction column.[5] The flow rate should be optimized to ensure complete reduction of nitrate to nitrite. Collect the eluate.
-
Nitrite Determination: Follow the procedure outlined in Protocol A (steps 1-5) using the eluate from the cadmium column.
-
Calculation of Nitrate Concentration:
-
The result from this procedure gives the total nitrite concentration ([NO₂⁻]total = [original NO₂⁻] + [reduced NO₃⁻]).
-
Determine the original nitrite concentration ([original NO₂⁻]) of the sample using Protocol A without the reduction step.
-
Calculate the nitrate concentration: [NO₃⁻] = [NO₂⁻]total - [original NO₂⁻].
-
Method Validation and Trustworthiness
To ensure the reliability of the obtained results, it is crucial to validate the analytical method. Key validation parameters include:
-
Linearity: Establish a linear relationship between absorbance and concentration over a defined range.[7]
-
Accuracy: Perform recovery studies by spiking samples with known concentrations of nitrite and nitrate to assess the agreement between the measured and true values.[7]
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits (typically <5%).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[8]
-
Specificity: Assess the potential interference from other components in the sample matrix.
Potential Interferences and Troubleshooting
Several substances can interfere with the Griess reaction, leading to inaccurate results. It is important to be aware of these potential issues:
-
High Nitrite Concentrations: At very high nitrite levels, the colored product can fade, sometimes appearing yellow.[3] In such cases, dilute the sample to fall within the linear range of the assay.
-
Reducing Agents: Compounds like ascorbate can interfere with the stability of the diazonium salt, leading to reduced color formation.[3]
-
Thiols: Reduced thiols, such as cysteine, can react with nitrite, causing negative interference.[3]
-
Suspended Matter: Turbidity in the sample can interfere with spectrophotometric measurements and clog the cadmium reduction column.[5] Samples should be filtered (0.45 µm filter) or centrifuged before analysis.
-
pH: The Griess reaction is pH-dependent and requires acidic conditions. Ensure proper pH control during the assay.
Conclusion
This compound is a viable coupling agent for the spectrophotometric determination of nitrite and nitrate via the Griess reaction. The protocols outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to accurately quantify these important analytes. By understanding the underlying chemical principles, adhering to detailed experimental procedures, and performing thorough method validation, reliable and reproducible results can be achieved.
References
- Technical Support Center: N,N-Dimethyl-1-naphthylamine in Nitrate/Nitrite Analysis - Benchchem. (URL: )
-
Griess test - Wikipedia. (URL: [Link])
- A Comparative Guide to Griess Reagents: N,N-Dimethyl-1-naphthylamine vs.
- Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine - Benchchem. (URL: )
-
Sensitive Spectrophotometric Determination of Nitrite in Human Saliva and Rain Water and of Nitrogen Dioxide in the Atmosphere - PubMed. (URL: [Link])
-
Method validation for nitrate analysis in water using spectrophotometer visible with cadmium reduction - ResearchGate. (URL: [Link])
-
EPA-NERL: 353.3: Nitrate-Nitrite by Cadmium Reduction and Colorimetry - National Environmental Methods Index. (URL: [Link])
- Nitrogen, nitrite plus nitrate, colorimetry, cadmium reduction-diazotization, autom
-
Method validation of nitrate analysis by cadmium reduction. - ResearchGate. (URL: [Link])
-
(PDF) Spectrophotometric Determination of Nitrate with a Single Reagent - ResearchGate. (URL: [Link])
-
Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples | Request PDF - ResearchGate. (URL: [Link])
- Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River W
-
Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River Waters - ResearchGate. (URL: [Link])
-
Development and Validation of Spectrophotometric Methods for the Determination of Mesalazine in Pharmaceutical Formulation - Hilaris Publisher. (URL: [Link])
-
Simultaneous spectrophotometric determination of nitrite and nitrate by flow-injection analysis - PubMed. (URL: [Link])
-
Nitrite determination in water samples based on a modified Griess reaction and central composite design | Request PDF - ResearchGate. (URL: [Link])
-
A Spectrophotometric Method for the Determination of Nitrite and Nitrate - ResearchGate. (URL: [Link])
-
Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam - Journal of Applied Pharmaceutical Science. (URL: [Link])
- Short Communic
-
N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510. (URL: [Link])
-
Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - NIH. (URL: [Link])
Sources
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- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NEMI Method Summary - 353.3 [nemi.gov]
- 6. uvm.edu [uvm.edu]
- 7. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methyl-1-naphthylamine Hydrochloride and its Analogs in Enzyme Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Methyl-1-naphthylamine Hydrochloride and its structural analogs in enzyme assays. This document emphasizes the biochemical principles, provides detailed experimental protocols, and ensures scientific integrity through in-text citations and a complete reference list.
Introduction: The Role of Naphthylamine Derivatives in Biochemical Assays
This compound and related aromatic amines are valuable reagents in specific enzymatic assays due to their ability to participate in colorimetric reactions. While direct enzymatic protocols for this compound are not extensively documented in standard literature, its structural analog, N,N-Dimethyl-1-naphthylamine, is a cornerstone of the widely used Griess test for detecting nitrite. This assay is fundamental for measuring the activity of nitrate reductase, an enzyme crucial in the nitrogen cycle and various biological systems.
This guide will focus on the principles and protocol for the nitrate reductase assay, a classic example of how a naphthylamine derivative can be employed for sensitive enzyme activity measurement. Understanding this application will empower researchers to adapt these principles to other relevant systems.
It is crucial to distinguish between This compound (CAS 4643-36-1) and N-Methyl-1-naphthalenemethylamine hydrochloride (CAS 65473-13-4), as they are distinct chemical entities. The latter is primarily documented as an intermediate in pharmaceutical synthesis.[1][2] This protocol focuses on the application of the former's structural class in enzyme assays.
Principle of the Nitrate Reductase Assay
The nitrate reductase assay is a colorimetric method used to determine the activity of the enzyme nitrate reductase. This enzyme catalyzes the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). The assay's detection principle relies on the Griess reaction, a two-step diazotization process.[3][4]
-
Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilic acid, to form a diazonium salt.
-
Coupling Reaction: The diazonium salt then couples with a naphthylamine derivative (in this case, N,N-Dimethyl-1-naphthylamine) to form a highly colored azo dye. The intensity of the resulting reddish-pink color is directly proportional to the nitrite concentration, and thus to the nitrate reductase activity.[3][5]
The overall workflow of the nitrate reductase assay is depicted in the following diagram:
Caption: Workflow of the nitrate reductase enzyme assay.
Safety and Handling of this compound
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its analogs.
-
Hazards: This compound is classified as a skin, eye, and respiratory irritant.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[6][9] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][9]
Refer to the Safety Data Sheet (SDS) for detailed information.[6][9]
Detailed Protocol for Nitrate Reductase Assay
This protocol is adapted for a 96-well plate format for high-throughput analysis but can be scaled for single-cuvette measurements.
Reagents and Materials
| Reagent/Material | Preparation/Supplier |
| Nitrate Broth | Commercially available or prepare: 5 g/L Peptone, 3 g/L Meat Extract, 1 g/L Potassium Nitrate. Final pH 7.0 ± 0.2 at 25°C.[5] |
| Enzyme Source | Purified nitrate reductase or bacterial culture expressing the enzyme. |
| Griess Reagent A (Sulfanilic Acid Solution) | Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid. Store in a dark, foil-wrapped bottle at room temperature for up to 3 months.[5] |
| Griess Reagent B (N,N-Dimethyl-1-naphthylamine Solution) | Dissolve 0.6 mL of N,N-Dimethyl-1-naphthylamine in 100 mL of 5N acetic acid. Store in a dark, foil-wrapped bottle at 2-8°C for up to 3 months.[4][5] |
| Nitrite Standard Solution | Prepare a stock solution of 100 mM sodium nitrite in deionized water. Create a series of dilutions (e.g., 0-100 µM) for the standard curve. |
| 96-well clear flat-bottom microplate | |
| Microplate reader | Capable of measuring absorbance at 540 nm. |
Experimental Procedure
-
Enzyme Reaction Setup:
-
Pipette 50 µL of your enzyme sample (or bacterial culture) into the wells of a 96-well plate.
-
Include a negative control with heat-inactivated enzyme or sterile medium.
-
Add 150 µL of pre-warmed (e.g., 37°C) Nitrate Broth to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Color Development (Griess Reaction):
-
After incubation, add 50 µL of Griess Reagent A (Sulfanilic Acid Solution) to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Add 50 µL of Griess Reagent B (N,N-Dimethyl-1-naphthylamine Solution) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development. A pink to reddish color will appear in the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Standard Curve:
-
In separate wells, prepare a nitrite standard curve by adding 50 µL of each nitrite dilution and 150 µL of Nitrate Broth (without enzyme).
-
Add the Griess reagents as described in step 2.
-
Measure the absorbance at 540 nm.
-
Plot the absorbance versus the known nitrite concentration to generate a standard curve.
-
Data Analysis
-
Subtract the absorbance of the negative control from the absorbance of the experimental samples.
-
Use the standard curve to determine the concentration of nitrite produced in each sample.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of nitrite per minute under the specified assay conditions.
Troubleshooting and Considerations
-
Fading Color: The color produced in the Griess reaction may fade over time.[3] Therefore, it is important to read the absorbance within a consistent and reasonable timeframe after adding the reagents.
-
Excess Zinc: In some protocols, zinc dust is used to test for the absence of nitrate (a negative result could mean no reduction or reduction beyond nitrite). However, adding too much zinc can lead to false-negative results.[3]
-
Reagent Stability: Griess reagents should be protected from light and stored at the recommended temperatures to maintain their stability.[4][5] Discolored reagents should be discarded.
-
Linear Range: It is crucial to ensure that the enzyme concentration and incubation time fall within the linear range of the assay to obtain accurate activity measurements. A time-course or enzyme concentration-course experiment is recommended for initial optimization.
Conclusion
Naphthylamine derivatives are indispensable tools in the biochemist's toolkit, particularly for colorimetric enzyme assays. The nitrate reductase assay, utilizing the Griess reaction with N,N-Dimethyl-1-naphthylamine, serves as a prime example of their application. By understanding the underlying chemical principles and following a robust protocol, researchers can accurately quantify enzyme activity, enabling further discoveries in their respective fields.
References
- Fisher Scientific. (2024, March 29). Safety Data Sheet: N-Methyl-1-naphthalenemethylaminehydrochloride.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: N-Methyl-1-naphthalenemethylamine Hydrochloride.
- TCI Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 98%.
- ChemicalBook. (2025, July 4). N-Methyl-1-naphthalenemethylamine hydrochloride.
- Fisher Scientific. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g.
- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride.
- Sigma-Aldrich. (n.d.). 73426 Nitrate Reduction Test.
- CymitQuimica. (n.d.). This compound.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- HiMedia Laboratories. (n.d.). Technical Data: Nitrate Broth.
- American Society for Microbiology. (2011, November 1). Nitrate and Nitrite Reduction Test Protocols.
Sources
- 1. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 3. himedialabs.com [himedialabs.com]
- 4. asm.org [asm.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes & Protocols: Quantitative Determination of Nitrite Using N-Methyl-1-naphthylamine Hydrochloride
Senior Application Scientist Note: This document provides a comprehensive guide to the principles and practices for the sensitive detection of nitrite (NO₂⁻) using a colorimetric method based on the Griess reaction. While classic protocols have utilized various naphthylamine derivatives, this guide focuses on the application of N-Methyl-1-naphthylamine Hydrochloride. The core of this assay is its ability to serve as a reliable proxy for the measurement of nitric oxide (NO), a labile signaling molecule with a short half-life, by quantifying its more stable metabolic end-product, nitrite.[1][2][3][4] The protocols herein are designed for researchers in life sciences and drug development, emphasizing reproducibility, understanding of the core chemistry, and awareness of potential matrix effects.
Principle of the Method: The Griess Diazotization Reaction
The quantification of nitrite via this method is predicated on a robust two-step chemical reaction first described by Peter Griess in 1858.[5] This reaction efficiently converts the colorless nitrite ion into a vividly colored azo dye, the absorbance of which is directly proportional to the initial nitrite concentration in the sample.
Step 1: Diazotization In a strongly acidic environment, nitrite (present in the sample) reacts with a primary aromatic amine, such as sulfanilamide. This acid-catalyzed reaction forms a transient diazonium salt.[2][5][6][7] The acidic medium, typically phosphoric acid, is crucial as it protonates the nitrite ion to form nitrous acid (HNO₂), the reactive species for diazotization.
Step 2: Azo Coupling The highly reactive diazonium salt rapidly couples with an aromatic molecule, in this instance this compound. This electrophilic substitution reaction forms a stable, intensely colored magenta azo compound.[5][6] The resulting chromophore has a maximum absorbance in the range of 520-550 nm, allowing for accurate spectrophotometric quantification.
It is noteworthy that modern commercial kits often substitute N-(1-naphthyl)ethylenediamine (NED) for naphthylamine derivatives due to improved safety, solubility, and stability of the final azo dye.[5][7][8] However, the fundamental coupling chemistry involving the naphthylamine moiety remains the same.
Visualizing the Chemical Pathway
The following diagram illustrates the sequential chemical transformations underlying the Griess test.
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Quantitative Performance Characteristics
The performance of the Griess assay is contingent on reagent purity and the sample matrix. The following table summarizes typical quantitative data.
| Parameter | Value | Notes |
| Linear Range | 1 - 100 µM | The assay maintains a linear relationship between absorbance and nitrite concentration within this typical range.[3] |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM | The lowest detectable nitrite concentration above background noise. This is highly dependent on the sample matrix and protocol optimization.[5][8][9] |
| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm | The optimal wavelength for measuring the absorbance of the final azo dye. A reading at 540 nm is standard.[3][4][8] |
| Precision (RSD%) | < 5% | Expected Relative Standard Deviation for replicate measurements performed within the validated linear range.[3] |
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, enabling efficient processing of multiple samples and standards.
Required Materials and Reagents
-
Coupling Agent (Griess Reagent B): this compound
-
Diazotizing Agent (Griess Reagent A): Sulfanilamide
-
Acid: Phosphoric Acid (H₃PO₄)
-
Nitrite Standard: Sodium Nitrite (NaNO₂), analytical grade
-
Solvent: Deionized (DI) or Milli-Q water
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Clear, flat-bottom 96-well microplates
-
Calibrated single and multichannel pipettes
-
Vortex mixer
-
Reagent Preparation
Causality Insight: Reagents, especially the coupling agent, can be light-sensitive. Storing them in dark bottles and refrigerated extends their shelf life and ensures assay consistency.[10] Always prepare working solutions fresh.
-
Griess Reagent A (1% Sulfanilamide):
-
Griess Reagent B (0.1% this compound):
-
Dissolve 0.1 g of this compound in 100 mL of DI water.
-
Store in a dark bottle at 4°C. Discard if the solution develops a significant color.
-
-
Nitrite Standard Stock Solution (1 mM):
-
Dissolve 6.9 mg of sodium nitrite in 100 mL of DI water.
-
This stock solution can be stored at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C.
-
Sample Preparation and Considerations
Trustworthiness Insight: The sample matrix is a critical variable. Biological samples often contain substances that can interfere with the Griess reaction. Proper sample preparation is essential for accurate results.
-
Cell Culture Media: If using media containing phenol red, prepare standards in the same phenol red-containing medium and ensure the blank subtraction accounts for its background absorbance.[10] Whenever possible, use phenol red-free media for experiments where nitrite will be quantified.
-
Plasma/Serum: Proteins will precipitate in the acidic Griess reagents, causing turbidity and interfering with absorbance readings.[9][11] Samples must be deproteinized prior to the assay using methods such as ultrafiltration (e.g., 10 kDa MWCO spin filters).[10]
-
Urine: Samples may require dilution (e.g., 10-fold) with DI water to bring the nitrite concentration into the linear range of the assay.[12]
Assay Workflow
Expertise Insight: For maximal sensitivity, a sequential addition of the Griess reagents is recommended. Adding the sulfanilamide solution first allows the diazotization reaction to complete without competition, followed by the addition of the coupling agent to form the chromophore.[13]
Caption: A generalized experimental workflow for the Griess assay.
Step-by-Step Assay Procedure
-
Prepare Standard Curve: Perform serial dilutions of the 1 mM Nitrite Stock Solution in the same matrix as your samples (e.g., cell culture media, buffer) to create working standards. A typical range is 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM.[14]
-
Plate Loading: Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate. It is recommended to run all standards and samples in triplicate.[14]
-
Diazotization Step: Using a multichannel pipette, add 50 µL of Griess Reagent A (Sulfanilamide Solution) to every well. Tap the plate gently to mix.
-
First Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light (e.g., by covering with aluminum foil).[8][13]
-
Azo Coupling Step: Add 50 µL of Griess Reagent B (this compound Solution) to every well.
-
Second Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for full color development.[7][10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Calculate the average absorbance of the blank replicates (0 µM nitrite standard). Subtract this average value from all other individual absorbance readings.
-
Generate Standard Curve: Plot the blank-corrected absorbance values for the nitrite standards (Y-axis) against their known concentrations (X-axis).
-
Determine Sample Concentration: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the R² value (which should be ≥ 0.99). Use this equation to calculate the nitrite concentration of your unknown samples by interpolating their blank-corrected absorbance values.
System Validation and Troubleshooting
A robust assay is a self-validating one. Understanding the critical parameters and potential pitfalls ensures the generation of trustworthy data.
-
Acidic pH is Essential: The diazotization reaction is strictly pH-dependent and requires acidic conditions to proceed efficiently. The phosphoric acid in Griess Reagent A provides the necessary low pH environment.[10]
-
Light Sensitivity: Both the diazonium salt intermediate and the final azo dye product can be susceptible to photodegradation. Protecting the reaction from light during incubations is critical for achieving reproducible results.[10][13]
-
Potential Interferences:
-
Reducing Agents: Compounds like ascorbic acid (Vitamin C) and NADPH can interfere with the stability of the diazonium intermediate, leading to falsely low readings.[9][15]
-
Hemoglobin: In samples like whole blood or poorly prepared plasma, hemoglobin can absorb light around 540 nm, causing positive interference.[9] This underscores the importance of proper sample preparation.
-
-
Safety Precautions: Naphthylamine and its derivatives are classified as suspected carcinogens.[3] Always handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or chemical fume hood.
References
-
Griess test. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Giavarina, D. (2015). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. PubMed. [Link]
-
Amsbaugh, R. J., et al. (2013). Inaccuracies of nitric oxide measurement methods in biological media. PMC - NIH. [Link]
-
Yoon, S. S., et al. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Giavarina, D. (2015). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. ResearchGate. [Link]
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. PubMed. [Link]
-
Infusino, F., et al. (2019). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. [Link]
-
Gregucci, S., et al. (2022). Schematic mechanism of the Griess reaction and the NitriPad assay principle with the optimized configuration. ResearchGate. [Link]
-
da Silva, R. S. (2025). Nitrite assay. Protocols.io. [Link]
Sources
- 1. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. Nitrite assay protocol v1 [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Sensitive HPLC Analysis of Primary and Secondary Amines via Pre-Column Derivatization with 1-Naphthyl Isothiocyanate
Introduction: The Rationale for Amine Derivatization
The quantitative analysis of primary and secondary amines, a class of compounds encompassing biogenic amines, amino acids, and pharmaceutical active ingredients, presents a significant analytical challenge. Many of these molecules lack a strong native chromophore or fluorophore, resulting in poor sensitivity when using common High-Performance Liquid Chromatography (HPLC) detectors such as UV-Visible or Fluorescence detectors. Pre-column derivatization is a widely adopted strategy to overcome this limitation. This process involves a chemical reaction that converts the target amine into a derivative with enhanced detectability and improved chromatographic properties.[1]
While the topic specifies N-Methyl-1-naphthylamine Hydrochloride, a comprehensive review of established analytical methods reveals that its direct use as a derivatizing agent for HPLC is not well-documented. However, a closely related and highly effective reagent, 1-Naphthyl Isothiocyanate (NIC) , is a well-established agent for this purpose.[2] This application note will therefore provide a detailed protocol and scientific rationale for the derivatization of primary and secondary amines using 1-Naphthyl Isothiocyanate, leveraging the strong UV absorbance and fluorescence of the naphthyl group to achieve sensitive and reliable quantification by HPLC.
Principle of Derivatization with 1-Naphthyl Isothiocyanate
The core of this method lies in the reaction between the isothiocyanate group (-N=C=S) of 1-Naphthyl Isothiocyanate and the nucleophilic primary or secondary amine group of the analyte. This reaction, conducted under mild basic conditions, forms a stable thiourea derivative.[3][4] The resulting derivative incorporates the naphthalene moiety, a potent chromophore and fluorophore, which significantly enhances detection sensitivity.[2]
The key advantages of using 1-Naphthyl Isothiocyanate include:
-
Enhanced Sensitivity: The naphthalene ring provides strong UV absorbance (typically around 254 nm) and fluorescence, allowing for low-level detection.[3][5]
-
Improved Chromatography: Derivatization increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.[3]
-
Broad Applicability: The reagent reacts reliably with a wide range of primary and secondary amines.
-
Stable Derivatives: The resulting thiourea derivatives are chemically stable, permitting offline sample preparation and subsequent automated HPLC analysis.[3]
Materials and Reagents
-
Derivatizing Reagent: 1-Naphthyl Isothiocyanate (NIC), 98% or higher purity
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Buffer: Borate buffer (0.1 M, pH 9.0). Prepare by dissolving boric acid in water and adjusting the pH with sodium hydroxide.
-
Quenching Reagent (Optional): A primary or secondary amine solution (e.g., glycine or butylamine) to consume excess NIC.
-
Extraction Solvent: Heptane or n-hexane
-
Sample: Standard solutions of target amines and prepared samples (e.g., protein hydrolysates, biological fluids, environmental extracts).
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Visible or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reaction vials (e.g., 1.5 mL glass autosampler vials with caps).
-
Vortex mixer.
-
Nitrogen evaporator or vacuum concentrator.
-
Centrifuge.
-
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the pre-column derivatization of amines with 1-Naphthyl Isothiocyanate.
Step 1: Preparation of Reagent Solutions
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 1-Naphthyl Isothiocyanate in dry acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with water.
-
Amine Standard Solutions: Prepare stock solutions of the target amines in an appropriate solvent (e.g., water or methanol). Create working standards at various concentrations by diluting the stock solutions.
Step 2: Sample Preparation
For complex matrices, such as biological fluids or food extracts, a sample cleanup step is often necessary to remove interfering substances.[6] This may include protein precipitation (e.g., with perchloric acid or acetonitrile), solid-phase extraction (SPE), or liquid-liquid extraction.[2][6] The final sample should be dissolved in a solvent compatible with the derivatization reaction.
Step 3: Derivatization Reaction
The following workflow provides a general procedure. Optimization of reagent concentrations, reaction time, and temperature may be required for specific applications.
Caption: Workflow for the derivatization of amines with 1-Naphthyl Isothiocyanate.
-
Aliquot Sample: In a clean reaction vial, add 100 µL of the amine standard solution or prepared sample.
-
Adjust pH: Add 100 µL of 0.1 M borate buffer (pH 9.0) to the vial. The basic pH is crucial for the deprotonation of the amine, facilitating its nucleophilic attack on the isothiocyanate group.
-
Initiate Reaction: Add 200 µL of the 10 mg/mL 1-Naphthyl Isothiocyanate solution. The excess reagent ensures the reaction goes to completion.
-
Incubate: Vortex the mixture for 30 seconds and let it stand at room temperature for 30 minutes, protected from light. For less reactive amines, gentle heating (e.g., 60 °C) may be necessary.[7]
-
Remove Excess Reagent: After incubation, add 500 µL of n-hexane to the vial. Vortex vigorously for 1 minute and then centrifuge for 5 minutes to separate the aqueous and organic layers. The unreacted, hydrophobic NIC will partition into the upper organic (hexane) layer.[3]
-
Isolate Derivative: Carefully remove and discard the upper organic layer. Repeat the extraction with n-hexane to ensure complete removal of excess reagent, which helps to produce a clean chromatographic baseline.
-
Dry and Reconstitute: Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen. Reconstitute the dried derivative in a known volume (e.g., 200 µL) of the initial HPLC mobile phase. The sample is now ready for injection.
HPLC Method and Conditions
The separation of the derivatized amines is typically achieved using reversed-phase chromatography. The exact conditions should be optimized for the specific analytes of interest.
Caption: General experimental workflow for HPLC analysis of derivatized amines.
Table 1: Typical HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the hydrophobic derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the hydrophobic derivatives. |
| Gradient Elution | Start with a low percentage of B (e.g., 20-30%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes. | A gradient is typically necessary to resolve a mixture of amines with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and instrument sensitivity. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds like naphthalene.[5] |
| Fluorescence Det. | Excitation: ~280 nm, Emission: ~340 nm | Provides higher sensitivity and selectivity. Wavelengths should be optimized for the specific derivative. |
Method Validation and Performance
A robust analytical method requires proper validation to ensure reliable results. Key validation parameters to assess include:
-
Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range. A correlation coefficient (R²) of >0.99 is typically desired.[8][9]
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined to establish the lower bounds of reliable measurement.
-
Accuracy and Precision: Accuracy, often assessed through recovery studies in spiked matrix samples, should be within an acceptable range (e.g., 80-120%).[8][9] Precision, measured as the relative standard deviation (%RSD) of replicate measurements, should be low (typically <5%).
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of other components expected to be in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte derivative.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Derivatization Yield | Inactive reagent; Incorrect pH; Presence of water in organic solvents. | Use fresh 1-Naphthyl Isothiocyanate solution; Ensure buffer pH is correct (8.5-9.5); Use dry acetonitrile for reagent preparation. |
| Multiple Peaks for a Single Analyte | Incomplete reaction; Side reactions. | Optimize reaction time and temperature; Ensure complete removal of excess reagent. |
| Large Early-Eluting Peak | Excess derivatizing reagent not fully removed. | Repeat the n-hexane extraction step; Optimize the phase separation by ensuring vigorous vortexing and proper centrifugation. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | Use a new column or guard column; Ensure mobile phase is properly buffered/acidified; Inject a smaller sample volume or dilute the sample. |
Conclusion
Pre-column derivatization of primary and secondary amines with 1-Naphthyl Isothiocyanate is a robust and sensitive method for their quantification by HPLC with UV or fluorescence detection. The formation of stable, highly responsive thiourea derivatives allows for low-level detection in complex matrices. By following the detailed protocol and optimizing the chromatographic conditions, researchers and drug development professionals can achieve accurate and reliable analysis of a wide range of amine-containing compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in HPLC Derivatization.
-
Gao, H., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]
-
Ivanova-Petropulos, V., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
- BenchChem. (n.d.). N,N-dimethyl-1-naphthylamine for derivatization in HPLC analysis.
-
Semantic Scholar. (n.d.). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
-
National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed Central. [Link]
-
Springer Protocols. (n.d.). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
ResearchGate. (n.d.). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed Central. [Link]
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- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
experimental conditions for using N-Methyl-1-naphthylamine Hydrochloride
An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of N-Methyl-1-naphthylamine Hydrochloride.
Foreword
This document provides a comprehensive overview of the experimental applications of this compound, with a focus on its utility as an analytical reagent and a building block in organic synthesis. As a Senior Application Scientist, the aim is to deliver not just protocols, but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Compound Identification and Physicochemical Properties
It is critical to distinguish this compound from a structurally similar compound, N-Methyl-1-naphthalenemethylamine hydrochloride, as they possess different CAS numbers and potentially different reactivities. This guide is exclusively focused on the former.
This compound is an amine salt with the following key identifiers and properties:
| Property | Value | Reference |
| Synonyms | 1-(N-Methylamino)naphthalene Hydrochloride, N-Methylnaphthalen-1-amine hydrochloride | [1] |
| CAS Number | 4643-36-1 | |
| Molecular Formula | C₁₁H₁₁N·HCl | |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 177 °C | |
| Purity | Typically >98.0% (HPLC) | [2] |
| Storage | Room temperature, in a cool, dark, and dry place under an inert gas. It is light and air sensitive. |
Safety, Handling, and Storage
This compound is categorized as an irritant. Adherence to safety protocols is paramount.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood. Ensure eyewash stations and safety showers are readily accessible.[3][4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3][5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][4] Store under an inert atmosphere as it is air and light sensitive.
-
Incompatible Materials: Strong oxidizing agents.[3]
Application in Analytical Chemistry: Determination of Nitrite
This compound can be employed as a coupling reagent in a modified Griess test for the spectrophotometric quantification of nitrite. The underlying principle is the diazotization of a primary aromatic amine by nitrite in an acidic medium, followed by coupling with an aromatic compound to form a colored azo dye. The intensity of the color is directly proportional to the nitrite concentration.[6]
Principle of the Modified Griess Reaction
The reaction proceeds in two steps:
-
Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with a diazotizing agent, such as sulfanilamide, to form a diazonium salt.
-
Coupling: The diazonium salt then couples with this compound to produce a stable, colored azo compound that can be quantified using a spectrophotometer. The use of this compound in this context is an adaptation of the classical Griess assay which more commonly uses N-(1-naphthyl)ethylenediamine (NED).[6]
Experimental Workflow for Nitrite Determination
Caption: General scheme for the use of N-Methyl-1-naphthylamine in N-alkylation reactions.
Illustrative Protocol: Synthesis of a Tertiary Amine
This protocol is a generalized representation of an N-alkylation reaction.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
A suitable base (e.g., K₂CO₃, NaH)
-
An alkylating agent (e.g., an alkyl halide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound in an anhydrous solvent, add a suitable base to generate the free amine in situ. 2. The reaction mixture is typically stirred for a period (e.g., 30 minutes) to ensure complete deprotonation.
-
The alkylating agent is then added to the reaction mixture, which is subsequently stirred at room temperature or heated as required to drive the reaction to completion.
-
Reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures (e.g., extraction, chromatography).
References
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PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). [Link]
-
Oakwood Chemical. (n.d.). N-Methyl-1-naphthylmethylamine Hydrochloride, min 97%, 100 grams. [Link]
-
Indian Journal of Chemical Technology. (1994). Short Communication. [Link]
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Application Notes and Protocols for Determining the Optimal Concentration of N-Methyl-1-naphthylamine Hydrochloride
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal concentration of N-Methyl-1-naphthylamine Hydrochloride (CAS 4643-36-1) for various experimental applications. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach. Protocols are presented as self-validating systems, integrating decision-making frameworks based on empirical data. This guide is grounded in established principles of cell biology, toxicology, and analytical chemistry, with in-text citations to authoritative sources.
Introduction to this compound
This compound is an aromatic amine, structurally derived from naphthalene.[1] As a hydrochloride salt, it typically presents as a white to light yellow crystalline powder with solubility in water and polar organic solvents.[2] Its chemical structure, featuring a naphthalene ring, imparts fluorescent properties, a characteristic of many aromatic amines.[3][4]
While primarily utilized as an intermediate in the synthesis of dyes and pharmaceuticals, its potential for biological activity makes it a compound of interest in medicinal chemistry and biological research.[2][5] Reports suggest its utility as a substrate for enzyme detection, such as peroxidases and dehydrogenases.[6] Given its potential bioactivity, establishing a precise and optimal concentration is paramount for generating reproducible and meaningful experimental data.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 4643-36-1 | [7][8] |
| Molecular Formula | C₁₁H₁₁N·HCl | [9] |
| Molecular Weight | 193.67 g/mol | [7][9] |
| Appearance | White to light yellow powder/crystal | [9] |
| Purity | >98.0% (T)(HPLC) | [9] |
The Imperative of Optimal Concentration
The determination of an optimal concentration is not a trivial preliminary step but rather a critical cornerstone of experimental design. The adage "the dose makes the poison" underscores the fundamental principle of toxicology and pharmacology: the concentration of a substance dictates its biological effect.[10] An insufficient concentration may yield no discernible effect, leading to false-negative results, while an excessive concentration can induce non-specific or cytotoxic effects, obscuring the intended biological pathway under investigation.
This guide will focus on a systematic approach to defining a working concentration range, beginning with broad-stroke cytotoxicity assessments and refining this to a precise, application-specific optimal concentration.
Workflow for Determining Optimal Concentration
The process of determining the optimal concentration of this compound can be conceptualized as a multi-stage workflow. This approach allows for iterative refinement and data-driven decision-making.
Protocol 4: Definitive Dose-Response Assay
-
Concentration Range Selection: Based on the results from the preliminary cytotoxicity screen, select a narrower range of concentrations that bracket the observed effect. Typically, an 8-12 point dilution series is prepared.
-
Assay Performance: Repeat the MTT assay (or another relevant viability/cytotoxicity assay) using this refined concentration range.
-
Data Analysis:
-
Normalize the data by setting the untreated control to 100% viability and a positive control (e.g., a known cytotoxic agent or fully lysed cells) to 0% viability.
-
Plot the normalized response (Y-axis) against the logarithm of the concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model. [10]This will allow for the calculation of the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Phase 3: Application-Specific Optimization
The IC50 value provides a critical benchmark for cytotoxicity. However, the optimal concentration for a specific functional assay is often significantly lower than the IC50.
Functional Assays at Sub-Toxic Concentrations
The choice of functional assay will depend on the hypothesized or known biological activity of this compound. Given its potential as an enzyme substrate, an enzyme activity assay would be a logical choice. [6] Protocol 5: Example Functional Assay (Enzyme Activity)
-
Concentration Selection: Choose a range of concentrations well below the calculated IC50 value (e.g., IC50/10, IC50/100, etc.) to ensure that observed effects are not due to cytotoxicity.
-
Assay Setup: Prepare the enzymatic reaction, including the enzyme (e.g., peroxidase), a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the various concentrations of this compound.
-
Kinetic or Endpoint Reading: Measure the enzyme activity over time (kinetic) or at a fixed endpoint.
-
Data Analysis: Plot the enzyme activity as a function of this compound concentration. This will reveal the concentration at which the compound elicits the desired effect on enzyme activity (e.g., maximal inhibition or activation).
Data Interpretation and Selection of Optimal Concentration
The culmination of these experiments is the selection of a final, optimal working concentration. This decision should be based on a holistic interpretation of the data:
-
Cytotoxicity Data: Provides the upper limit of the usable concentration range.
-
Dose-Response Data (IC50/EC50): Quantifies the compound's potency in the context of the assay used.
-
Functional Assay Data: Identifies the concentration that produces the desired biological effect in a non-toxic manner.
The "optimal concentration" is therefore not a single value but rather a range that is both effective in the functional assay and non-toxic to the experimental system.
Conclusion
Determining the optimal concentration of this compound is a systematic process that requires careful planning and execution. By following the phased approach outlined in these application notes—from stock solution verification to cytotoxicity screening and functional assays—researchers can confidently establish a working concentration that is both effective and reproducible. This rigorous approach is fundamental to ensuring the scientific integrity and validity of experimental outcomes.
References
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Mei, Z., et al. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 4643-36-1 | Product Name : this compound. Retrieved from [Link]
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Slob, W., & Setzer, R. W. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Retrieved from [Link]
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ResearchGate. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1994). NAPHTHYLAMINES, α and β 5518. Retrieved from [Link]
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Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A statistical approach to improve compound screening in cell culture media. PMC. Retrieved from [Link]
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TIJER - INTERNATIONAL RESEARCH JOURNAL. (n.d.). Spectrophotometric Determination of Drugs: Techniques and Best Practices. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). [osha-96.pdf]. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
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YouTube. (2021). Spectrophotometric Determination of Concentration of a Solution. Retrieved from [Link]
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PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Naphthyl-Based Enzyme Histochemistry
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the principles and practices of enzyme histochemistry utilizing naphthyl-based substrates. While the topic specifies N-Methyl-1-naphthylamine Hydrochloride, established protocols predominantly feature structurally related compounds like α-naphthyl acetate and L-leucyl-β-naphthylamide. Therefore, this guide focuses on the robust and widely applicable diazo coupling technique, which forms the mechanistic basis for these assays. We present a detailed protocol for the detection of non-specific esterases as a validated and illustrative model. The principles and methodologies described herein offer a foundational framework for developing and optimizing staining protocols for various hydrolases, and can be adapted for novel substrates such as N-Methyl-1-naphthylamine derivatives.
The Principle of Azo-Coupling in Enzyme Histochemistry
The localization of enzyme activity within tissues or cells is a cornerstone of metabolic and pathological investigation. The naphthyl-based azo-coupling method is a classic and reliable histochemical technique for identifying the sites of various hydrolytic enzymes, including esterases, phosphatases, and peptidases.[1] The methodology is predicated on a two-step, simultaneous capture reaction.[2][3]
-
Enzymatic Hydrolysis: The tissue section is incubated in a solution containing a specific synthetic substrate. This substrate consists of a naphthyl group linked to a moiety recognized by the target enzyme (e.g., an acetate group for esterases). The enzyme, if present in the tissue, cleaves this bond, releasing a soluble, colorless naphthol or naphthylamine derivative.[4]
-
Azo-Coupling (Diazo Reaction): The incubation medium also contains a diazonium salt. This salt acts as a "capture reagent," immediately and irreversibly coupling with the enzymatically-released naphthol derivative.[4][5] This reaction forms a highly colored, insoluble azo-dye precipitate at the precise location of the enzyme activity.[6] The resulting colored product allows for the direct microscopic visualization of the enzyme's distribution.
The key to this technique's success lies in the rapid and efficient coupling reaction, which prevents the diffusion of the primary reaction product (the naphthol derivative), ensuring sharp and accurate localization of the target enzyme.[1]
Core Protocol: Non-Specific Esterase Staining using α-Naphthyl Acetate
This protocol provides a validated method for the detection of non-specific esterases in frozen tissue sections or cell smears. It serves as an excellent model for the general application of the azo-coupling technique.[7][8]
Required Materials and Reagents
| Reagent | Purpose | Recommended Source/CAS | Storage |
| Substrate Stock | |||
| α-Naphthyl acetate | Enzyme Substrate | Sigma-Aldrich (N8505) | -20°C, desiccated |
| Acetone | Solvent | Baxter (010-4) | Room Temp, Flammable Cabinet |
| Buffer | |||
| Sodium Phosphate, Monobasic | Buffer Component | - | Room Temp |
| Sodium Phosphate, Dibasic | Buffer Component | - | Room Temp |
| Diazonium Salt (Freshly Prepared) | |||
| Pararosaniline Hydrochloride | Forms diazonium salt | Santa Cruz (sc-203731) | Room Temp |
| Sodium Nitrite (NaNO₂) | Forms diazonium salt | - | Room Temp |
| General Reagents | |||
| Formaldehyde (37%) | Fixative (optional) | Fisher (F79-500) | Room Temp |
| Hematoxylin or Methyl Green | Counterstain | - | Room Temp |
| Deionized Water | Solvent/Washing | - | Room Temp |
| Mounting Medium | Coverslipping | Aqueous or Organic | Room Temp |
Specimen Preparation
Optimal results are typically achieved with fresh frozen tissue sections, as fixation can inhibit enzyme activity.
-
Tissue Sectioning: Snap-freeze fresh tissue specimens in isopentane cooled by liquid nitrogen. Cut cryostat sections at 10-16 µm and mount them on glass slides or coverslips.[6][7]
-
Fixation (Optional but Recommended): While not always necessary, a brief fixation step can improve morphology. Immerse slides in cold (4°C) 10% neutral buffered formalin or a citrate-acetone-formaldehyde solution for 30-60 seconds.
-
Washing: Immediately rinse the sections thoroughly in several changes of cold deionized water to remove the fixative. Do not allow the sections to dry out at any point before incubation.
Preparation of Staining Solutions
Critical Note: The diazonium salt solution is unstable and must be prepared fresh immediately before use.[5]
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard 0.1 M phosphate buffer and adjust the pH to 7.4.
-
Substrate Solution (α-Naphthyl Acetate):
-
Dissolve 10 mg of α-Naphthyl acetate in 1 mL of acetone. This forms a concentrated stock solution.
-
-
Hexazotized Pararosaniline (Diazonium Salt):
-
Solution A: 4% Pararosaniline Hydrochloride in 2N HCl.
-
Solution B: 4% aqueous Sodium Nitrite.
-
Immediately before use, mix equal volumes (e.g., 0.2 mL each) of Solution A and Solution B in a small test tube. Let it sit for 1-2 minutes until the solution turns a clear amber or straw color. This is the active diazonium salt.[5][7]
-
-
Final Incubation Medium:
-
To 40 mL of 0.1 M Phosphate Buffer (pH 7.4), add the freshly prepared Hexazotized Pararosaniline from the step above and mix well.
-
Just before immersing the slides, add 1 mL of the α-Naphthyl Acetate substrate solution and mix thoroughly. The solution should be used immediately.
-
Staining Procedure
-
Incubation: Immerse the prepared tissue sections in the final incubation medium. Incubate for 30-60 minutes at 37°C or at room temperature, protected from light.[4][5] The optimal time should be determined empirically.
-
Washing: After incubation, rinse the slides thoroughly in several changes of deionized water for 3-5 minutes to stop the reaction and remove excess reagents.[7]
-
Counterstaining (Optional): To visualize cell nuclei for anatomical context, counterstain with a suitable nuclear stain like Hematoxylin or Methyl Green for 1-2 minutes.[4]
-
Final Wash: Rinse briefly in deionized water to remove excess counterstain.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%) and clear in xylene before mounting with a permanent mounting medium.[7] If the final azo dye product is soluble in alcohol, an aqueous mounting medium must be used directly after the final water wash.
Expected Results
-
Sites of Esterase Activity: A distinct red-brown precipitate will appear at the locations of enzyme activity.[5]
-
Nuclei: Blue or green, depending on the counterstain used.
-
Background: Should remain relatively clear or pale yellow.
Experimental Workflow and Causality
The success of this histochemical method hinges on a sequence of carefully controlled steps, each with a specific purpose.
Figure 1. Workflow for Naphthyl-Based Enzyme Histochemistry.
Key Considerations and Scientific Validation
To ensure the trustworthiness and accuracy of the results, several parameters must be carefully controlled.
-
Choice of Substrate: The substrate must be specific to the enzyme of interest. For example, L-leucyl-β-naphthylamide is used for leucine aminopeptidase[9][10], while Naphthol AS-BI phosphate is a common substrate for phosphatases.[11] If adapting this protocol for N-Methyl-1-naphthylamine, an appropriate cleavable group would need to be synthetically attached.
-
Choice of Diazonium Salt: Different diazonium salts (e.g., Fast Blue BB, Fast Red Violet LB, Fast Garnet GBC) yield different colors and precipitate characteristics (e.g., crystallinity, solubility).[11][12] The choice may depend on the desired color, the pH of the incubation medium, and the need for alcohol-resistant mounting.
-
pH Control: Enzyme activity is highly pH-dependent. The buffer system in the incubation medium must be optimized for the target enzyme to ensure maximal activity while still permitting efficient azo-coupling.[13]
-
Controls (Self-Validation):
-
Negative Control: Incubate a tissue section in a medium lacking the substrate (α-Naphthyl acetate). This control should show no colored precipitate, confirming that the reaction is dependent on the substrate.[7]
-
Inhibitor Control: Incubate a section in the complete medium but with the addition of a known specific inhibitor for the target enzyme (e.g., sodium fluoride for some esterases). A significant reduction or absence of staining validates the enzymatic specificity of the reaction.[8]
-
Conclusion
The azo-coupling method using naphthyl derivatives is a powerful and versatile tool for the in situ localization of enzymatic activity. By understanding the core principles of enzymatic hydrolysis and simultaneous capture, researchers can effectively apply and troubleshoot these staining procedures. The detailed protocol for non-specific esterase serves as a robust template that, with appropriate optimization of substrate, pH, and coupling agents, can be adapted for a wide array of hydrolic enzymes. This foundational knowledge is essential for professionals seeking to employ histochemical techniques in basic research and drug development.
References
-
Washington University School of Medicine. (2011). Esterase Staining: Alpha-Naphthyl Acetate Protocol. Neuromuscular Lab. [Link]
-
Baso Diagnostic Inc. α-Naphthyl Acetate Esterase Stain (α-NAE) (Fast Blue Method). [Link]
-
Rosenblatt, D. H., et al. (1960). Improvement in the Histochemical Localization of Leucine Aminopeptidase With a New Substrate, L-leucyl-4-methoxy-2-naphthylamide. Journal of Biophysical and Biochemical Cytology, 7(2), 261–264. [Link]
-
Princess Scientific Services. α-Naphthyl Acetate Esterase (α-NAE) Stain. [Link]
-
Yam, L. T., et al. (1971). The cytochemistry of tartrate-resistant acid phosphatase. Technical considerations. American Journal of Clinical Pathology, 56(5), 620–626. [Link]
-
Stoward, P. J., & Al-Sarraj, B. (1981). Quantitative histochemical study of acid phosphatase activity in rat liver using a semipermeable membrane technique. Histochemistry, 71(4), 545–555. [Link]
-
Scribd. Enzyme Histochemistry 2. [Link]
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Scribd. Histochemistry of Enzymes. [Link]
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Gossrau, R. (1978). [Azoindoxyl methods for the investigation of hydrolases. IV. Suitability of various diazonium salts (author's transl)]. Histochemistry, 57(4), 323–342. [Link]
-
ResearchGate. Indoxyl-azo (azoindoxyl) reactions used in enzyme histochemistry. [Link]
-
Neuromuscular Home Page, Washington University. Acid PO4 Protocol. [Link]
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JaypeeDigital. Chapter-14 Enzyme Histochemistry and Histochemical Stains. [Link]
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Bio-Optica. Data Sheet ACID PHOSPHATASE Stain. [Link]
-
Clinical Laboratory Science. LAP (Leucine Aminopeptidase) Test. [Link]
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N-Methyl-1-naphthylamine Hydrochloride as an analytical reference standard
An Application Guide to N-Methylated Naphthylamines as Analytical Reference Standards
This document provides detailed application notes and protocols for the use of N-Methyl-1-naphthylamine Hydrochloride and its structural isomer, N-Methyl-1-naphthalenemethylamine Hydrochloride, as analytical reference standards. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information grounded in established scientific principles.
Introduction and Compound Clarification
N-methylated naphthylamine derivatives are crucial reagents and standards in analytical chemistry. However, it is critical to distinguish between two commonly confused isomers:
-
This compound (CAS: 4643-36-1): Features a methylamino group directly attached to the naphthalene ring.
-
N-Methyl-1-naphthalenemethylamine Hydrochloride (CAS: 65473-13-4): Contains a methylene (-CH₂) spacer between the naphthalene ring and the methylamino group.[1]
While structurally similar, their applications diverge. N-Methyl-1-naphthalenemethylamine Hydrochloride is prominently cited as a pharmaceutical intermediate and a derivatization agent.[2][3] This guide will cover the specific applications of this compound while also exploring broader analytical methods, such as the Griess test, where related naphthylamine derivatives are fundamental. The principles and protocols discussed are foundational for professionals working in pharmaceutical quality control, environmental analysis, and biochemical research.
Physicochemical Properties and Specifications
A reference standard must be well-characterized. The tables below summarize the key physicochemical properties for both isomers, as typically reported on a Certificate of Analysis (CoA).
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4643-36-1 | [4] |
| Molecular Formula | C₁₁H₁₁N·HCl | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystals | [5] |
| Purity (by HPLC) | >98.0% | [5] |
| Melting Point | 177 °C | |
| Synonyms | 1-(N-Methylamino)naphthalene Hydrochloride | [4] |
Table 2: Properties of N-Methyl-1-naphthalenemethylamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 65473-13-4 | [2] |
| Molecular Formula | C₁₂H₁₄ClN | [2][6] |
| Molecular Weight | 207.70 g/mol | [2] |
| Appearance | Crystalline solid | [7] |
| Purity (by HPLC) | 98% - 99.97% | [2] |
| Melting Point | 191-193 °C | [8] |
| Synonyms | N-Methyl-1-naphthylmethylamine HCl, Terbinafine Related Compound A | [1][2] |
Safety, Handling, and Storage
Proper handling is paramount when working with any chemical standard, particularly aromatic amines, which as a class can be hazardous.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling : Avoid breathing dust.[7][9] Use only in a well-ventilated area or under a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage : Store the container tightly closed in a dry, well-ventilated place.[7][10] For long-term stability, refrigeration (2-8°C) is recommended.[2] Keep away from strong oxidizing agents.[7][10]
-
Toxicity : N-Methyl-1-naphthalenemethylamine hydrochloride may cause skin, eye, and respiratory irritation.[1][7] It is important to note that the parent compounds, 1-naphthylamine and 2-naphthylamine, are known or suspected carcinogens.[11][12] While the toxicity of these specific derivatives is not as extensively documented, they should be handled with care.
Application I: Pharmaceutical Impurity Reference Standard
Causality : N-Methyl-1-naphthalenemethylamine hydrochloride is a key intermediate in the synthesis of antifungal drugs such as Terbinafine and Butenafine.[2][8] As a result, it can be present as a process-related impurity in the final active pharmaceutical ingredient (API). Regulatory agencies require that drug manufacturers control and monitor such impurities. Therefore, a highly pure, well-characterized reference standard of this compound is essential for method validation and routine quality control testing.
Protocol 1: HPLC Analysis of a Pharmaceutical Impurity
This protocol outlines a general reversed-phase HPLC method for quantifying N-Methyl-1-naphthalenemethylamine HCl as an impurity in a drug substance.
Objective : To separate and quantify the impurity from the main API peak.
Materials :
-
N-Methyl-1-naphthalenemethylamine Hydrochloride Reference Standard
-
API sample for testing
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Procedure :
-
Standard Stock Solution (100 µg/mL) : Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (1 µg/mL) : Dilute the Standard Stock Solution 1:100 with the mobile phase to reach a concentration relevant to the impurity reporting threshold (e.g., 0.1%).
-
Sample Solution (1 mg/mL) : Accurately weigh approximately 100 mg of the API and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
HPLC Conditions (Example) :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.
-
Gradient : Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the blank (mobile phase), the Working Standard Solution, and the Sample Solution. Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantification : Calculate the amount of the impurity in the API sample using the peak area response from the known concentration of the working standard.
Workflow Diagram
Caption: Workflow for pharmaceutical impurity analysis using HPLC.
Application II: Reagent in Analytical Derivatization
Causality : The naphthalene moiety is inherently fluorescent. This property is exploited in analytical chemistry by using naphthylamine derivatives as labeling or "derivatizing" agents. They react with target analytes that lack a useful chromophore or fluorophore, converting them into products that can be detected with high sensitivity using UV or fluorescence detectors.
A. Determination of Isocyanates in Air
N-Methyl-1-naphthalenemethylamine has been used as a reagent for determining isocyanates in air samples.[3][13][14] The amine group reacts with the highly reactive isocyanate group to form a stable urea derivative. This derivative can then be easily quantified by HPLC with UV or fluorescence detection, providing a sensitive method for monitoring workplace exposure to hazardous isocyanates.
B. Colorimetric Determination of Nitrite (Griess Test)
While not a direct application of the title compound, the most classic analytical use for this class of reagents is the Griess Test for nitrite. This test commonly uses a related compound, N-(1-naphthyl)ethylenediamine (NED), as the coupling agent.[15] The principle is a cornerstone of colorimetric analysis.
Principle : The Griess-Ilosvay reaction is a two-step diazotization process.
-
In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a stable diazonium salt.
-
This diazonium salt is then coupled with a naphthylamine derivative (like NED) to form a intensely colored pink/purple azo dye.[15][16] The intensity of the color is directly proportional to the initial nitrite concentration and is measured spectrophotometrically.
Protocol 2: Spectrophotometric Determination of Nitrite using the Griess Reagent
Objective : To quantify the concentration of nitrite in an aqueous sample.
Materials :
-
Griess Reagent :
-
Component A (Diazotizing Reagent) : 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Component B (Coupling Reagent) : 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store both solutions at 4°C, protected from light.[15]
-
-
Sodium Nitrite (NaNO₂) for standards.
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader.
Procedure :
-
Nitrite Standard Curve : Prepare a series of nitrite standards (e.g., 1 µM to 100 µM) by diluting a concentrated stock solution of sodium nitrite in the same matrix as the samples (e.g., deionized water, buffer).
-
Sample Preparation : Samples should be clear and colorless. If necessary, filter or deproteinize samples.
-
Reaction Setup :
-
To each well of a 96-well plate, add 50 µL of your standard or sample.
-
Add 50 µL of Component A (sulfanilamide solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. This allows for the formation of the diazonium salt.
-
Add 50 µL of Component B (NED solution) to each well.
-
-
Color Development : Incubate for another 10-15 minutes at room temperature, protected from light, to allow the purple azo dye to form.[15]
-
Measurement : Measure the absorbance of each well at a wavelength between 520-560 nm (typically 540 nm).[15]
-
Analysis : Subtract the absorbance of a blank (matrix with no nitrite) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration of the samples by interpolating their absorbance values on the curve.
Reaction Mechanism Diagram
Caption: The two-step chemical pathway of the Griess reaction for nitrite detection.
Conclusion
This compound and its related isomers are versatile and indispensable tools in modern analytical science. Whether used as a primary reference standard for impurity testing in the pharmaceutical industry or as a derivatizing agent for the sensitive detection of environmental and biological analytes, a thorough understanding of their properties, handling requirements, and reaction mechanisms is essential. The protocols and principles outlined in this guide provide a solid foundation for the effective application of these standards in research and quality control settings.
References
-
Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine hydrochloride 98%.
-
FUJIFILM Wako Chemicals. SAFETY DATA SHEET: N-Methyl-1-naphthalenemethylamine Hydrochloride.
-
Santa Cruz Biotechnology, Inc. This compound.
-
Fisher Scientific. SAFETY DATA SHEET: N-Methyl-1-naphthalenemethylaminehydrochloride.
-
BenchChem. N,N-dimethyl-1-naphthylamine for derivatization in HPLC analysis.
-
BenchChem. Technical Support Center: N,N-Dimethyl-1-naphthylamine in Nitrate/Nitrite Analysis.
-
ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet.
-
Clearsynth. N-Methyl-1-Naphthyl methyl amine hydrochloride.
-
Sigma-Aldrich. 1-Naphthylamine Safety Data Sheet.
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride.
-
TCI Chemicals. This compound.
-
IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data.
-
Sigma-Aldrich. Application note for N-Methyl-1-naphthalenemethylamine hydrochloride.
-
ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride Product Information.
-
PubChem. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1).
-
CymitQuimica. This compound Product Page.
-
TCI Chemicals. N-Methyl-1-naphthylmethylamine Hydrochloride.
-
Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine Product Page.
-
Thermo Fisher Scientific. N-Methyl-1-naphthalenemethylamine hydrochloride, 98%.
-
NCBI Bookshelf. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations.
-
PubChem. 1-Naphthylamine.
-
U.S. Geological Survey. Nitrogen, nitrite, low ionic-strength water, colorimetry, diazotization, automated-segmented flow.
-
ECHEMI. N-Methyl-1-naphthalenemethanamine Use and Manufacturing.
-
Fisher Scientific. N-Methyl-1-naphthalenemethylamine hydrochloride, 98%.
-
Wikipedia. 1-Naphthylamine.
-
PubChem. 2-Naphthylamine.
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE.
-
Google Patents. Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
- 1. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. N-Methyl-1-naphthalenemethylamine 98 65473-13-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
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- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. nemi.gov [nemi.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-1-naphthylamine Hydrochloride Assays
Welcome to the technical support center for N-Methyl-1-naphthylamine Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during analytical assays. Our approach is rooted in first principles, explaining the causality behind each issue and providing robust, field-proven protocols to ensure the integrity of your results.
Section 1: Foundational Troubleshooting
Before delving into complex chromatographic problems, it's crucial to ensure the analytical system is performing correctly. Many issues that appear to be complex interferences are often rooted in basic system health.
FAQ 1.1: My results are inconsistent. Where do I even begin to troubleshoot?
Answer:
Inconsistent results are a common frustration, but a systematic approach can quickly isolate the problem. The first step is to distinguish between a method problem (related to your sample, mobile phase, or column chemistry) and a system problem (related to the HPLC/LC-MS hardware).[1]
A logical troubleshooting workflow helps to avoid randomly changing parameters, which can worsen the issue.[2] We recommend starting with the most straightforward checks first.
Visual Workflow: General Troubleshooting Cascade
Caption: A systematic approach to HPLC troubleshooting.
FAQ 1.2: My system pressure is fluctuating or abnormally high/low. How does this affect my assay?
Answer:
System pressure is the vital sign of your HPLC. Abnormalities are a clear indicator of a problem that can severely impact retention time reproducibility and overall data quality.
-
High Pressure: This is typically caused by a blockage.[1] Common culprits include a plugged column frit, contaminated packing material, or precipitated buffer salts in the mobile phase.[3]
-
Low Pressure: This almost always indicates a leak or an incorrect flow rate. Check all fittings, pump seals, and ensure there's enough mobile phase in the reservoir.[4]
-
Fluctuating Pressure: This often points to air trapped in the pump head or faulty check valves.[2][4] Degassing your mobile phase thoroughly is critical.
| Pressure Symptom | Most Likely Cause | Recommended Action |
| Consistently High | Blockage in the system (post-pump) | 1. Systematically disconnect components (start at detector, move backward) to locate the blockage. 2. If the column is the cause, attempt a backflush. 3. If buffer precipitation is suspected, flush the system with a high-aqueous (salt-free) solution.[3] |
| Consistently Low | Leak in the system | 1. Visually inspect all fittings for salt buildup or drips. 2. Tighten or replace any suspect fittings.[3] 3. Check pump seals for wear. |
| Cyclic Fluctuation | Air in pump head(s); faulty check valve | 1. Purge the pump at a high flow rate to dislodge air bubbles.[4] 2. Ensure mobile phase is thoroughly degassed. 3. If the problem persists, sonicate or replace the check valves. |
Section 2: Chromatographic & Peak Shape Interferences
This section addresses issues directly related to the interaction of this compound with the stationary and mobile phases.
FAQ 2.1: Why are my retention times drifting or suddenly changing?
Answer:
Stable retention times are fundamental for accurate peak identification and quantification. Drifting or shifting retention is a significant issue that must be addressed.
Causality: The most common cause of variable retention times in reversed-phase chromatography is an inconsistent mobile phase composition.[5] For an ionizable compound like this compound, even minor changes in pH can alter its ionization state and, consequently, its retention. An error of just 1% in the organic solvent proportion can change retention time by 5-15%.[5] Other causes include a non-equilibrated column or temperature fluctuations.
Troubleshooting Protocol: Stabilizing Retention Times
-
Mobile Phase Preparation:
-
Action: Prepare the mobile phase gravimetrically (by weight) instead of volumetrically for the highest precision.[5]
-
Rationale: This minimizes errors from glassware inaccuracies and temperature-induced volume changes.
-
Action: Ensure all mobile phase components are fully miscible and thoroughly degassed before use.[4]
-
-
Column Equilibration:
-
Action: Before starting a run, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Rationale: This ensures the stationary phase surface is fully conditioned to the mobile phase environment, providing a stable surface for analyte interaction.
-
-
Temperature Control:
-
Action: Use a column oven to maintain a constant temperature.
-
Rationale: Retention is temperature-dependent. A stable temperature ensures consistent chromatography.
-
FAQ 2.2: My this compound peak is tailing severely. What is causing this?
Answer:
Peak tailing is a classic problem when analyzing basic compounds on silica-based columns. This compound contains a secondary amine, which is basic and prone to problematic interactions.
Causality: The primary cause is secondary ionic interactions between the protonated amine group of your analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the C18 column.[1] These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Visual Diagram: Mechanism of Peak Tailing
Caption: Ideal vs. non-ideal interactions causing peak tailing.
Troubleshooting Protocol: Mitigating Peak Tailing
-
Mobile Phase pH Adjustment:
-
Action: Add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to lower the pH to around 2.5-3.5.
-
Rationale: At a low pH, the residual silanol groups are protonated (Si-OH) and become neutral. This eliminates the strong ionic interaction with the protonated analyte, leading to a much more symmetrical peak.
-
-
Use a Base-Deactivated Column:
-
Action: If pH adjustment is insufficient, switch to a modern, high-purity, base-deactivated column. These columns have been end-capped to minimize the number of accessible silanol groups.
-
Rationale: Fewer exposed silanols mean fewer sites for secondary interactions, resulting in better peak shape for basic compounds.
-
Section 3: LC-MS/MS Specific Interferences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, but it is susceptible to a unique form of interference known as the matrix effect.
FAQ 3.1: My analyte signal is suppressed (or enhanced) in real samples compared to the neat standard. What is the matrix effect?
Answer:
The matrix effect is a change in the ionization efficiency of your target analyte due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins from plasma).[6] This can lead to significant signal suppression or enhancement, compromising the accuracy and precision of your quantitative results.[7][8] It is a major problem in the analysis of biological samples.[7]
Causality: Matrix effects occur in the mass spectrometer's ion source.[7] Co-eluting matrix components can compete with the analyte for the available charge during the electrospray ionization (ESI) process or interfere with the desolvation of analyte droplets, ultimately reducing or increasing the number of analyte ions that reach the detector.[6]
Visual Diagram: The Matrix Effect in ESI-MS
Caption: Ion suppression due to matrix components in ESI.
FAQ 3.2: How can I assess and mitigate matrix effects in my assay?
Answer:
Assessing and mitigating matrix effects is essential for developing a robust bioanalytical method.[6]
Assessment Protocol: Post-Extraction Spike Method This method, considered a "golden standard," quantitatively assesses the matrix effect.[6]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase composition.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Mitigation Strategies:
| Strategy | Description | Rationale |
| Improve Sample Cleanup | Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | These methods are more effective at removing interfering matrix components, particularly phospholipids, which are a common cause of ion suppression.[8][9] |
| Optimize Chromatography | Modify the HPLC gradient to achieve better separation between the analyte and the interfering matrix components. | If the interfering compounds do not co-elute with the analyte, they cannot cause a matrix effect. This can resolve issues where a non-resolved peak shares the same MS/MS transition.[6] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | Synthesize or purchase an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H). | A SIL-IS will co-elute with the analyte and experience the exact same matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, the matrix effect is effectively canceled out. This is the most robust way to compensate for matrix effects.[6] |
| Dilute the Sample | Dilute the sample with a clean solvent (e.g., mobile phase) before injection. | This reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect. This is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution.[8] |
By systematically applying these troubleshooting principles and protocols, you can effectively identify, understand, and resolve the majority of interferences in your this compound assays, leading to more accurate and reliable data.
References
- HPLC Troubleshooting Guide. Phenomenex.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- HPLC Troubleshooting Guide. YMC.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- LC-MS/MS in forensic toxicology: what about matrix effects?
- HPLC Troubleshooting Guide. Scribd.
Sources
- 1. scribd.com [scribd.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Methyl-1-naphthylamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-Methyl-1-naphthylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?
The most prevalent method for synthesizing N-Methyl-1-naphthylamine is the N-alkylation of 1-naphthylamine. This reaction typically proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbon of a methylating agent. The choice of reagents and conditions can significantly influence the reaction's efficiency and selectivity. The free base, N-Methyl-1-naphthylamine, is then converted to its hydrochloride salt for improved stability and handling by treating it with hydrochloric acid.
A common approach involves the reaction of 1-chloromethylnaphthalene with methylamine. An alternative and often preferred route is the direct methylation of 1-naphthylamine using a suitable methylating agent in the presence of a base.
Q2: What are the critical safety precautions to consider when working with 1-naphthylamine and methylating agents?
Safety is paramount when handling the reagents involved in this synthesis.
-
1-Naphthylamine: This starting material is a suspected carcinogen and is toxic.[1][2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][4] Avoid inhalation of dust and skin contact.[2]
-
Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and have been classified as potential carcinogens. These should be handled with extreme caution, always within a fume hood.
-
General Precautions: Ensure you are familiar with the Safety Data Sheets (SDS) for all chemicals before starting any experiment.[1][2][3][4][5]
Q3: How do I choose the right methylating agent for my reaction?
The selection of a methylating agent is a trade-off between reactivity, selectivity, cost, and safety. Here is a comparative overview:
| Methylating Agent | Reactivity | Advantages | Disadvantages |
| Methyl Iodide | High | Highly reactive, good yields. | Toxic, volatile, light-sensitive. |
| Dimethyl Sulfate | High | Very reactive, cost-effective. | Extremely toxic, corrosive. |
| Methyl Bromide | High | Reactive. | Gaseous, toxic. |
| Methanol | Low | Green and inexpensive reagent. | Requires a catalyst and higher temperatures.[6][7] |
| Dimethyl Carbonate | Moderate | Safer, environmentally friendly alternative. | Requires specific catalysts and conditions.[8] |
For laboratory-scale synthesis where high reactivity is desired, methyl iodide is a common choice, provided appropriate safety measures are in place. For greener and safer alternatives, dimethyl carbonate is an excellent option to explore.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of N-Methyl-1-naphthylamine
A low yield of the desired product is a common issue. The following workflow can help you diagnose and resolve the problem.
Start [label="Low or No Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is the Base Strong Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Is the Solvent Appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Is the Reaction Temperature Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Time [label="Is the Reaction Time Sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Systematically Optimize Conditions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Reagents; Check_Reagents -> Check_Base [label="Reagents OK"]; Check_Base -> Check_Solvent [label="Base is appropriate"]; Check_Solvent -> Check_Temp [label="Solvent is suitable"]; Check_Temp -> Check_Time [label="Temperature is correct"]; Check_Time -> Optimize_Conditions [label="Time is sufficient"]; }
Caption: Troubleshooting workflow for low product yield.-
Q: My reaction has a very low yield. What should I check first? A: Always start by verifying the quality and stoichiometry of your reagents. Ensure your 1-naphthylamine is pure, as impurities can inhibit the reaction. Check that your methylating agent has not degraded. Confirm the molar ratios of your reactants. For direct alkylation, a slight excess of the methylating agent may be required.
-
Q: I've confirmed my reagents are good, but the yield is still low. What's next? A: The choice and strength of the base are critical. The base deprotonates the amine, increasing its nucleophilicity. If you are using a mild base like potassium carbonate, it might not be strong enough for efficient deprotonation. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[9] However, be aware that stronger bases can promote side reactions.
-
Q: I'm using a strong base, but the reaction is not proceeding as expected. Could it be the solvent? A: Absolutely. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For N-alkylation with strong bases like NaH, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred. If you are using a phase-transfer catalyst, a non-polar solvent like toluene or benzene can be effective.[10]
-
Q: I've optimized the reagents, base, and solvent, but my yield is still not satisfactory. What other parameters can I adjust? A: Temperature and reaction time are key. Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature in increments of 10-20 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[10]
Problem 2: Formation of Bis-alkylated Impurity
The formation of N,N-dimethyl-1-naphthylamine is a common side reaction.
Start [label="Dialkylation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control_Stoichiometry [label="Adjust Reactant Stoichiometry\n(Use excess amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Addition [label="Slow Addition of\nMethylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify via Acid/Base\nExtraction or Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Control_Stoichiometry; Start -> Control_Addition; Start -> Lower_Temp; Control_Stoichiometry -> Purification; Control_Addition -> Purification; Lower_Temp -> Purification; }
Caption: Strategies to control the formation of bis-alkylated byproducts.-
Q: I am getting a significant amount of the N,N-dimethylated product. How can I favor mono-methylation? A: To promote mono-alkylation, you can adjust the stoichiometry of your reactants. Using an excess of 1-naphthylamine relative to the methylating agent will increase the probability of the methylating agent reacting with the starting material rather than the mono-methylated product.
-
Q: Are there any procedural changes I can make to minimize bis-alkylation? A: Yes. The slow, dropwise addition of the methylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation. Additionally, running the reaction at a lower temperature can sometimes increase selectivity.
-
Q: If I still have the bis-alkylated impurity, how can I remove it? A: The bis-alkylated impurity can often be removed by careful purification. One effective method is through the formation of the hydrochloride salt. The mono-methylated amine hydrochloride may have different solubility properties than the bis-methylated version, allowing for separation by recrystallization. Alternatively, column chromatography can be used to separate the two compounds. A patent suggests that the bis-alkylated impurity can be removed by hydrochloride salt formation and repeated extraction with ether.[9]
Problem 3: Difficulty in Isolating and Purifying the Product
-
Q: My product seems to be an oil and is difficult to handle. What can I do? A: N-Methyl-1-naphthylamine is a liquid at room temperature. Converting it to its hydrochloride salt will yield a solid that is generally easier to handle, purify by recrystallization, and store. The melting point of this compound is reported to be 191-193 °C.[11]
-
Q: What is the best way to purify the final hydrochloride salt? A: Recrystallization is a powerful technique for purifying the hydrochloride salt. A common procedure involves dissolving the crude salt in a minimal amount of a hot solvent, such as isopropanol or ethanol, and then allowing it to cool slowly to form crystals. The choice of solvent may need to be optimized for your specific case.
-
Q: I am having trouble with the color of my final product. It is dark. How can I decolorize it? A: The dark color is likely due to impurities formed from oxidation or side reactions. Treating a solution of your product with activated carbon can effectively remove colored impurities.[10] After stirring with activated carbon for a short period, the carbon is filtered off, and the product is recovered from the filtrate.
Experimental Protocols
The following are generalized protocols. You may need to adapt them based on your specific experimental setup and the scale of your reaction.
Protocol 1: Synthesis of N-Methyl-1-naphthylamine
This protocol is a general guideline for the direct methylation of 1-naphthylamine.
Materials:
-
1-Naphthylamine
-
Methyl Iodide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-naphthylamine (1.0 eq).
-
Dissolve the 1-naphthylamine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.05 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-1-naphthylamine.
Protocol 2: Preparation and Purification of this compound
Materials:
-
Crude N-Methyl-1-naphthylamine
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolve the crude N-Methyl-1-naphthylamine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate. If it does not, you can add diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from hot isopropanol to obtain the purified this compound.
-
Dry the crystals under vacuum.
References
- Stanetty, P., & Wallner, G. (1993). Archiv der Pharmazie, 326(6), 341-350.
- Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine hydrochloride 98%.
- PubChem. N-Methyl-N-naphthylmethylamine hydrochloride.
- PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride.
- ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride.
- PubChem. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1).
- Carl ROTH.
- Fisher Scientific. Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%.
- Sigma-Aldrich.
- Penta Chemicals.
- Central Drug House.
- Indian Journal of Chemical Technology. (1994).
- CN105503614A. Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.
- Cai, L., Xu, R., Guo, X., & Pike, V. W. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C] Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2012(7), 1303-1310.
- BenchChem. Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine.
- Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- WIPO. WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE.
- Ziegler, D. M., & Poulsen, L. L. (1977). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines.
- MedChemExpress. 1-Naphthyl.
- Guidechem. N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki.
- Sigma-Aldrich. 2-Methyl-1-naphthylamine = 98.0 GC 2246-44-8.
- BenchChem.
- BenchChem.
- Wikipedia. 1-Naphthylamine.
- Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537-540.
-
Wang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][12]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 569-574.
- CymitQuimica. This compound.
- Fisher Scientific. This compound 98.0+%, TCI America™.
- BenchChem.
- Bayer Aktiengesellschaft. (1988). Process for the preparation of 1-naphthylamine.
- Irie, T., et al. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Chemistry-A European Journal, e202303698.
- Organometallics. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. 41(11), 1269–1280.
- Organic Chemistry Portal.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 11. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 12. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation and stability issues of N-Methyl-1-naphthylamine Hydrochloride.
Welcome to the technical support center for N-Methyl-1-naphthylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common degradation and stability issues encountered during experimentation. Our aim is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your work with this compound.
I. Understanding the Stability Profile of this compound
This compound, a key intermediate in the synthesis of various pharmaceuticals, is a crystalline powder that can be susceptible to degradation under certain conditions.[1][2] Its stability is influenced by factors such as light, air, heat, and pH. Understanding the potential degradation pathways is crucial for accurate experimental results and for maintaining the compound's purity over time. The primary degradation concerns for this aromatic amine are oxidation and photodegradation, with solution-state stability also being a critical consideration.
II. Troubleshooting Guide: A Proactive Approach to Degradation
This section addresses specific issues you may encounter, providing not just solutions but also the scientific rationale behind them.
Issue 1: Discoloration of Solid Compound (From white/off-white to yellowish-brown)
-
Potential Cause: This is a common indicator of oxidation or photodegradation. The naphthalene ring system and the secondary amine group are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and heat. The formation of colored impurities is a likely outcome of these reactions.
-
Troubleshooting & Prevention:
-
Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) at room temperature or below is recommended.[1]
-
Handling: Minimize the compound's exposure to ambient light and air during weighing and sample preparation. Work efficiently and reseal the container promptly.
-
Issue 2: Appearance of New Peaks or Changes in Peak Shape in Chromatographic Analysis (e.g., HPLC)
-
Potential Cause: The emergence of new peaks suggests the formation of degradation products. Changes in the main peak shape, such as splitting or tailing, can indicate on-column degradation or interactions with the stationary phase, which may be exacerbated by the basic nature of the free amine.[3]
-
Troubleshooting & Prevention:
-
Sample Preparation: Prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, protect them from light and use them as soon as possible. Consider storing stock solutions at low temperatures, but be mindful of potential solubility issues upon thawing.
-
Mobile Phase pH: The basicity of the amine can lead to strong interactions with residual silanol groups on silica-based HPLC columns, causing poor peak shape.[3] Adjusting the mobile phase pH to a lower value (e.g., using a phosphate or acetate buffer) can protonate the amine, reducing these interactions and improving peak symmetry.
-
Column Selection: If peak tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions with basic analytes.
-
Forced Degradation Study: To proactively identify potential degradants, consider performing a forced degradation study under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).[4][5][6] This will help in developing a stability-indicating analytical method.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact compound are not extensively published, based on the chemistry of aromatic amines and naphthalenes, the following are plausible:
-
Oxidation: The primary site of oxidation is likely the amino group, potentially forming N-oxides or hydroxylamines. The naphthalene ring itself can also be oxidized, especially in the presence of strong oxidizing agents or under photolytic conditions, to form naphthoquinones or hydroxylated derivatives.
-
Photodegradation: Exposure to UV light can provide the energy to initiate oxidation reactions, leading to a complex mixture of degradation products. This is why protection from light is critical.
-
Hydrolysis: As a hydrochloride salt, the compound is stable in acidic aqueous solutions. However, in neutral or basic solutions, the free amine is present, which is more susceptible to oxidation. Hydrolysis of the molecule itself is not a primary degradation pathway under typical conditions.
Q2: How should I prepare solutions of this compound for experiments?
The compound is sparingly soluble in water.[1] For analytical purposes, solvents like methanol or acetonitrile are commonly used.[3] To ensure stability:
-
Use high-purity solvents.
-
Prepare solutions fresh and protect them from light by using amber glassware or wrapping containers in aluminum foil.
-
If working with aqueous solutions, consider buffering the solution to a slightly acidic pH to maintain the protonated, more stable form of the amine.
Q3: Are there any known incompatibilities I should be aware of?
Yes, avoid strong oxidizing agents as they will accelerate the degradation of the compound. Also, be mindful of highly basic conditions which will deprotonate the amine, making it more susceptible to oxidation.
IV. Experimental Protocols
Protocol 1: Assessment of Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Time Points: Analyze one vial immediately (T=0). Store the remaining vials under the desired conditions (e.g., room temperature, protected from light).
-
Analysis: Analyze the samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Data Evaluation: Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and develop a stability-indicating analytical method.
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Photostability | UV light (254 nm) and visible light | 24 hours |
| Thermal | 80°C (dry heat) | 48 hours |
Note: The duration and temperature may need to be adjusted based on the observed rate of degradation. The goal is to achieve partial (10-30%) degradation.
V. Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for N-Methyl-1-naphthylamine HCl.
Diagram 2: Troubleshooting Workflow for Analytical Issues
Caption: Workflow for troubleshooting analytical issues with N-Methyl-1-naphthylamine HCl.
VI. References
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (URL: [Link])
-
N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])
-
Stability Indicating Forced Degradation Studies. (URL: [Link])
-
development of forced degradation and stability indicating studies for drug substance and drug product. (URL: [Link])
-
Determination of Naphthalene Content by Gas Chromatography. (URL: [Link])
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (URL: [Link])
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (URL: [Link])
-
Forced Degradation Studies. (URL: [Link])
-
N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])
Sources
- 1. Page loading... [guidechem.com]
- 2. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Senior Application Scientist's Guide to Enhancing Signal-to-Noise Ratio in Immunoassays
Introduction
Welcome to the Technical Support Center. A common objective in the laboratory is the robust and sensitive detection of target molecules. While inquiries have been made regarding the use of specific chemical compounds like N-Methyl-1-naphthylamine Hydrochloride for signal enhancement, it is important to clarify that this particular reagent is primarily documented as a chemical intermediate in pharmaceutical synthesis, not as a signal enhancer in biological assays.
This guide, therefore, addresses the foundational goal behind such inquiries: how to fundamentally improve the signal-to-noise ratio (SNR) in your experiments. A high SNR is the hallmark of a reliable and sensitive assay, ensuring that the detected signal is a true representation of the target analyte, free from the interference of background noise.
This document provides a structured, in-depth approach to troubleshooting and optimizing common immunoassays, such as ELISA, and other fluorescence or chemiluminescence-based detection methods. We will delve into the causality behind common issues and provide field-proven strategies to maximize your signal while minimizing background.
Frequently Asked Questions (FAQs)
Q1: What is the "signal-to-noise ratio" (SNR) and why is it critical?
The signal-to-noise ratio is a measure that compares the level of a desired signal to the level of background noise. In the context of a plate-based assay, the 'signal' is the measurement (e.g., optical density, fluorescence units) generated by your specific target analyte. The 'noise' is the background signal from non-specific binding, reagent cross-reactivity, or instrument interference. A high SNR indicates that your assay is sensitive and specific, allowing for the confident detection of even low-abundance targets.
Q2: My assay has high background across the entire plate. What are the most common causes?
Uniformly high background is often a systemic issue related to reagents or protocol steps that affect every well. The most frequent culprits are insufficient blocking, inadequate washing, or overly high concentrations of detection reagents.[1][2][3] Each of these factors can lead to non-specific binding of antibodies or detection enzymes to the plate surface, generating a baseline signal that obscures the true result.
Q3: I'm seeing weak or no signal, even in my positive controls. Where should I start troubleshooting?
Weak or no signal can be frustrating, but it's often traceable to a critical reagent or step failure. Key areas to investigate include:
-
Reagent Integrity: Ensure enzymes have not been inactivated by improper storage or inhibitors like sodium azide.[4]
-
Antibody Concentrations: The primary or secondary antibody concentrations may be too low for effective target detection.[4]
-
Incorrect Reagent Preparation: Double-check all dilutions and ensure that reagents were prepared correctly and in the right order.[5]
-
Substrate Issues: The enzyme substrate may be expired, contaminated, or was not allowed to reach room temperature before use.[6][7]
Q4: Can the type of microplate I use affect my signal-to-noise ratio?
Absolutely. The choice of microplate is crucial. For fluorescence assays, black plates are essential to minimize background fluorescence and light scatter.[8] For chemiluminescence, white plates are used to maximize light reflection and enhance the signal.[8] Using a clear plate for these applications will result in significantly higher background and lower sensitivity. Always use plates that are validated for the specific assay type (e.g., high-binding ELISA plates).[3]
Troubleshooting Guide: From High Background to Weak Signal
This section provides a problem-oriented approach to resolving common issues that degrade the signal-to-noise ratio.
Problem 1: Consistently High Background
High background noise can mask your true signal, leading to false positives and reduced assay sensitivity.
Root Cause Analysis & Solutions
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Inadequate Plate Blocking | Unoccupied sites on the microplate surface will bind the primary or secondary antibodies non-specifically. The blocking buffer's job is to occupy these sites with an inert protein.[9][10] If blocking is incomplete, the detection enzyme will be present non-specifically across the plate, generating a high background signal. | 1. Optimize Blocking Buffer: If using a homemade blocker like 1% BSA, try increasing the concentration to 3-5%. Consider switching to a different blocking agent (e.g., non-fat dry milk for some assays, or a commercial, protein-free blocker).[9][11] 2. Increase Incubation Time/Temperature: Extend the blocking step to 2 hours at room temperature or overnight at 4°C to ensure complete surface coverage.[3] |
| Insufficient Washing | Washing steps are critical for removing unbound and non-specifically bound reagents. If residual detection antibody remains in the wells, it will react with the substrate and generate background noise.[1] | 1. Increase Wash Cycles: Increase the number of washes from 3 to 5-6 cycles.[3] 2. Introduce a Soak Time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help dislodge tenacious, non-specifically bound molecules.[12] 3. Verify Washer Performance: Ensure that the plate washer is dispensing and aspirating correctly from all wells to avoid high residual volumes.[6][13] |
| Detection Reagent Concentration Too High | Using too much secondary antibody or enzyme conjugate increases the likelihood of non-specific binding, even on a well-blocked plate.[9] This creates a high background that is directly proportional to the excess reagent. | 1. Titrate Your Detection Reagent: Perform a dilution series of your secondary antibody/enzyme conjugate to find the optimal concentration that provides a strong signal with low background. Refer to the Protocol: Antibody Titration section below. |
| Cross-Reactivity | The detection antibody may be cross-reacting with the blocking agent (e.g., anti-goat secondary binding to bovine IgG in BSA) or other components of the sample. | 1. Change Blocking Agent: If using BSA or milk, switch to a serum-based blocker from the same species as the secondary antibody, or use a protein-free commercial blocker.[10][11] 2. Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity. |
Troubleshooting Workflow for High Background
Sources
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. anshlabs.com [anshlabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. tulipgroup.com [tulipgroup.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Navigating Experiments with N-Methyl-1-naphthylamine Hydrochloride
Welcome to the technical support center for N-Methyl-1-naphthylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and robust protocols to overcome common challenges encountered during its experimental use. Our goal is to ensure the integrity and success of your research by addressing potential issues with causality-driven explanations and validated solutions.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Handling
This section addresses fundamental questions about the properties and handling of this compound to prevent common experimental pitfalls.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. It is typically a white to light yellow crystalline powder. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N·HCl | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][2] |
| Melting Point | 177 - 193 °C | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity (Typical) | >98.0% (HPLC) |
Being aware of its sensitivity to light and air is critical for storage and handling to prevent degradation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are paramount to maintain the integrity of the compound. It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from direct sunlight.[4][5] For long-term storage, refrigeration (2-8°C) is advisable.[6] The compound is known to be sensitive to light and air, so storing it under an inert gas like nitrogen or argon can further prevent degradation.[7]
When handling, it is important to minimize dust generation and accumulation.[4] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]
Q3: I'm having trouble dissolving this compound. What are the best solvents?
A3: While specific solubility data can be limited, as a hydrochloride salt, this compound is generally expected to have some solubility in water.[8][9] However, complete dissolution might require specific conditions. If you are experiencing solubility issues, consider the following:
-
Solvent Choice: For applications like the Griess assay, the reagent is often dissolved in an acidic solution, such as dilute phosphoric acid or acetic acid, which aids in solubility and is also required for the reaction chemistry.[10][11] For other applications, organic solvents like methanol may be used.[12]
-
Gentle Warming: Gentle warming of the solvent can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Fresh Solvent: Always use high-purity, fresh solvents to avoid contaminants that might affect solubility.
Q4: My this compound solution has a distinct color. Is this normal?
A4: A freshly prepared solution of this compound should be colorless to very faintly yellow.[13] The development of a more pronounced color, such as pink, purple, or brown, is often an indication of degradation or contamination. This can be caused by:
-
Oxidation: Exposure to air and light can cause oxidation of the amine, leading to colored byproducts.
-
Contamination: Contamination of the solvent or glassware with oxidizing agents or other reactive species can also lead to color formation.
If your solution is significantly colored, it is highly recommended to prepare a fresh solution from solid material to ensure the integrity of your experiment.[10]
Part 2: Troubleshooting Guide for the Griess Assay
The Griess assay for nitrite detection is a primary application of this compound. This section provides a troubleshooting guide for common issues encountered when using this specific reagent.
Q5: I am not seeing any color development in my Griess assay, or the signal is very weak. What could be the problem?
A5: A lack of or weak color development is a common issue. The workflow below can help you diagnose the problem.
Caption: The two-step chemical pathway of the Griess reaction.
Required Reagents
-
Griess Reagent A (Diazotizing Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B (Coupling Solution): 0.1% (w/v) this compound in deionized water. Note: This solution should be prepared fresh and protected from light. [10]* Nitrite Standard: A stock solution of sodium nitrite (e.g., 1M) in deionized water. A fresh series of dilutions should be prepared for each experiment.
Step-by-Step Protocol
-
Prepare Nitrite Standards: Create a series of nitrite standards by diluting the stock solution in the same matrix as your samples (e.g., cell culture medium, buffer). A typical concentration range is 1-100 µM. [13]Also, prepare a blank containing only the sample matrix.
-
Sample Preparation: If necessary, centrifuge your samples to remove any particulate matter.
-
Assay Procedure (96-well plate format): a. Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate. b. Add 50 µL of Griess Reagent A to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B to each well. e. Incubate for an additional 10-15 minutes at room temperature, protected from light, to allow for color development. [10]4. Measurement: Measure the absorbance at a wavelength between 520-550 nm using a microplate reader. [13]5. Data Analysis: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the nitrite concentration of your samples by interpolating their absorbance values from the standard curve.
References
-
Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride - Cole-Parmer. [Link]
-
OSHA Method 96: N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. [Link]
-
N-Methyl-1-Naphthalene Methylamine - ChemBK. [Link]
-
N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem. [Link]
-
Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PubMed. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine - Google P
-
N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem. [Link]
-
N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
Nitrite determination in water samples based on a modified Griess reaction and central composite design | Request PDF - ResearchGate. [Link]
-
Buy 1-Methyl-aminomethyl Naphthalene HCL from Chemsigma International Co., Ltd. [Link]
-
An improved synthesis of naftifine using phase transfer catalysis. [Link]
-
N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem. [Link]
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- 2. scbt.com [scbt.com]
- 3. N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. clearsynth.com [clearsynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. osha.gov [osha.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Influence of N-Methyl-1-naphthylamine Hydrochloride Purity on Experimental Outcomes
Welcome to the technical support guide for N-Methyl-1-naphthylamine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile amine salt in their work. The purity of your reagents is paramount to the success, reproducibility, and interpretability of your experimental results. This guide provides in-depth answers to common questions and troubleshooting scenarios where the purity of this compound may be a critical, yet often overlooked, variable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about this compound, focusing on aspects crucial for its effective use in a laboratory setting.
Q1: What is this compound and what are its primary applications?
This compound (CAS RN: 4643-36-1) is a chemical compound classified as an amine salt. Structurally, it consists of a naphthalene ring system where a methylamino group (-NHCH₃) is directly attached to the first position (alpha-position) of the ring, forming a hydrochloride salt.[1] Its molecular formula is C₁₁H₁₁N·HCl with a molecular weight of approximately 193.67 g/mol .[1][2]
In the laboratory, it serves primarily as a building block in organic synthesis.[2] Its nucleophilic nitrogen and aromatic scaffold make it a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Q2: I've encountered two different CAS numbers: 4643-36-1 and 65473-13-4. What is the critical difference?
This is a frequent and vital point of clarification. These two CAS numbers represent structural isomers with distinct chemical properties and applications.
-
This compound (CAS: 4643-36-1): This is the subject of this guide. The methylamino group is directly bonded to the naphthalene ring.
-
N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4): In this isomer, a methylene (-CH₂-) bridge separates the naphthalene ring from the methylamino group.[3][4] This compound is a well-known intermediate in the synthesis of pharmaceuticals like the antifungal agent Terbinafine.[5][6][7]
Using the incorrect isomer will lead to complete reaction failure or the formation of incorrect products. Always verify the CAS number on your reagent bottle and Certificate of Analysis (CoA) before use.
Q3: What are the potential impurities in commercial this compound and where do they originate?
No reagent is 100% pure. Understanding potential impurities is key to troubleshooting. Impurities typically arise from the synthesis process or subsequent degradation. Common synthesis may involve the methylation of 1-naphthylamine.
| Impurity Class | Potential Specific Impurities | Likely Origin | Potential Experimental Impact |
| Unreacted Starting Material | 1-Naphthylamine | Incomplete methylation reaction. | Competes in reactions, leading to undesired side products. |
| Over-alkylation Products | N,N-Dimethyl-1-naphthylamine, Quaternary salts | Excessive methylation during synthesis. | May alter reaction kinetics or introduce unwanted reactivity. |
| Isomeric Impurities | N-Methyl-2-naphthylamine | Presence of 2-naphthylamine in the initial starting material. | Can lead to a mixture of final product isomers, complicating purification and analysis. |
| Degradation Products | Oxidized Naphthalene Species | Exposure to air, light, or heat. | Can introduce color to the material and potentially inhibit catalytic reactions. |
| Residual Solvents & Reagents | Toluene, Methanol, etc. | Incomplete purification after synthesis. | Can affect reaction solubility and introduce trace contaminants. |
Q4: How should I properly store and handle this reagent to maintain its purity and ensure safety?
Proper storage is critical as the compound is known to be sensitive to light and air.
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place.[8] A recommended storage temperature is below 15°C.
-
Handling: this compound is an irritant, causing skin, eye, and potential respiratory irritation.[1][4][9][10] Always handle this chemical in a well-ventilated area or a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][11]
Q5: My reagent, which was initially a white or light-yellow powder, has developed a darker yellow or brownish tint. What does this signify, and is it still usable?
A change in color from its typical white to light-yellow appearance often indicates degradation, likely due to oxidation from improper storage (exposure to air or light).[2]
-
Can you still use it? It is strongly discouraged. The colored impurities are chemically distinct species that can interfere with your experiment by:
-
Reducing the effective molar quantity of the desired reagent.
-
Introducing catalysts or inhibitors that alter reaction rates.
-
Participating in side reactions, leading to complex and difficult-to-purify product mixtures.
-
-
Recommendation: Before using a discolored reagent, you must re-qualify it. Perform a purity analysis using a method like HPLC (see Protocol 1). If significant impurity peaks are detected, it is best to discard the reagent according to your institution's safety guidelines and procure a fresh bottle.
Section 2: Troubleshooting Experimental Failures
This section is formatted as a direct Q&A to address specific problems you may encounter at the bench.
Scenario 1: Inconsistent Reaction Yields & Kinetics
Question: "My reaction yields are highly variable between runs, and sometimes the reaction seems to stall before completion. I've checked all other reagents. Could my this compound be the problem?"
Answer: Absolutely. This is a classic symptom of inconsistent reagent purity. Two primary mechanisms are at play:
-
Stoichiometric Imbalance: If your reagent contains significant non-reactive impurities (e.g., inorganic salts, moisture), the actual molar amount of the amine you are adding is less than what you calculated from the mass. This under-dosing can lead to incomplete conversion of a limiting reagent and lower yields.
-
Reactive Impurities: More insidiously, reactive impurities can actively disrupt the intended chemical transformation. For instance, an unreacted starting material like 1-naphthylamine could compete for the substrate, or an oxidizing impurity could decompose a sensitive catalyst.
Sources
- 1. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 6. N-(1-Naphthylmethyl)methylamine Hydrochloride [lgcstandards.com]
- 7. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Minimizing Background Fluorescence with N-Methyl-1-naphthylamine Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for utilizing N-Methyl-1-naphthylamine Hydrochloride in fluorescence-based applications. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you mitigate background fluorescence and achieve high-quality, reproducible data.
Understanding the Source of Fluorescence and Background
N-aryl-naphthalenamine derivatives are a class of fluorophores known for their environment-sensitive fluorescence.[2] They typically exhibit weak fluorescence in aqueous or polar environments and a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid membranes or hydrophobic pockets within proteins.[2] This solvatochromic behavior is the basis for their utility as probes. However, it also presents challenges, as non-specific hydrophobic interactions can lead to unwanted background signals.
High background fluorescence is a common issue that can obscure the true signal and lead to inaccurate quantification. The sources of background can be broadly categorized as follows:
-
Reagent-Based Background: Intrinsic fluorescence from the compound itself in an unbound state, fluorescent impurities, or degradation products.
-
Sample-Based Background: Autofluorescence from endogenous molecules within the sample (e.g., NADH, flavins) or non-specific binding of the probe to cellular components or proteins.[4]
-
System-Based Background: Fluorescence originating from consumables like microplates or cuvettes, or from contaminated solvents and buffers.[3]
Below, we address common issues in a question-and-answer format, providing both the underlying rationale and actionable solutions.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
FAQ 1: My blank wells (containing only the probe in buffer) have very high fluorescence. What is the cause and how can I fix it?
High fluorescence in blank wells is a critical issue that points to problems with the reagent or the experimental medium.
-
Potential Cause 1: Reagent Purity and Degradation. Commercial this compound may contain fluorescent impurities from its synthesis.[5] As an amine, it is also susceptible to oxidation over time, which can produce fluorescent byproducts.
-
Solution: Quality Control of the Reagent.
-
Verify Purity: If possible, check the purity of your compound using HPLC with a fluorescence detector. The presence of multiple fluorescent peaks indicates impurities.
-
Fresh Solutions: Always prepare stock solutions of this compound fresh for each experiment.
-
Proper Storage: Store the solid compound in a desiccator, protected from light, and at a low temperature (as recommended by the supplier) to minimize degradation.[6]
-
-
-
Potential Cause 2: Solvent and Buffer Contamination. Solvents, buffers, and even the water used can contain fluorescent contaminants.
-
Solution: Use High-Purity Reagents.
-
HPLC-Grade Solvents: Use HPLC-grade or fluorescence-free solvents for all stock solutions and buffers.
-
Freshly Prepared Buffers: Prepare buffers fresh using high-purity water (e.g., Milli-Q or equivalent) and filter them through a 0.22 µm filter before use.
-
-
-
Potential Cause 3: Aggregation-Induced Emission (AIE). Some naphthalimide derivatives (structurally related to naphthylamines) are known to exhibit Aggregation-Induced Emission, where the formation of aggregates leads to a significant increase in fluorescence.[7] While not confirmed for this compound, it is a plausible mechanism.
-
Solution: Optimize Probe Concentration and Solvent.
-
Titrate the Probe: Perform a concentration-response curve to determine the optimal probe concentration. Use the lowest concentration that provides a sufficient signal-to-noise ratio for your specific assay.
-
Solvent Optimization: The solubility of this compound can vary.[6] Ensure it is fully solvated. A small amount of a co-solvent like DMSO or ethanol in your aqueous buffer may be necessary, but be aware that this can also affect the fluorescence properties.[8]
-
-
FAQ 2: I observe high background fluorescence in my experimental samples, but not in my blanks. What are the likely causes?
This scenario points towards interactions between the probe and components of your sample.
-
Potential Cause 1: Non-Specific Binding. As a hydrophobic molecule, this compound can non-specifically bind to proteins (like albumin in cell culture media), lipids, and other hydrophobic surfaces in your sample, leading to an increase in fluorescence.[2][3]
-
Solution: Blocking and Washing.
-
Include Blocking Agents: For cell-based assays, consider including a blocking agent like BSA (Bovine Serum Albumin) in your washing steps to reduce non-specific binding. Be aware that BSA itself can have some affinity for hydrophobic probes, so proper controls are essential.
-
Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound or loosely bound probe molecules.[3]
-
-
-
Potential Cause 2: Sample Autofluorescence. Many biological samples naturally fluoresce (autofluorescence), especially when excited with UV or blue light, which is the likely excitation range for this probe.[4]
-
Solution: Spectral Separation and Controls.
-
Measure Autofluorescence: Always include a control sample that has not been treated with the fluorescent probe to measure the intrinsic autofluorescence of your sample. This value can then be subtracted from your experimental readings.[3]
-
Choose Optimal Wavelengths: While the exact spectra for this compound are not available, related compounds like N-phenyl-1-naphthylamine are excited around 330-340 nm and emit around 410-420 nm in hydrophobic environments.[2][9] If your instrument allows, try to optimize the excitation and emission wavelengths to maximize the signal from your probe while minimizing the excitation of endogenous fluorophores.
-
-
-
Potential Cause 3: pH-Dependent Fluorescence. The fluorescence of amine-containing probes can be highly sensitive to pH.[4] Protonation of the amine group can alter the electronic structure of the molecule and quench or enhance fluorescence.
-
Solution: Maintain Strict pH Control.
-
Use a Robust Buffer: Ensure your experimental buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
Perform a pH Titration: Characterize the fluorescence of this compound across a range of pH values to understand its behavior and choose a pH where the background is minimized and the specific signal is maximized. A hypothetical pH titration is illustrated in the table below.
-
-
FAQ 4: My signal is weak and the background is high, resulting in a poor signal-to-noise ratio. How can I improve this?
Improving a low signal-to-noise ratio requires a multi-faceted approach to both increase the specific signal and decrease the background.
-
Solution: Systematic Optimization.
-
Re-evaluate Probe Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. A careful titration is key.
-
Optimize Incubation Time: Ensure that the incubation time is sufficient for the probe to interact with its target, but not so long that non-specific binding and internalization (in cell-based assays) become excessive.
-
Instrument Settings: Adjust the gain or detector voltage on your fluorometer or microscope. While increasing the gain will amplify both the signal and the background, it can be a useful tool when the signal is very low.
-
Use Appropriate Consumables: For plate-based assays, use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background from the plastic itself.[3]
-
Data Presentation and Experimental Workflows
Table 1: Hypothetical pH Dependence of this compound Fluorescence
This table illustrates the expected change in fluorescence intensity as a function of pH for a typical naphthylamine-based probe. The amine group's protonation state is a key determinant of its fluorescent properties. Note: These values are for illustrative purposes and should be experimentally determined.
| pH | Predominant Amine State | Expected Relative Fluorescence Intensity (%) | Rationale |
| 4.0 | Protonated (R-NH₂⁺-CH₃) | ~10% | Protonation of the amine can lead to fluorescence quenching through photoinduced electron transfer (PET).[4] |
| 6.0 | Mixed Population | ~60% | As the pH approaches the pKa of the amine, a mixture of protonated and neutral forms exists. |
| 7.4 | Neutral (R-N-CH₃) | 100% | In the neutral form, the lone pair of electrons on the nitrogen participates in the fluorophore's electronic system. |
| 9.0 | Neutral (R-N-CH₃) | 100% | The probe remains in its neutral, fluorescent state. |
Experimental Protocol: A Starting Point for Assessing Membrane Permeability
This protocol is adapted from methods using the structurally similar probe N-phenyl-1-naphthylamine (NPN) to assess bacterial membrane permeability and can serve as a template for your experiments.[2][3]
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO).
-
Bacterial cell suspension (e.g., E. coli) washed and resuspended in a suitable buffer (e.g., HEPES, pH 7.4).
-
Membrane-permeabilizing agent (positive control, e.g., Polymyxin B).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Grow and harvest bacterial cells. Wash them twice with buffer and resuspend to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Probe Addition: In a cuvette or microplate well, add the cell suspension. Add the this compound stock solution to a final concentration of 10 µM.
-
Equilibration: Incubate for 5-10 minutes at room temperature, protected from light, to allow the probe to partition into the outer membrane.
-
Baseline Measurement: Measure the baseline fluorescence. Based on related compounds, start with an excitation wavelength of ~340 nm and an emission wavelength of ~410 nm.[2]
-
Initiate Permeabilization: Add your experimental compound or the positive control (Polymyxin B) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence indicates that the agent has disrupted the membrane, allowing the probe to enter the hydrophobic phospholipid bilayer, resulting in an enhanced quantum yield.[2]
Diagrams and Workflows
Workflow for Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Principle of Environment-Sensitive Fluorescence
Caption: The mechanism of action for an environment-sensitive probe.
References
-
ChemBK. (n.d.). N-Methyl-1-Naphthalenemethyl Amine. Retrieved from [Link]
- Hancock, R. E., & Wong, P. G. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 26(1), 48–52.
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131–135.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
- Kops, R., & Schulte-Frohlinde, D. (1980). Kinetic analysis of the abnormal fluorimetric titration behaviour of naphthylamines. Zeitschrift für Physikalische Chemie, 121(1), 85-96.
- Liu, Y., et al. (2020). A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish. New Journal of Chemistry, 44(30), 12976-12981.
- Indian Journal of Chemistry. (2000). Short Communication: A convenient synthesis of naftifine. 39B, 618-620.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
- OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE. Method 96.
- Che, T., & Loo, J. A. (2020). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical.
-
PubMed. (n.d.). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. Retrieved from [Link]
-
ChemistryOpen. (2021). A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from [Link]
-
ChemBK. (n.d.). N-(1-Naphthylmethyl)methylamine. Retrieved from [Link]
-
PubMed Central. (2024). References for Small Fluorescence Quantum Yields. Retrieved from [Link]
-
Zenodo. (2024). Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene) methyl] aniline hydrochloride. Retrieved from [Link]
Sources
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
preparation and storage of stable N-Methyl-1-naphthylamine Hydrochloride solutions.
Introduction
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the preparation and storage of stable N-Methyl-1-naphthylamine Hydrochloride solutions. As a critical intermediate in the synthesis of various pharmaceuticals, including the antifungal agents Terbinafine and Naftifine, ensuring the stability and purity of its solutions is paramount for reproducible and successful experimental outcomes.[1][2] This document addresses common challenges and offers scientifically grounded protocols and troubleshooting advice to mitigate issues such as degradation and precipitation.
Core Concepts: Understanding the Chemistry of this compound
This compound is the salt form of the aromatic amine N-Methyl-1-naphthylamine. The hydrochloride form enhances the compound's stability and water solubility compared to its free base.[3] However, like many aromatic amines, it is susceptible to degradation, primarily through oxidation and photodegradation, which can be catalyzed by exposure to air (oxygen), light, and elevated temperatures.[4] This degradation often manifests as a noticeable discoloration of the solution, turning it from colorless to yellow or brown.
The stability of the solution is also highly dependent on pH. N-Methyl-1-naphthylamine is a weak base, and its hydrochloride salt is acidic in solution. The equilibrium between the protonated (more stable) hydrochloride form and the neutral (less stable) free amine form is governed by the pH of the solution and the pKa of the compound. Maintaining a sufficiently acidic pH is crucial to keep the compound in its more stable, protonated state and prevent the precipitation of the less soluble free base.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For aqueous applications, the use of a slightly acidic buffer (pH 3-5) is recommended over deionized water to ensure the compound remains fully protonated and stable. For organic synthesis applications, solvents such as methanol, ethanol, or isopropanol can be used. It is crucial that the chosen solvent is of high purity and, for optimal stability, deoxygenated prior to use.
Q2: My this compound solution has turned yellow/brown. What causes this and is it still usable?
A2: A yellow or brown discoloration is a common indicator of degradation, likely due to oxidation and/or photodegradation of the aromatic amine.[4] The presence of these colored impurities can interfere with downstream applications and indicates a loss of purity. For sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh one. To prevent this, always store solutions protected from light and under an inert atmosphere.
Q3: Can I store my this compound solution at room temperature?
A3: While the solid form can be stored at ambient temperatures, for optimal stability of prepared solutions, storage at 2-8°C is recommended.[5] This minimizes the rate of potential degradation reactions. Avoid freezing aqueous solutions unless a cryoprotectant is used, as freeze-thaw cycles can degrade the compound and affect solution homogeneity.
Q4: What are the key signs of solution instability to watch for?
A4: The primary indicators of instability are:
-
Color Change: Any deviation from a colorless or very pale yellow solution.
-
Precipitation: The formation of solid material, which could be the less soluble free base or a degradation product.
-
Changes in pH: A significant shift in the pH of the solution over time can indicate degradation.
-
Inconsistent Experimental Results: Variability in the outcomes of experiments using the same stock solution over time is a strong indicator of instability.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity, deionized water
-
Citrate or acetate buffer components for a pH 4.0 buffer
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials or clear vials wrapped in aluminum foil
Procedure:
-
Prepare an Acidic Buffer: Prepare a 50 mM citrate or acetate buffer and adjust the pH to 4.0.
-
Deoxygenate the Buffer: Sparge the buffer with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weigh the Compound: In a clean, dry container, accurately weigh the required amount of this compound to achieve a final concentration of 10 mM.
-
Dissolution: Add the weighed compound to the deoxygenated buffer. Mix gently until fully dissolved. Avoid vigorous shaking or vortexing which can reintroduce oxygen.
-
Inert Atmosphere: Aliquot the solution into amber glass vials. Before sealing, flush the headspace of each vial with the inert gas.
-
Storage: Store the vials at 2-8°C, protected from light.
Protocol 2: Preparation of a Solution for Organic Synthesis
This protocol describes the preparation of a solution in an organic solvent, often used for reactions where the free amine is generated in situ.
Materials:
-
This compound (solid)
-
Anhydrous methanol or isopropanol
-
Inert gas (e.g., argon or nitrogen)
-
Dry glassware
Procedure:
-
Dry Glassware: Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Solvent Preparation: Use anhydrous grade solvent. For highly sensitive reactions, it may be beneficial to deoxygenate the solvent by sparging with an inert gas.
-
Dissolution: Under an inert atmosphere, add the desired amount of this compound to the solvent in the reaction vessel.
-
Use in Reaction: This solution is typically used immediately in a subsequent reaction step, for example, where a base is added to liberate the free amine for nucleophilic attack.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown upon preparation or storage. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or ambient light. | 1. Use deoxygenated solvents/buffers. 2. Prepare and store solutions under an inert atmosphere (argon or nitrogen). 3. Always use amber vials or wrap clear vials in aluminum foil. 4. Prepare fresh solutions frequently. |
| Precipitate forms in the solution. | 1. pH is too high: The pH of the solution is above the pKa, causing the less soluble free base to precipitate. 2. Low Temperature: The solubility of the compound has been exceeded at lower storage temperatures. 3. Contamination: Reaction with a contaminant in the solvent or on the glassware. | 1. Ensure the solution is maintained at an acidic pH (e.g., pH 3-5). 2. If precipitation occurs upon cooling, gently warm the solution to room temperature to redissolve before use. If it does not redissolve, it may be a degradation product. 3. Use high-purity solvents and meticulously clean glassware. |
| Inconsistent results in downstream applications. | 1. Degradation of the stock solution: The concentration of the active compound has decreased over time. 2. pH Incompatibility: The pH of the stock solution is interfering with the reaction conditions of the downstream application. | 1. Prepare fresh stock solutions more frequently and store them under optimal conditions (cold, dark, inert atmosphere). 2. Consider the pH of your stock solution and how it will affect the final pH of your reaction mixture. Adjust as necessary or use a different solvent system. |
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN | [6] |
| Molecular Weight | 207.70 g/mol | [7] |
| Appearance | White to off-white or light yellow powder/crystal | [8] |
| Melting Point | 191-193 °C | [7] |
| Solubility | Soluble in water | [8] |
| Predicted pKa (of the free amine) | 9.38 ± 0.10 | [5] |
Visual Workflows
Workflow for Preparing a Stable Aqueous Solution
Caption: Step-by-step workflow for preparing a stable aqueous solution.
Troubleshooting Logic for Solution Discoloration
Caption: Decision tree for troubleshooting discolored solutions.
References
-
ChemBK. N-Methyl-1-Naphthalene Methylamine. (2024-04-09). Available from: [Link]
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
-
PubChem. N-Methyl-1-naphthylamine. National Center for Biotechnology Information. Available from: [Link]
- Technical Disclosure Commons. (2024).
- Short Communication. Indian Journal of Chemical Technology.
-
PubChem. 1-Naphthylamine. National Center for Biotechnology Information. Available from: [Link]
- Occupational Safety and Health Administration. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine.
- Google Patents. (1973). Process for the nuclear chlorination of aromatic amines in the para position. U.S.
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. r/Chempros.
- Google Patents. (2008). Method for preparing naftifine hydrochloride. CN101186578B.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
-
Wikipedia. 1-Naphthylamine. Available from: [Link]
-
Chemsrc. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9. Available from: [Link]
Sources
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Optimizing Incubation Time for N-Methyl-1-naphthylamine Hydrochloride Reactions
Welcome to the technical support center for N-Methyl-1-naphthylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction incubation times. The information herein is synthesized from established principles of physical organic chemistry and data from analogous aromatic amine reactions to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the incubation time of reactions involving this compound?
A1: The incubation time for reactions with this compound is not fixed and is influenced by a combination of factors that affect the overall reaction rate. The key factors include:
-
Temperature: Generally, an increase in temperature increases the reaction rate.[1][2][3][4]
-
Concentration of Reactants: Higher concentrations of reactants lead to more frequent molecular collisions, thus increasing the reaction rate.[1][2][3]
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of transition states.
-
pH of the Reaction Mixture: The pH can affect the reactivity of the amine and other reagents in the reaction.[5]
-
Presence of a Catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[2][3]
Q2: Is there a standard incubation time for reactions with this compound?
A2: Due to the wide variety of reactions this compound can be involved in (e.g., coupling reactions, derivatization), there is no single "standard" incubation time. The optimal time must be determined empirically for each specific application. However, based on analogous reactions, incubation times can range from a few hours to overnight (12-24 hours) at room temperature.
Q3: How does the hydrochloride salt form of N-Methyl-1-naphthylamine affect the reaction?
A3: this compound is the salt of a weak base (N-Methyl-1-naphthylamine) and a strong acid (hydrochloric acid). In solution, the amine will be protonated. For many reactions where the lone pair of electrons on the nitrogen is required for nucleophilic attack, the amine will need to be deprotonated to its free base form. This is typically achieved by adding a base to the reaction mixture. The choice and amount of base can, therefore, influence the concentration of the reactive free amine and, consequently, the reaction rate.
Troubleshooting Guide: Optimizing Incubation Time
This section addresses common issues encountered during reactions with this compound and provides a structured approach to troubleshooting.
Issue 1: Reaction is too slow or incomplete.
-
Possible Cause: The reaction temperature is too low, leading to slow kinetics.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10°C (e.g., from room temperature to 37°C, then to 50°C).
-
Monitor the reaction progress at each temperature using an appropriate analytical technique (e.g., TLC, HPLC, LC-MS).
-
Be cautious of potential side reactions or degradation at higher temperatures.
-
-
Possible Cause: The concentration of one or more reactants is too low.
-
Solution:
-
Increase the concentration of the limiting reactant.
-
Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
-
Possible Cause: In reactions requiring the free amine, the added base is insufficient to deprotonate the hydrochloride salt effectively.
-
Solution:
-
Ensure at least one molar equivalent of a suitable base is used.
-
Consider using a stronger, non-nucleophilic base if the reaction is still slow.
-
Issue 2: Formation of significant side products.
-
Possible Cause: The reaction temperature is too high, promoting alternative reaction pathways or decomposition.
-
Solution:
-
Decrease the reaction temperature. While this may slow down the desired reaction, it can improve selectivity.
-
Consider running the reaction at a lower temperature for a longer incubation time.
-
-
Possible Cause: The pH of the reaction is not optimal, leading to side reactions.
-
Solution:
-
Buffer the reaction mixture to maintain a stable pH.
-
Experiment with a range of pH values to find the optimal condition for your specific reaction.
-
Issue 3: Degradation of reactants or products over time.
-
Possible Cause: N-Methyl-1-naphthylamine or the product may be unstable under the reaction conditions, especially with prolonged incubation. Aromatic amines can be sensitive to air and light.[6]
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Optimize the reaction to proceed faster (e.g., by increasing temperature or concentration) to minimize the required incubation time.
-
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol provides a starting point for a generic coupling reaction.
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Prepare a solution of the coupling partner in the same or a miscible solvent.
-
Prepare a solution of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if the free amine is required.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the this compound solution.
-
Add the base to the reaction mixture and stir for 10-15 minutes to allow for deprotonation.
-
Add the coupling partner to initiate the reaction.
-
-
Incubation and Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature as a starting point).
-
Monitor the reaction progress at regular intervals (e.g., every 1-2 hours) using an appropriate analytical method (e.g., TLC, HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has reached a plateau), quench the reaction appropriately.
-
Perform a standard aqueous work-up to isolate the crude product.
-
Purify the product using techniques such as column chromatography or recrystallization.
-
Protocol 2: Optimizing Incubation Time
This protocol outlines a systematic approach to finding the optimal incubation time.
-
Set up Parallel Reactions: Prepare multiple identical reactions as described in Protocol 1.
-
Time-Course Experiment:
-
Stop each reaction at a different time point (e.g., 1h, 2h, 4h, 8h, 12h, 24h).
-
Work up each reaction identically.
-
-
Analysis:
-
Analyze the yield and purity of the product from each time point.
-
Plot the product yield versus time to determine the point at which the reaction is complete.
-
Data Presentation
Table 1: Illustrative Example of Temperature Effect on Reaction Time
| Temperature (°C) | Time to Completion (hours) | Observed Side Products |
| 25 (Room Temp) | 24 | Minimal |
| 37 | 12 | Minor increase |
| 50 | 6 | Significant increase |
Note: This data is illustrative and the actual results will vary depending on the specific reaction.
Visualizations
Troubleshooting Workflow for Slow Reactions
Caption: Key parameters influencing reaction rate and incubation time.
References
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.
- Ma, D., et al. (2003). Facile Synthesis of N-Aryl Amino Acids and N-Aryl Amines via CuI/L-Proline-Catalyzed Coupling Reaction. Organic Letters, 5(14), 2453-2455.
-
PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
BC Open Textbooks. (n.d.). Factors that Affect the Rate of Reactions. In Introductory Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, November 21). Factors Affecting the Rate of the Reaction - Chemical Kinetics [Video]. YouTube. [Link]
-
Monash University. (n.d.). Factors Affecting Rates of Reaction. Student Academic Success. Retrieved from [Link]
- Rizk, M. S., et al. (1981). Effect of pH on the neoplastic transformation of normal human skin fibroblasts by N-hydroxy-1-naphthylamine and N-hydroxy-2-naphthylamine. Carcinogenesis, 2(9), 937-940.
-
StudySmarter. (n.d.). Factors Affecting Reaction Rate. Retrieved from [Link]
Sources
- 1. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. youtube.com [youtube.com]
- 3. monash.edu [monash.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. Effect of pH on the neoplastic transformation of normal human skin fibroblasts by N-hydroxy-1-naphthylamine and N-hydroxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methyl-1-naphthylamine Hydrochloride
Welcome to the technical support center for the synthesis of N-Methyl-1-naphthylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis strategy and handling of materials.
Q1: What is the most reliable method for the N-methylation of 1-naphthylamine to obtain the mono-methylated product?
A: For selective mono-methylation, the Eschweiler-Clarke reaction is highly recommended.[1][2][3][4] This method uses formic acid and formaldehyde to methylate primary or secondary amines.[4][5] Its primary advantage over traditional alkylating agents (e.g., methyl iodide or dimethyl sulfate) is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][4][5] While over-methylation to the tertiary amine (N,N-dimethyl-1-naphthylamine) is possible, it can be minimized with careful control of stoichiometry, making it superior for isolating the desired secondary amine, N-Methyl-1-naphthylamine.
Q2: Why is the final product converted to a hydrochloride salt?
A: There are two primary reasons for converting the free amine to its hydrochloride salt:
-
Purification: The free base, N-Methyl-1-naphthylamine, is often an oil or a low-melting solid, making purification by recrystallization difficult. The hydrochloride salt is typically a stable, crystalline solid with a well-defined melting point, which facilitates purification and removal of non-basic impurities.[6]
-
Stability and Handling: Aromatic amines can be sensitive to air and light, often darkening over time due to oxidation.[7][8] The hydrochloride salt is generally more stable, less volatile, and easier to handle and store than the free base.
Q3: What are the primary impurities I should expect, and how can I detect them?
A: The most common impurities are:
-
1-Naphthylamine (Starting Material): Presence indicates an incomplete reaction.
-
N,N-Dimethyl-1-naphthylamine (Over-methylation Product): Results from the addition of two methyl groups.[9]
-
Oxidation Byproducts: Aromatic amines are prone to air oxidation, which can result in colored impurities.[7][8]
These impurities can be readily identified and quantified using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the critical safety considerations when working with 1-naphthylamine?
A: 1-Naphthylamine is a hazardous substance and a suspected carcinogen that can cause bladder cancer.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and skin contact. On exposure to air and light, it can darken to a reddish-purple color.[7]
Section 2: Detailed Troubleshooting Guide
This section provides specific solutions to problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/GC-MS analysis shows a high percentage of unreacted 1-naphthylamine. What are the likely causes?
A: Low conversion is a common issue that can typically be traced back to reagent stoichiometry or reaction conditions.
-
Cause 1: Inadequate Amount of Methylating Reagents (Eschweiler-Clarke). The Eschweiler-Clarke reaction requires sufficient formic acid and formaldehyde to proceed. Formic acid acts as the hydride donor, and its depletion will halt the reaction.[1][5]
-
Solution: For the mono-methylation of a primary amine, a slight excess of both formaldehyde (e.g., 1.1-1.2 equivalents) and a larger excess of formic acid (at least 2-3 equivalents) is recommended. The excess formic acid ensures the reaction medium remains acidic and provides the necessary hydride source.[10]
-
-
Cause 2: Suboptimal Temperature. The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to drive the reaction forward.[1]
-
Solution: Ensure your reaction mixture is heated to reflux (typically 90-100 °C) and maintained there for a sufficient duration (monitoring by TLC is crucial).
-
-
Cause 3: Poor Quality of Reagents. 1-Naphthylamine can degrade over time.[7] Aqueous formaldehyde solutions can polymerize to paraformaldehyde.
-
Solution: Use freshly opened or purified 1-naphthylamine. If it is discolored, consider recrystallization from a suitable solvent before use. Ensure your formaldehyde solution is clear and free of precipitate.
-
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Issue 2: Formation of Impurities
Q: My final product is contaminated with N,N-dimethyl-1-naphthylamine. How can I prevent this and purify my product?
A: The formation of the tertiary amine is a classic sign of over-methylation.
-
Prevention (Eschweiler-Clarke): Although this reaction favors the tertiary amine thermodynamically, its formation can be kinetically controlled.[1] Avoid using a large excess of formaldehyde. Using close to one equivalent of formaldehyde for each N-H bond to be methylated is a good starting point.
-
Prevention (Traditional Alkylation): When using potent alkylating agents like methyl iodide, over-alkylation is very common because the secondary amine product is often more nucleophilic than the primary amine starting material.[11] To mitigate this, use a large excess of 1-naphthylamine relative to the methylating agent and add the alkylating agent slowly to the reaction mixture.
-
Purification: Separating N-Methyl-1-naphthylamine from N,N-dimethyl-1-naphthylamine can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel can be effective. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.
-
Fractional Crystallization of Salts: Convert the mixture of amines to their hydrochloride salts. It may be possible to separate them by fractional recrystallization from a suitable solvent like ethanol or isopropanol, as their solubilities may differ.
-
Q: My isolated product is a dark oil or discolored solid (e.g., pink, brown). What causes this, and how can I decolorize it?
A: Discoloration is almost always due to the oxidation of the aromatic amine.[7][8]
-
Cause: Exposure to air (oxygen) and/or light during the reaction, work-up, or storage. Trace metal impurities can also catalyze oxidation.
-
Solution:
-
Perform Work-up Quickly: Minimize the time the free amine is exposed to air.
-
Charcoal Treatment: During the final purification step, after forming the hydrochloride salt but before crystallization, you can treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Proper Storage: Store the final product in an amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Issue 3: Purification and Isolation
Q: I've completed the reaction and work-up, but my free amine product is an oil. How do I proceed with purification?
A: An oily product is very common for this compound. Direct purification of the free base is not ideal. The best strategy is to convert it directly to the hydrochloride salt.
Q: I'm trying to precipitate the hydrochloride salt, but it's oiling out or not forming at all. What is the correct procedure?
A: This is a critical step that often requires careful technique.
-
Cause 1: Incorrect Solvent. The choice of solvent is crucial. You need a solvent in which the hydrochloride salt is insoluble but the free amine is soluble.
-
Cause 2: Presence of Water. Trace amounts of water can prevent crystallization and lead to an oil.
-
Cause 3: Impurities. Significant amounts of impurities can inhibit crystallization.
-
Recommended Procedure:
-
Dissolve the crude amine oil in a dry, non-polar, or moderately polar solvent like diethyl ether, isopropanol, or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with vigorous stirring.
-
Monitor for the formation of a precipitate. If the solution becomes cloudy, stop the addition and continue stirring. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
If the product oils out, try warming the mixture gently to dissolve the oil and then allowing it to cool very slowly. Seeding with a previously obtained crystal can also be effective.
-
Once a solid precipitate has formed, cool the mixture in an ice bath to maximize recovery, then collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum.
-
Section 3: Recommended Experimental Protocol
This section provides a reliable, step-by-step methodology for the synthesis and purification.
Reagent & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 1-Naphthylamine | 143.19 | 10.0 | 1.0 | 1.43 g |
| Formaldehyde (37% aq.) | 30.03 | 11.0 | 1.1 | 0.9 mL |
| Formic Acid (98%) | 46.03 | 30.0 | 3.0 | 1.15 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed |
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-naphthylamine (1.43 g, 10.0 mmol).
-
Add formic acid (1.15 mL, 30.0 mmol) to the flask. Stir the mixture until the amine dissolves, which may form a thick slurry of the formate salt.
-
Add the aqueous formaldehyde solution (0.9 mL, 11.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction will evolve carbon dioxide gas, which should be vented through the top of the condenser to a fume hood.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the disappearance of the 1-naphthylamine spot.
-
After the reaction is complete, cool the mixture to room temperature. Make the solution basic (pH > 10) by slowly and carefully adding an aqueous solution of 6M NaOH while cooling in an ice bath.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude N-Methyl-1-naphthylamine, which will likely be a yellow to brown oil.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude oil from the previous step in approximately 20 mL of anhydrous isopropanol.
-
While stirring, slowly add a concentrated solution of HCl (e.g., 37% aqueous, or preferably, a saturated solution of HCl in isopropanol) dropwise until the solution is acidic (test with pH paper) and a precipitate forms. Avoid adding a large excess of acid.
-
Stir the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous isopropanol, followed by cold diethyl ether.
-
Dry the white to off-white crystalline solid under high vacuum to obtain pure this compound.
Section 4: Data Interpretation & Characterization
Expected Analytical Data
| Compound | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1-Naphthylamine | 47-50[8] | ~4.2 (br s, 2H, -NH₂), 7.2-7.9 (m, 7H, Ar-H) |
| N-Methyl-1-naphthylamine | (Free Base is an oil) | ~3.0 (s, 3H, -CH₃), ~4.5 (br s, 1H, -NH), 7.1-8.0 (m, 7H, Ar-H) |
| N-Methyl-1-naphthylamine HCl | 177 | Signals will be shifted downfield; broad NH proton. |
| N,N-Dimethyl-1-naphthylamine | (Free Base is an oil) | ~2.9 (s, 6H, -N(CH₃)₂), 7.2-8.1 (m, 7H, Ar-H) |
Section 5: Visual Guides
Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction for mono-methylation.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Merck Index. (n.d.). N,N-Dimethyl-1-naphthylamine.
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
- YouTube. (2022). Eschweiler-Clarke Reaction.
-
Gao, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]
- BenchChem. (2025). Technical Support Center: N-Alkylation of Aromatic Amines. Retrieved from a relevant chemical supplier technical resource.
- Indian Journal of Chemistry. (Date not available). Short Communication.
-
Wikipedia. (n.d.). N,N-Dimethyl-1-naphthylamine. Retrieved from [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE. Method 96.
- Royal Society of Chemistry. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction of N,N-dimethyl-1-naphthylamine with Sulfanilic Acid. Retrieved from a relevant chemical supplier technical resource.
- Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines. Retrieved from a relevant chemical supplier technical resource.
-
PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
- ResearchGate. (2022). Overcoming peri- and ortho-Selectivity in C−H Methylation of 1-Naphthaldehydes by Tunable Transient Ligand Strategy.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
- SpringerLink. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Google Patents. (2004). WO2004080945A1.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from a relevant green chemistry resource.
- BenchChem. (2025). Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine. Retrieved from a relevant chemical supplier technical resource.
-
eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. Retrieved from [Link]
Sources
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- 3. name-reaction.com [name-reaction.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Nitrite Analysis: A Comparative Guide to N-Methyl-1-naphthylamine Hydrochloride and the Griess Reagent
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite is a critical task, often serving as an indirect measure of nitric oxide (NO) production—a key signaling molecule in numerous physiological and pathological processes. The Griess assay has long been the gold standard for this colorimetric determination. This guide provides an in-depth technical comparison between the traditional Griess reagent and an alternative, N-Methyl-1-naphthylamine hydrochloride, offering field-proven insights and experimental data to inform your choice of methodology.
The Bedrock of Nitrite Detection: The Diazotization Reaction
At the heart of both methods lies the elegant and well-established diazotization reaction, first described by Peter Griess in 1858. This two-step chemical process is the engine of detection. In an acidic environment, a primary aromatic amine (the diazotizing reagent) reacts with nitrite ions to form a diazonium salt. This highly reactive intermediate is then ready to couple with an aromatic compound (the coupling agent) to produce a stable, intensely colored azo dye. The concentration of this dye, quantifiable by spectrophotometry, is directly proportional to the initial nitrite concentration.
The choice of the coupling agent is where the methodologies diverge, leading to differences in performance, stability, and safety.
The Gold Standard: The Griess Reagent with N-(1-Naphthyl)ethylenediamine
The conventional Griess reagent typically employs sulfanilamide as the diazotizing agent and N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) as the coupling agent.[1][2] NED became the coupling agent of choice as a safer alternative to the potent carcinogen 1-naphthylamine. The resulting azo dye is a vibrant magenta color, with a maximum absorbance around 540-550 nm.[3]
An Alternative Approach: this compound
This compound presents itself as an alternative coupling agent in the diazotization reaction. While less commonly cited in recent literature for dedicated nitrite assay kits, its historical use and that of its close analogue, N,N-dimethyl-1-naphthylamine, in similar colorimetric tests for nitrite provides a basis for comparison.[4] The fundamental chemistry remains the same: the diazonium salt formed from sulfanilamide and nitrite couples with N-Methyl-1-naphthylamine to form a colored azo product.
Head-to-Head Comparison: Performance Metrics
The selection of a reagent is often dictated by its performance in the laboratory. Below is a comparative summary of the key performance indicators for both reagents. It is important to note that while extensive data exists for the Griess reagent with NED, the data for this compound is based on its close analogue, N,N-dimethyl-1-naphthylamine, as a reliable proxy.[3]
| Performance Metric | Griess Reagent (with NED) | This compound (data from N,N-dimethyl-1-naphthylamine) |
| Limit of Detection (LOD) | 0.02 - 2.5 µM[1][5] | ~1.0 µM[3] |
| Linear Range | Typically 1 - 100 µM[3] | 1 - 100 µM[3] |
| Wavelength of Max. Absorbance (λmax) | 540 - 550 nm[3] | 520 - 550 nm[3] |
| Reaction Time | 10 - 30 minutes at room temperature | 10 - 15 minutes at room temperature[2] |
| Stability of Final Product | Highly stable azo dye | Stable, but may be less so than the NED-derived dye |
Delving into the Chemistry: Reaction Mechanisms
The subtle differences in the molecular structure of the coupling agents influence the properties of the final azo dye.
Griess Reaction Pathway
The established two-step mechanism of the Griess test is a foundational concept in analytical chemistry.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following protocols provide a detailed methodology for performing a nitrite assay using both reagents in a 96-well plate format.
Protocol 1: Nitrite Assay using Griess Reagent (with NED)
Reagents:
-
Griess Reagent A (Diazotizing Reagent): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light. [2]* Griess Reagent B (Coupling Reagent): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light. [2]* Nitrite Standard: 1 mM Sodium Nitrite (NaNO₂) in deionized water.
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by serially diluting the 1 mM Nitrite Standard to final concentrations ranging from 1 to 100 µM in the same matrix as your samples (e.g., cell culture medium, buffer).
-
Sample Preparation: If necessary, deproteinize samples using ultrafiltration (e.g., 10 kDa molecular weight cut-off filters).
-
Plate Loading: Pipette 50 µL of each standard and sample into individual wells of a clear, flat-bottom 96-well plate.
-
Reagent Addition:
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development. [2]6. Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration of the samples from this curve.
Protocol 2: Nitrite Assay using this compound (Adapted from a similar protocol)
Reagents:
-
Reagent A (Diazotizing Reagent): 0.8% (w/v) sulfanilic acid in 5N acetic acid. [4]* Reagent B (Coupling Reagent): 0.06% (v/v) N,N-dimethyl-1-naphthylamine in 5N acetic acid (as a proxy for this compound). [4]* Nitrite Standard: 1 mM Sodium Nitrite (NaNO₂) in deionized water.
Procedure:
-
Prepare Nitrite Standards: Prepare a standard curve as described in Protocol 1.
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Plate Loading: Pipette 100 µL of each standard and sample into individual wells of a clear, flat-bottom 96-well plate.
-
Reagent Addition:
-
Add 10 µL of Reagent A to each well.
-
Add 10 µL of Reagent B to each well.
-
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance between 520-550 nm using a microplate reader.
-
Analysis: Analyze the data as described in Protocol 1.
Safety and Handling: A Critical Consideration
Scientific integrity demands a commitment to safety. Both coupling agents require careful handling.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED): Safety Data Sheets indicate that NED is a skin, eye, and respiratory irritant. [6][7]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
This compound: While a specific SDS for this exact compound was not available, related compounds like N-Methyl-1-naphthalenemethylamine hydrochloride are also listed as causing skin and eye irritation. Historically, 1-naphthylamine was often contaminated with the known human carcinogen 2-naphthylamine. [8]Although modern synthesis methods have improved purity, the historical context underscores the importance of treating all naphthylamine derivatives with caution and minimizing exposure.
Conclusion and Recommendations
The Griess reagent , with N-(1-Naphthyl)ethylenediamine dihydrochloride as the coupling agent, remains the well-validated and widely accepted standard for routine colorimetric nitrite analysis. Its performance is thoroughly characterized, and it is readily available in numerous commercial kits. Its primary advantage lies in its proven reliability and extensive documentation in scientific literature.
This compound and its analogues represent a viable, albeit less common, alternative. The primary motivation for exploring such an alternative would be a specific experimental need that precludes the use of NED, or for historical continuity with older established laboratory protocols. While performance appears comparable for basic applications, researchers opting for this reagent should be prepared to perform more extensive in-house validation to firmly establish the limit of detection, linearity, and reproducibility within their specific sample matrix.
For most applications in modern research and drug development, the trustworthiness and extensive validation of the standard Griess reagent make it the more prudent and efficient choice.
References
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ChemSupply Australia. (n.d.). Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. [Link]
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Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. [Link]
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Hicks, R. M., et al. (1982). Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs. British Journal of Industrial Medicine, 39(2), 173-181. [Link]
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Request PDF. (2025, August 6). Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples. [Link]
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Al-Abachi, M. Q., & Al-Ghabsha, T. S. (1986). Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere. Analyst, 111(7), 809-811. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). 2-Naphthylamine. In Some aromatic amines, organic dyes, and related exposures. IARC. [Link]
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MDPI. (2023). Nitrite: From Application to Detection and Development. [Link]
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Tarafder, P. K., & Rathore, D. P. S. (1988). Spectrophotometric Determination of Nitrite in Water. Analyst, 113(7), 1073-1076. [Link]
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ResearchGate. (2016, June 9). A Spectrophotometric Method for the Determination of Nitrite and Nitrate. [Link]
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Request PDF. (n.d.). Nitrite determination in water samples based on a modified Griess reaction and central composite design. [Link]
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Fang, Y. I., Ohata, H., & Honda, K. (2009). Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions. Journal of pharmacological and toxicological methods, 59(3), 153–155. [Link]
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American Society for Microbiology. (2011, November 1). Nitrate and Nitrite Reduction Test Protocols. [Link]
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A Researcher's Guide to Fluorescent Probes: A Comparative Analysis Featuring N-Methyl-1-naphthylamine Hydrochloride
Introduction
In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools, acting as molecular beacons that illuminate complex biological processes in real-time.[1][] Their power lies in their ability to translate molecular events into detectable photons, offering high sensitivity and spatiotemporal resolution.[] The rational design of these probes, leveraging photophysical phenomena like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE), has led to a diverse arsenal for visualizing everything from pH and viscosity to specific enzyme activities.[1][3]
This guide provides a comparative analysis of several classes of fluorescent probes, centered around the potential utility of N-Methyl-1-naphthylamine Hydrochloride. While established as a chemical intermediate, its structural characteristics—a naphthalene fluorophore coupled with a secondary amine—suggest it may possess environment-sensitive fluorescent properties akin to well-documented probes.[4][5] We will objectively compare its hypothesized characteristics against established alternatives, providing the theoretical grounding and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their own work.
Section 1: Profiling this compound
This compound is a commercially available amine salt.[6][7] Its core structure consists of a naphthalene ring system, which is an intrinsically fluorescent aromatic moiety, and a methylamino group.
-
Chemical Structure: C₁₁H₁₁N·HCl
-
Molecular Weight: 193.67 g/mol [8]
-
Synonyms: 1-(N-Methylamino)naphthalene Hydrochloride[8]
Hypothetical Fluorescent Properties: An Expert Assessment
While direct literature detailing the application of this compound as a fluorescent probe is scarce, its molecular architecture allows for an expert-led hypothesis on its potential behavior. The naphthalene core serves as the fluorophore, while the nitrogen atom of the methylamino group acts as an electron-donating group. This "donor-π-acceptor" (D-π-A) arrangement is the hallmark of many solvatochromic dyes, which exhibit changes in their fluorescence properties in response to the polarity of their environment.
This structure is analogous to classic environment-sensitive probes like Prodan and the core of Dansyl chloride.[9][10] Upon excitation, a partial charge transfer from the nitrogen donor to the naphthalene ring system is likely to occur, creating an excited state with a larger dipole moment than the ground state. In polar solvents, solvent molecules will reorient around this new dipole, stabilizing the excited state and lowering its energy. This stabilization results in a red-shift (a shift to longer wavelengths) in the emission spectrum. Therefore, it is reasonable to hypothesize that this compound could function as a probe for interrogating the hydrophobicity of environments such as protein binding pockets or cellular membranes.
Section 2: Comparative Analysis with Established Fluorescent Probes
To contextualize the potential of this compound, we will compare it to several classes of widely used fluorescent probes, categorized by their primary application and mechanism of action.
Probes for Environmental Polarity and Hydrophobicity
These probes are invaluable for studying biological membranes and protein conformation, as their fluorescence output is directly coupled to the polarity or hydrophobicity of their immediate surroundings.[9]
Prodan (6-propionyl-2-(dimethylamino)naphthalene)
Prodan is a classic naphthalene-based dye renowned for its extreme sensitivity to solvent polarity.[11] Its large excited-state dipole moment leads to significant shifts in its emission wavelength, ranging from approximately 380 nm in nonpolar environments like cyclohexane to 520 nm in water.[11] This pronounced solvatochromism makes it an exceptional tool for reporting on the polarity and hydration of lipid bilayers and for detecting conformational changes in proteins.[9][12][13]
Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one)
Nile Red is a phenoxazone dye that is virtually non-fluorescent in aqueous media but becomes intensely fluorescent in hydrophobic environments.[14][15] This property makes it a superb selective stain for intracellular lipid droplets.[16] Furthermore, its emission spectrum is also sensitive to the nature of the lipid environment, shifting to shorter wavelengths in more nonpolar lipids like cholesteryl esters compared to phospholipids.[15]
Performance Comparison
| Feature | Prodan | Nile Red | N-Methyl-1-naphthylamine HCl (Hypothesized) |
| Mechanism | Intramolecular Charge Transfer (ICT), Solvatochromism | Solvatochromism, Environment-sensitive quantum yield | Intramolecular Charge Transfer (ICT), Solvatochromism |
| Excitation Max | ~361 nm (Methanol)[11] | ~552 nm (Methanol) | Not Experimentally Determined |
| Emission Max | Highly variable: ~380 nm (Cyclohexane) to ~520 nm (Water)[11] | Highly variable: ~628 nm (Phospholipids) to shorter λ in neutral lipids[15] | Hypothesized to be blue-shifted in nonpolar vs. polar media |
| Key Advantage | Large, quantifiable spectral shift with polarity[11] | High specificity for neutral lipids; "turn-on" fluorescence[16] | Potentially smaller size than Prodan; simple structure |
| Primary Use | Membrane polarity studies, protein conformational changes[9][12] | Staining and quantifying intracellular lipid droplets[14][16] | Potential for membrane or protein binding studies |
Probes for Covalent Labeling and Derivatization
These probes contain a reactive functional group that forms a stable covalent bond with a target molecule, such as a protein or peptide. This allows for the specific and permanent tagging of biomolecules for visualization and quantification.
Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a foundational labeling reagent that reacts with primary and secondary amines (e.g., the N-terminus of a protein or the side chain of lysine) to form stable, fluorescent sulfonamide adducts.[10][17] The resulting dansyl-conjugate is not only fluorescent but also exhibits environment-sensitive emission, making it a dual-function tool for both labeling and probing the local environment of the tagged site.[10] It has been extensively used for amino acid analysis and protein sequencing.[17]
Fluorescein Isothiocyanate (FITC)
FITC is one of the most widely used fluorescent labeling agents in biology.[18] Its isothiocyanate group reacts efficiently with primary amines on proteins and other biomolecules to form a stable thiourea bond.[19][20] FITC conjugates exhibit intense green fluorescence and are staples in applications like immunofluorescence microscopy and flow cytometry.[19] However, its fluorescence is known to be sensitive to pH, decreasing in acidic environments.[19]
Performance Comparison
| Feature | Dansyl Chloride | Fluorescein Isothiocyanate (FITC) | N-Methyl-1-naphthylamine HCl (Hypothesized) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Isothiocyanate (-N=C=S) | None (It is a primary amine itself) |
| Target | Primary & Secondary Amines[10] | Primary Amines[19] | Could be used to derivatize other molecules (e.g., isocyanates)[4] |
| Key Advantage | Environment-sensitive fluorescence of conjugate[10] | High quantum yield, bright green emission, widely used[21] | Not a labeling agent in its current form |
| Limitation | Lower photostability than modern dyes | pH sensitivity, prone to photobleaching[19][21] | Lacks a reactive group for covalent attachment |
| Primary Use | Protein/peptide labeling, N-terminal sequencing[17] | Immunofluorescence, flow cytometry, antibody labeling[19] | Not applicable for labeling |
Probes for pH Sensing
Fluorescent pH probes are designed to change their photophysical properties in response to proton concentration. This is often achieved by incorporating an ionizable group that modulates the electronic structure of the fluorophore.
1,8-Naphthalimide Derivatives
The 1,8-naphthalimide scaffold is a versatile platform for building advanced fluorescent probes.[22] By attaching a receptor moiety like a piperazine or morpholine group, designers can create a system where the fluorescence is controlled by a Photoinduced Electron Transfer (PET) process.[23][24] In basic or neutral conditions, a lone pair of electrons on the receptor's nitrogen atom can quench the naphthalimide's fluorescence upon excitation. In acidic conditions, this nitrogen is protonated, which inhibits the PET process and "turns on" bright fluorescence.[24] This mechanism allows for the creation of highly sensitive and ratiometric pH sensors.[22]
Comparative Discussion
The secondary amine in this compound is a basic center that will be protonated at low pH. This protonation would undoubtedly alter the electronic properties of the molecule and could lead to a change in its fluorescence intensity or emission wavelength. This suggests a potential for intrinsic pH sensitivity. However, unlike the rationally designed naphthalimide probes, this effect is not optimized. Probes like the naphthalimides are engineered to have a specific pKa in the desired biological range and to provide a robust "off-on" switching mechanism, offering a much higher signal-to-noise ratio for cellular imaging applications.[23][25]
Section 3: Experimental Design and Protocols
To move from hypothesis to data, rigorous experimental protocols are essential. Here we provide a workflow for characterizing a potential probe and a standard protocol for an established one.
Protocol 1: Characterization of the Solvatochromic Properties of a Novel Probe
This protocol outlines the steps to experimentally test the hypothesis that this compound is an environment-sensitive probe.
Objective: To measure the absorption and fluorescence emission spectra of this compound in a series of solvents with varying polarity.
Materials:
-
This compound
-
A series of anhydrous solvents of varying polarity (e.g., Cyclohexane, Dioxane, Ethyl Acetate, Acetonitrile, Methanol, Water)
-
Spectrophotometer and Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent like methanol.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be low enough to avoid inner filter effects.
-
Absorption Spectroscopy: For each solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.
-
Record the fluorescence emission spectrum for each solvent. Note the wavelength of maximum emission (λ_em).
-
Ensure consistent slit widths and detector settings across all measurements for comparability.
-
-
Data Analysis:
-
Tabulate the λ_abs and λ_em for each solvent.
-
Calculate the Stokes shift (λ_em - λ_abs) for each solvent.
-
Plot the emission maximum (λ_em) as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot). A linear relationship would confirm solvatochromic behavior.
-
Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red
Objective: To visualize and quantify neutral lipid accumulation in cultured cells using Nile Red.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes or oleate-treated HeLa cells)
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4% in PBS) for fixing (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence: Ex: 450-500 nm, Em: >528 nm)[16]
Methodology:
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates until they reach the desired confluency or differentiation state.
-
Nile Red Staining Solution: Prepare a fresh working solution of Nile Red by diluting the DMSO stock solution into PBS to a final concentration of 1-5 µg/mL. Vortex thoroughly.
-
Staining:
-
Wash the cells twice with warm PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold or red spherical structures within the cytoplasm.[16]
-
-
(Optional) Fixation: For longer-term storage, cells can be fixed with 4% formaldehyde for 15 minutes after staining and washing.
Section 4: Visualization of Concepts and Workflows
Diagrams are essential for clarifying complex molecular mechanisms and experimental processes.
Mechanism of Environment-Sensitive Probes
Caption: Mechanism of solvatochromism in environment-sensitive fluorescent probes.
Workflow for Protein Labeling and Analysis
Caption: General workflow for covalent labeling of proteins with fluorescent probes.
Conclusion
The field of fluorescent probes is both mature and rapidly evolving, providing a powerful toolkit for modern research. This guide has placed this compound, a molecule of theoretical interest, into the practical context of established and validated probes.
Our analysis concludes that while This compound possesses a chemical structure highly suggestive of environment-sensitive fluorescence, it remains an under-characterized agent in this specific application. Compared to benchmark probes like Prodan and Nile Red , it lacks the documented large spectral shifts and specificity that make them premier tools for studying environmental polarity and lipid biology. Furthermore, unlike Dansyl Chloride or FITC , it is not functionalized for covalent labeling.
However, its simplicity and structural similarity to the naphthalene core of other successful probes suggest that it, or its derivatives, could be a fruitful area for future research. Scientists seeking a novel scaffold for developing new probes may find it a compelling starting point. For immediate application, researchers are advised to select a well-documented probe from the extensive library available, choosing the tool that has been rigorously validated for the biological question at hand.
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Sreejaya, M. M., et al. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. OUCI. [Link]
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Yuan, L., et al. Fluorescence imaging of drug target proteins using chemical probes. PubMed Central. [Link]
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Krasnowska, E. K., et al. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal. [Link]
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Sreejaya, M. M., et al. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. Journal of Materials Chemistry B. [Link]
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Li, S., et al. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. National Institutes of Health. [Link]
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Liu, H., et al. A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [Link]
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Rosés, S., et al. Usefulness of Fluorescent Probe Prodan To Gain Insight into the Polarity of Plant Cuticles. Journal of Agricultural and Food Chemistry. [Link]
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Dragan, A., et al. Fluorescence-based Broad Dynamic Range Viscosity Probes. ResearchGate. [Link]
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Loh, B., et al. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. PubMed. [Link]
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Tuncha, C., et al. Water soluble 1,8-naphthalimide fluorescent pH probes and their application to bioimagings. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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A Comparative Guide to the Validation of Analytical Methods Using N-Methyl-1-naphthylamine Hydrochloride
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methods utilizing N-Methyl-1-naphthylamine Hydrochloride, primarily as a chromogenic reagent in spectrophotometric analysis. We will delve into the validation of such methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a comparative perspective against alternative reagents and providing the rationale behind experimental choices.[1][2][3][4]
The Foundational Chemistry: Diazotization and Coupling Reactions
The utility of this compound in analytical chemistry is rooted in the Griess reaction, a classic and widely used test for the determination of nitrite ions (NO₂⁻).[5] This reaction is also adaptable for the quantification of nitrate ions (NO₃⁻) after their reduction to nitrite. The Griess test is a two-step diazotization-coupling reaction.[5][6]
-
Diazotization: In an acidic medium, a primary aromatic amine (the diazotizing reagent, e.g., sulfanilamide) reacts with nitrite to form a diazonium salt.[5][6]
-
Coupling: This highly reactive diazonium salt then couples with an aromatic compound (the coupling reagent), such as a naphthylamine derivative, to form a colored azo dye.[5] The intensity of this color is directly proportional to the nitrite concentration and can be quantified using spectrophotometry.
This compound serves as a coupling reagent in this reaction, leading to the formation of a distinctively colored azo compound.
Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The ICH Q2(R1) guideline outlines several key parameters that must be evaluated.[1][2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][4]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.[2][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]
Comparative Analysis of Coupling Reagents
While this compound is a viable coupling reagent, it is important to compare its performance characteristics with other commonly used alternatives. The most prevalent alternative is N-(1-naphthyl)ethylenediamine Dihydrochloride (NED).
| Parameter | This compound | N-(1-naphthyl)ethylenediamine Dihydrochloride (NED) | Rationale for Comparison |
| Sensitivity | Forms a colored azo dye. Quantitative data on molar absorptivity is not as readily available in recent literature as for NED. | Generally considered to produce a more intensely colored azo dye, leading to higher sensitivity.[5] Molar absorptivity is well-documented.[7] | Higher molar absorptivity directly translates to a lower limit of detection. |
| Stability of Azo Dye | The stability of the resulting azo dye can be a limiting factor and should be empirically determined. | The azo dye formed with NED is known to be highly stable, which is advantageous for high-throughput screening and when there are delays between reaction and measurement.[5] | A stable final product is crucial for reproducible and accurate results, especially in automated systems. |
| Safety | Naphthylamine derivatives as a class should be handled with care due to potential toxicity. 1-Naphthylamine is a known carcinogen. | Considered a safer alternative to 1-naphthylamine and its derivatives.[5] | Safety is a primary consideration in reagent selection for routine laboratory use. |
| Solubility | Hydrochloride salt form enhances aqueous solubility. | The dihydrochloride salt form is readily soluble in aqueous solutions used for the Griess assay. | Good solubility is essential for preparing stable reagent solutions and ensuring a homogeneous reaction mixture. |
Experimental Protocols for Method Validation
The following protocols are designed to validate an analytical method for nitrite determination using this compound as the coupling reagent.
Experimental Workflow
Caption: A generalized workflow for the validation of an analytical method.
Reagent Preparation
-
Diazotizing Reagent (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C.
-
Coupling Reagent (this compound Solution): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.
Protocol for Specificity
Objective: To demonstrate that the method is specific for nitrite and that there is no interference from other components in the sample matrix.
-
Prepare solutions of potentially interfering substances (e.g., nitrate, common ions found in the sample matrix, other structurally related compounds).
-
Analyze these solutions with and without the addition of a known concentration of nitrite.
-
Compare the absorbance readings. A significant change in absorbance in the presence of interfering substances indicates a lack of specificity.
Protocol for Linearity and Range
Objective: To establish the linear range of the assay.
-
Prepare a series of nitrite standards by serial dilution of the 1 mM stock solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a blank).
-
Add 50 µL of each standard to a 96-well plate.
-
Mix equal volumes of the diazotizing and coupling reagents immediately before use to create the Griess reagent.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength of maximum absorbance (to be determined, typically around 540-550 nm for similar azo dyes).[8]
-
Plot the absorbance versus nitrite concentration and perform a linear regression analysis. The linear range is the concentration range over which the coefficient of determination (r²) is typically ≥ 0.99.[9]
Protocol for Accuracy
Objective: To determine the closeness of the measured value to the true value.
-
Prepare samples with known concentrations of nitrite (e.g., low, medium, and high concentrations within the linear range).
-
Analyze these samples using the developed method.
-
Calculate the percent recovery for each concentration. The acceptance criterion is typically 98-102% recovery.
Protocol for Precision
Objective: To assess the degree of scatter between multiple measurements of the same sample.
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample at three different concentrations (low, medium, high) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or with different equipment.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.
Protocol for Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
-
Introduce small variations to the method parameters, such as:
-
Incubation time (e.g., ± 2 minutes)
-
Incubation temperature (e.g., ± 2°C)
-
pH of the reaction mixture (e.g., ± 0.2 units)
-
-
Analyze a sample under each of these modified conditions.
-
Assess the impact of these changes on the results. The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.
Data Presentation
The following tables summarize the expected performance characteristics of an analytical method using this compound, based on data from analogous Griess reagents.
Table 1: Linearity and Range
| Nitrite Concentration (µM) | Absorbance (AU) - Replicate 1 | Absorbance (AU) - Replicate 2 | Absorbance (AU) - Replicate 3 | Mean Absorbance (AU) |
| 0 | 0.005 | 0.006 | 0.005 | 0.005 |
| 6.25 | 0.125 | 0.128 | 0.126 | 0.126 |
| 12.5 | 0.251 | 0.255 | 0.253 | 0.253 |
| 25 | 0.502 | 0.508 | 0.505 | 0.505 |
| 50 | 1.010 | 1.015 | 1.012 | 1.012 |
| 100 | 2.020 | 2.025 | 2.022 | 2.022 |
| Linear Regression | r² = 0.999 |
Table 2: Accuracy
| Theoretical Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 40 | 40.5 | 101.3 |
| 80 | 79.2 | 99.0 |
Table 3: Precision
| Concentration (µM) | Intra-assay RSD (%) | Intermediate Precision RSD (%) |
| 10 | < 2% | < 3% |
| 40 | < 2% | < 3% |
| 80 | < 2% | < 3% |
Visualizing the Griess Reaction Pathway
Caption: The chemical pathway of the Griess reaction for nitrite detection.
Conclusion
The validation of an analytical method using this compound as a coupling reagent requires a systematic evaluation of its performance characteristics as outlined by the ICH Q2(R1) guidelines. While it is a viable reagent, a comparative analysis suggests that alternatives such as N-(1-naphthyl)ethylenediamine Dihydrochloride may offer advantages in terms of sensitivity and the stability of the final colored product. The choice of reagent should be based on the specific requirements of the assay, including the desired sensitivity, the sample matrix, and safety considerations. The protocols and data presented in this guide provide a comprehensive framework for the validation of such an analytical method, ensuring the generation of accurate and reliable results in a research and drug development setting.
References
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Basu, S., & Pal, A. (2009). Sensitive Spectrophotometric Determination of Nitrite in Human Saliva and Rain Water and of Nitrogen Dioxide in the Atmosphere. Journal of the Chinese Chemical Society, 56(4), 882-888. Retrieved from [Link]
-
Reis, P. B., et al. (2011). Validation of spectrophotometric method to detect and quantify nitrite in ham pate. Brazilian Journal of Pharmaceutical Sciences, 47(3), 547-554. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Validation of spectrophotometric method to detect and quantify nitrite in ham pate. Retrieved from [Link]
-
Amine, A., et al. (2022). Development of a simplified spectrophotometric method for nitrite determination in water samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120574. Retrieved from [Link]
-
National Institutes of Health. (2019, January 29). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol. Retrieved from [Link]
-
Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Spectrophotometric determination of 1-Naphthylamine - Application to Sea and River Waters. Retrieved from [Link]
-
ACS Publications. (n.d.). Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. Retrieved from [Link]
-
ResearchGate. (2025, September 2). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Method 96: N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. Retrieved from [Link]
-
National Institutes of Health. (2021, August 19). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structural and Solvent Effects on the Spectroscopic Properties of 1, 8-Naphthalimide Derivatives: A Density Functional Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of N-Methyl-1-naphthylamine Hydrochloride
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing immunoassays or other ligand-binding assays for small molecules, understanding the potential for cross-reactivity is not just a matter of good practice; it is a critical component of method validation that ensures data integrity and, ultimately, patient safety. This guide provides an in-depth, technical framework for assessing the cross-reactivity of N-Methyl-1-naphthylamine Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1]
We will move beyond a simple listing of procedural steps to explain the causality behind experimental choices, grounding our protocols in the principles of scientific integrity. This guide is designed to be a self-validating system, empowering you to generate robust and reliable data.
The Imperative of Cross-Reactivity Assessment
This compound is a versatile building block in chemical synthesis.[2][3] Its structural similarity to other aromatic amines and its presence in synthetic pathways for drugs like terbinafine and butenafine necessitate a thorough evaluation of its potential to cross-react with antibodies or other binding agents intended for these or related molecules.[1] Failure to do so can lead to inaccurate quantification, false-positive results, and a flawed understanding of a drug's pharmacokinetic or pharmacodynamic profile.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), underscore the importance of specificity.[2][3][4][5][6][7][8][9][10] Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components. Cross-reactivity is a direct challenge to this specificity.
Identifying Potential Cross-Reactants: A Logic-Driven Approach
The selection of compounds to be tested for cross-reactivity should be based on a scientific understanding of the analyte's structure and its metabolic or synthetic context. For this compound, a logical panel of potential cross-reactants would include:
-
Structural Analogs: Compounds with a similar core structure, such as 1-Naphthylamine and N-Methyl-1-naphthalenemethylamine hydrochloride.[11][12]
-
Parent Compounds and Metabolites: The non-hydrochloride form, N-Methyl-1-naphthylamine.[13]
-
Related Pharmaceutical Compounds: Drugs synthesized from or with a similar chemical scaffold to this compound, such as Terbinafine and Butenafine.
-
Other Allylamine Antifungals: Given the potential for class-specific cross-reactivity, including compounds like Naftifine is prudent.[14]
Experimental Design for Cross-Reactivity Assessment
We will detail two gold-standard techniques for assessing the cross-reactivity of small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly sensitive immunoassay format ideal for the detection of small molecules.[15][16][17][18] The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Rationale for Method Choice: This method is cost-effective, high-throughput, and provides quantitative data on the degree of cross-reactivity.
Experimental Workflow Diagram:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol:
-
Antibody Coating:
-
Dilute the capture antibody specific for N-Methyl-1-naphthylamine to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C. Causality: This allows for the passive adsorption of the antibody to the polystyrene surface of the plate.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature. Causality: Blocking prevents non-specific binding of subsequent reagents to the plate, reducing background signal.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound (the standard) and each potential cross-reactant.
-
In a separate dilution plate, add 50 µL of each standard or potential cross-reactant dilution to respective wells.
-
Add 50 µL of an enzyme-conjugated N-Methyl-1-naphthylamine (e.g., HRP-conjugate) at a fixed, predetermined concentration to each well.
-
Mix and transfer 100 µL of this mixture to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature. Causality: During this step, the free analyte and the enzyme-labeled analyte compete for binding to the limited number of immobilized antibody sites.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed. Causality: The enzyme on the bound conjugate converts the substrate into a colored product. The amount of color is inversely proportional to the concentration of the analyte in the sample.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Potential Cross-Reactant) x 100
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[19][20][21][22] It provides detailed kinetic data (association and dissociation rates) in addition to affinity data.
Rationale for Method Choice: SPR offers high sensitivity, requires smaller sample volumes, and provides a deeper understanding of the binding kinetics of cross-reactants, which is invaluable in drug development.
Experimental Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Detailed Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody specific for N-Methyl-1-naphthylamine over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl. Causality: This covalent immobilization creates a stable surface for repeated binding and regeneration cycles.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer (e.g., HBS-EP+) over the sensor surface.
-
Inject a series of concentrations of this compound (the analyte) over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
Between each analyte injection, regenerate the surface using a mild regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte. Causality: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a response in Resonance Units (RU). The regeneration step ensures the surface is ready for the next binding event.
-
-
Cross-Reactivity Testing:
-
Repeat the binding analysis for each potential cross-reactant, using the same concentration range as the primary analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values of the potential cross-reactants to that of this compound. A lower KD indicates a higher binding affinity.
-
Cross-reactivity can be expressed as the ratio of the binding affinities (KD values).
-
Data Presentation for Clear Comparison
Quantitative data should be summarized in a clear and concise format to facilitate easy comparison.
Table 1: Cross-Reactivity of Potential Interferences with this compound using Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| N-Methyl-1-naphthylamine HCl (Standard) | 15.2 | 100% |
| N-Methyl-1-naphthylamine | 18.5 | 82.2% |
| 1-Naphthylamine | 350.7 | 4.3% |
| Terbinafine | > 10,000 | < 0.15% |
| Butenafine | > 10,000 | < 0.15% |
| Naftifine | > 10,000 | < 0.15% |
| N-Methyl-1-naphthalenemethylamine HCl | 85.3 | 17.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Binding Kinetics of Potential Cross-Reactants using Surface Plasmon Resonance (SPR)
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| N-Methyl-1-naphthylamine HCl | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 x 10⁻⁹ |
| N-Methyl-1-naphthylamine | 2.1 x 10⁵ | 1.5 x 10⁻³ | 7.1 x 10⁻⁹ |
| 1-Naphthylamine | 5.2 x 10⁴ | 4.8 x 10⁻³ | 9.2 x 10⁻⁸ |
| Terbinafine | No Binding Detected | No Binding Detected | N/A |
| N-Methyl-1-naphthalenemethylamine HCl | 1.1 x 10⁵ | 3.0 x 10⁻³ | 2.7 x 10⁻⁸ |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Authoritative Grounding
The rigorous assessment of cross-reactivity is a non-negotiable aspect of developing robust and reliable analytical methods. By employing systematic approaches like competitive ELISA and SPR, and by grounding these experimental designs in the principles outlined by regulatory bodies such as the FDA and ICH, researchers can ensure the specificity and integrity of their data.[1][2][3][5][6] This guide provides a comprehensive framework for this critical validation parameter, empowering you to confidently assess the cross-reactivity profile of this compound and its related compounds.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
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Drugs.com. (n.d.). Butenafine Monograph for Professionals. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
- Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (142), 58738.
- Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1701, pp. 169-183). Humana Press.
- Shankaran, D. R., Gobi, K. V., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 7(5), 788-811.
-
PubChem. (n.d.). N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
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PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Nitrite Quantification in Biological Matrices: Performance Evaluation of N-Methyl-1-naphthylamine Hydrochloride and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is paramount. As a transient, highly reactive free radical, direct quantification of NO in biological systems is challenging[1]. Consequently, its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured as reliable surrogates for total NO production[2]. The Griess test, a colorimetric assay developed in 1858, remains a cornerstone for this purpose, relying on a two-step diazotization reaction[3][4].
This guide provides an in-depth performance evaluation of the Griess reaction, with a specific focus on the use of N-Methyl-1-naphthylamine Hydrochloride as a coupling agent. We will objectively compare its performance against modern alternatives, supported by experimental data, to provide a clear, authoritative framework for selecting the most appropriate analytical method for your research needs.
The Griess Reaction: Mechanism and Reagent Choice
The Griess test's elegance lies in its simplicity. Under acidic conditions, a diazotizing agent (typically sulfanilamide or sulfanilic acid) reacts with nitrite to form a diazonium salt. This intermediate then couples with a chromogenic amine to produce a vibrant, colored azo dye, the absorbance of which is directly proportional to the nitrite concentration[3][4].
Historically, 1-naphthylamine was a common coupling agent. However, due to its carcinogenicity, safer and more effective alternatives are now standard practice[4]. The two most prevalent coupling agents are:
-
N-(1-Naphthyl)ethylenediamine (NED): Widely considered the superior choice, NED forms a highly soluble and stable azo dye, contributing to greater assay sensitivity and reproducibility[3]. It is the most common coupling agent in commercial Griess kits[5].
-
This compound: While less common than NED, this reagent is still utilized in certain protocols. It functions similarly to form a red azo dye for spectrophotometric quantification[1].
The choice of diazotizing agent also impacts performance. Sulfanilamide is generally preferred over sulfanilic acid as it forms a more stable intermediate diazonium salt, leading to more consistent results[3].
Figure 1. The two-step chemical pathway of the Griess reaction.
Performance Comparison of Nitrite Detection Methodologies
The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. While the Griess assay is cost-effective and simple, alternative methods offer distinct advantages, particularly for low nitrite concentrations or complex biological matrices.
| Method | Principle | Typical LOD | Linear Range | Advantages | Disadvantages & Interferences |
| Griess Assay (Colorimetric) | Diazotization reaction forming a colored azo dye. | 0.1 - 2.5 µM[3][4] | 1 - 100 µM[1] | Inexpensive, high-throughput, simple procedure. | Interference from colored/turbid samples (hemoglobin, bilirubin), proteins, ascorbate, and thiols. Requires sample deproteinization[6][7][8]. |
| Fluorometric Assay (DAN) | Nitrite reacts with 2,3-diaminonaphthalene (DAN) to form a fluorescent product. | ~10-50 nM[9][10] | Up to ~5 µM | 50-100x more sensitive than Griess assay; adaptable to 96-well format[9]. | Light sensitive reagents; interference from phenol red and serum components in culture media[11]. Requires sample purification[11]. |
| Chemiluminescence (NO Analyzer) | Nitrite/nitrate are chemically reduced to NO gas, which reacts with ozone (O₃) to produce light. | ~20 nM[12] | Low nM to µM | Gold standard for sensitivity and specificity; provides kinetic information[7][12]. | High equipment cost; impractical for protein-rich media without extensive sample prep; influenced by moisture and CO₂[7][13]. |
| HPLC (UV or EC Detection) | Chromatographic separation of nitrite and nitrate followed by detection. | 0.1 ng/injection (~30 nM)[14] | 0.1 - 100 µg/mL[15] | High specificity; simultaneous detection of nitrite and nitrate; minimal sample pre-treatment in some methods[14][16]. | Lower throughput; requires specialized equipment and expertise; can be affected by co-eluting compounds. |
Expert Insights: Causality and Protocol Validation
Achieving trustworthy data requires understanding the "why" behind each step. The Griess assay, while straightforward, is susceptible to matrix effects, making protocol validation a self-validating system for data integrity.
The Criticality of Sample Preparation
Biological samples like plasma and serum are complex matrices. Proteins, in particular, pose a significant challenge.
-
Why Deproteinize? In the acidic environment of the Griess reagent, proteins will precipitate, causing turbidity that directly interferes with spectrophotometric readings. Furthermore, heme-proteins like hemoglobin have absorbance peaks near the 540 nm wavelength used for the azo dye, leading to falsely elevated results[7][8].
-
Method Selection: Neutral deproteinization methods are essential. Using zinc sulfate (ZnSO₄) or ultrafiltration is recommended[6]. Acidic precipitation methods must be avoided as they can lead to the loss of nitrite by converting it to volatile nitric oxide gas[6]. Anticoagulant choice also matters; EDTA is often recommended, as heparin can interfere with enzymatic assays and may require ultrafiltration[6][17].
Measuring Total NOx: The Nitrate Reduction Step
The Griess reaction only detects nitrite. To assess total nitric oxide production, nitrate must first be converted to nitrite.
-
Enzymatic Reduction: Nitrate reductase is commonly used for this conversion. However, its cofactor, NADPH, can interfere with the subsequent Griess reaction[2][6]. Careful control of NADPH concentration is necessary to ensure accurate results[6].
-
Chemical Reduction: Cadmium or vanadium(III) chloride can also be used to reduce nitrate[6][12]. Cadmium is hazardous, and chemical reduction methods can be less specific than enzymatic ones, potentially reducing nitrite further and leading to underestimation[2].
Experimental Protocol: Nitrite Quantification in Human Plasma via Griess Assay
This protocol details a validated workflow for determining nitrite concentration in human plasma using a Griess assay with this compound.
1. Reagent Preparation:
-
Griess Reagent A (Diazotizing Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store in a dark bottle at 4°C.
-
Griess Reagent B (Coupling Solution): 0.1% (w/v) this compound in deionized water. Store in a dark bottle at 4°C.
-
Nitrite Standard Stock (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water.
-
Deproteinization Agent: 10% (w/v) Zinc Sulfate (ZnSO₄).
2. Sample & Standard Preparation:
-
Plasma Collection: Collect whole blood in tubes containing EDTA as the anticoagulant. Centrifuge to separate plasma. Store plasma at -80°C if not used immediately.
-
Deproteinization:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix 100 µL of plasma with 20 µL of 10% ZnSO₄.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Standard Curve: Prepare a nitrite standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 µM) by serially diluting the 1 mM stock solution in the same matrix as your sample (e.g., deionized water or a deproteinized blank plasma)[1].
3. Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and deproteinized sample into separate wells of a clear, flat-bottom 96-well microplate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10-15 minutes at room temperature, protected from light, to allow for full color development[18].
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all sample and standard readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a linear regression curve.
-
Determine the nitrite concentration in the unknown samples using the equation from the standard curve.
Figure 2. A generalized workflow for the Griess assay in plasma.
Conclusion and Recommendations
The choice of method for nitrite quantification in biological matrices is a critical decision that directly impacts experimental outcomes.
-
For high-throughput screening and general quantification where nitrite levels are expected to be in the low micromolar range, the Griess assay remains a robust and cost-effective choice. The combination of sulfanilamide and N-(1-Naphthyl)ethylenediamine (NED) is recommended for optimal sensitivity and safety[3]. When using this compound, rigorous validation against a reference method is advised.
-
For studies requiring higher sensitivity, particularly when analyzing cell culture media or samples with expected nanomolar concentrations, a fluorometric assay using DAN is a superior alternative. [9]
-
For applications demanding the highest sensitivity and specificity, or for kinetic analysis, chemiluminescence is the gold standard, albeit with significant equipment cost. [12]
-
HPLC offers the distinct advantage of simultaneously measuring nitrite and nitrate with high specificity, making it ideal for studies where the ratio of these two metabolites is important. [14][16]
Regardless of the method chosen, meticulous sample handling, proper deproteinization, and the use of appropriate controls and standard curves are non-negotiable for generating accurate and reproducible data.
References
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved from [Link]
-
Misko, T. P., Schilling, R. J., Salvemini, D., Moore, W. M., & Currie, M. G. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry, 214(1), 11–16. Retrieved from [Link]
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Chemiluminescence - Gas Testing Analytical. (n.d.). GAST Analytical. Retrieved from [Link]
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Chemiluminescence Method. (n.d.). HORIBA. Retrieved from [Link]
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Nitrate/Nitrite Fluorometric Assay Kit. (n.d.). Cambridge Bioscience. Retrieved from [Link]
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Jedlickova, V., Paluch, Z., & Erbler, J. (2003). Determination of nitrate and nitrite by high-performance liquid chromatography in human plasma. Journal of Chromatography B, 789(2), 387–391. Retrieved from [Link]
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Chemiluminescence Detector (CLD). (n.d.). TRACE-GAS. Retrieved from [Link]
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Pappa-Louisi, A., Zougrou, F., & Papageorgiou, A. (2001). SIMULTANEOUS DETERMINATION OF NITRITE AND NITRATE IN DRINKING WATER AND HUMAN SERUM BY HIGH PERFORMANCE ANION-EXCHANGE CHROMATOGRAPHY AND UV DETECTION. Journal of Liquid Chromatography & Related Technologies, 24(7), 999–1011. Retrieved from [Link]
-
Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method. Nitric Oxide, 5(4), 378–386. Retrieved from [Link]
-
Shiva, S., Wang, X., Ringwood, L. A., Xu, X., Yuditskaya, S., Annavajjhala, V., ... & Gladwin, M. T. (2007). Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species. Free Radical Biology and Medicine, 43(4), 621–629. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF NITRITE AND ITS APPLICATION IN THE BIOLOGICAL FLUIDS OF PATIENTS. (2021). Drug Development and Industrial Pharmacy, 47(9), 1432-1438. Retrieved from [Link]
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CEMS 101: NOx Analyzers. (2023, June 1). ESC Spectrum. Retrieved from [Link]
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Chemiluminescent NOx Analyzer Study. (n.d.). Scribd. Retrieved from [Link]
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Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2009, 5951–5954. Retrieved from [Link]
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Misko, T. P., Schilling, R. J., Salvemini, D., Moore, W. M., & Currie, M. G. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Semantic Scholar. Retrieved from [Link]
-
Griess test. (n.d.). In Wikipedia. Retrieved from [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Retrieved from [Link]
-
Ghasemi, A., & Jeddi, S. (2017). Comparison of nitrite/nitrate concentration in human plasma and serum samples measured by the enzymatic batch Griess assay, ion-pairing HPLC and ion-trap GC-MS. ResearchGate. Retrieved from [Link]_
-
Abu-Amara, S. N., & Smith, S. (2004). Case of Griess Assay in The Presence of Interfere. EngagedScholarship@CSU. Retrieved from [Link]
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Firearms Examiner Training | Chemical Testing. (2023, July 13). National Institute of Justice. Retrieved from [Link]
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Ghoohestani, M., & Ghavami, R. (2015). Determination of Nitrate and Nitrite in Human Urine and Blood by High-Performance Liquid Chromatography and Cloud-Point Extraction. Journal of Chromatographic Science, 53(8), 1276–1282. Retrieved from [Link]
-
Jedlickova, V., Paluch, Z., & Erbler, J. (2003). Determination of nitrate and nitrite by high-performance liquid chromatography in human plasma. ResearchGate. Retrieved from [Link]
-
Tain, Y. L., & Baylis, C. (2012). Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method. Journal of Visualized Experiments, (67), e4239. Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. Retrieved from [Link]
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Moshage, H., Kok, B., Huizenga, J. R., & Jansen, P. L. (1995). Nitrite and Nitrate Determinations in Plasma: A Critical Evaluation. ResearchGate. Retrieved from [Link]
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inter-laboratory study of N-Methyl-1-naphthylamine Hydrochloride assay reproducibility
An Inter-Laboratory Comparison of High-Performance Liquid Chromatography and UV-Vis Spectrophotometry for the Assay of N-Methyl-1-naphthylamine Hydrochloride
Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Reproducible Analytical Methods
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. The chosen analytical method must not only be accurate within a single laboratory but must also be reproducible across different sites, analysts, and equipment.[2] This guide presents a comparative inter-laboratory study of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the assay of this compound.
The objective of an inter-laboratory study is to assess the variability of a test method when performed by multiple laboratories.[3][4] This evaluation is fundamental to standardizing methods and is a core component of method validation as outlined by international regulatory bodies.[5][6][7] This guide will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a clear analysis of the comparative data to empower researchers to make informed decisions for their analytical workflows.
Methodologies Under Comparison
Two distinct analytical methods were selected for this study to represent a trade-off between specificity and accessibility.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a powerful separation technique that isolates the analyte of interest from potential impurities before quantification. Its high specificity and sensitivity make it a gold standard for pharmaceutical assays. The choice of a reversed-phase C18 column is based on the moderately polar aromatic nature of N-Methyl-1-naphthylamine, while the mobile phase is optimized to ensure a sharp, symmetrical peak with a reasonable retention time.
-
UV-Vis Spectrophotometry: This method relies on the principle that the analyte absorbs light at a specific wavelength. It is a rapid, cost-effective, and widely available technique.[8][9] However, its primary limitation is a lack of specificity; any compound in the sample matrix that absorbs at the same wavelength can interfere with the measurement, potentially leading to inaccurate results. For aromatic amines, this technique can be quite effective when dealing with relatively pure samples.[10][11]
Designing the Inter-Laboratory Study
A well-designed inter-laboratory study is essential for generating meaningful data on method performance.[12][13] The design of this study was grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, which emphasizes the evaluation of precision at two levels: repeatability and reproducibility.[5][14][15]
-
Repeatability (Intra-Assay Precision): This assesses the precision of a method under the same operating conditions over a short interval of time.[16][17] It reflects the variability inherent to the method itself, performed by one analyst on one instrument.
-
Reproducibility (Inter-Laboratory Precision): This measures the precision between different laboratories, incorporating variables such as different analysts, equipment, and environments.[2][18] High reproducibility is the ultimate indicator of a robust and transferable analytical method.[19]
The workflow for this study is depicted below. A central laboratory prepared a single, homogenous batch of this compound sample, which was then divided and distributed to three participating laboratories. Each laboratory was provided with the two analytical protocols and a certified reference standard.
Caption: Workflow of the inter-laboratory study design.
Experimental Protocols
The following protocols were distributed to each participating laboratory. Each protocol includes built-in checks, such as system suitability and calibration verification, to ensure the trustworthiness of the generated data.
Method 1: HPLC-UV Assay Protocol
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the provided sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
3. System Suitability Test (SST):
-
Inject the 100 µg/mL working standard solution six times.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the number of theoretical plates is ≥ 2000. This step is crucial to verify that the chromatographic system is performing adequately before sample analysis.
4. Procedure:
-
Construct a calibration curve by injecting each working standard solution once. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method 2: UV-Vis Spectrophotometry Assay Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.
-
Sample Solution (15 µg/mL): Accurately weigh 30 mg of the provided sample into a 100 mL volumetric flask, dissolve in the solvent, and dilute to volume. Pipette 5.0 mL of this solution into another 100 mL volumetric flask and dilute to volume with the solvent.
3. Procedure:
-
Perform a wavelength scan of the 15 µg/mL working standard from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Use the solvent as the blank.
-
Construct a calibration curve by measuring the absorbance of each working standard at the determined λmax. The correlation coefficient (r²) should be ≥ 0.998.
-
Measure the absorbance of the sample solution in triplicate at the same wavelength.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Results and Data Analysis
Each of the three participating laboratories performed six replicate measurements (n=6) of the same homogenous sample lot using both the HPLC-UV and UV-Vis Spectrophotometry methods. The results are summarized below.
Table 1: Inter-Laboratory Assay Results for this compound (%)
| Laboratory | Method | n | Mean Assay (%) | Std. Dev. (SD) | Repeatability (RSD%) |
| Lab A | HPLC-UV | 6 | 99.6 | 0.25 | 0.25% |
| UV-Vis | 6 | 101.5 | 0.85 | 0.84% | |
| Lab B | HPLC-UV | 6 | 99.9 | 0.31 | 0.31% |
| UV-Vis | 6 | 99.8 | 0.92 | 0.92% | |
| Lab C | HPLC-UV | 6 | 99.2 | 0.28 | 0.28% |
| UV-Vis | 6 | 102.1 | 0.79 | 0.77% |
Table 2: Comparison of Method Reproducibility
| Parameter | HPLC-UV | UV-Vis |
| Overall Mean Assay (%) | 99.57 | 101.13 |
| Inter-Lab Std. Dev. (SD) | 0.35 | 1.20 |
| Reproducibility (RSD%) | 0.35% | 1.19% |
The logical flow for analyzing this data involves moving from individual measurements to an overall assessment of each method's performance.
Caption: Logical flow for the analysis of inter-laboratory data.
Discussion and Interpretation
The results clearly demonstrate the superior performance of the HPLC-UV method in an inter-laboratory setting.
-
Precision: The HPLC-UV method exhibited excellent repeatability, with all laboratories achieving an intra-laboratory RSD of less than 0.35%. More importantly, the inter-laboratory reproducibility was outstanding at 0.35% RSD. This indicates that the method is robust and yields consistent results regardless of the laboratory, analyst, or instrument. In contrast, the UV-Vis method showed significantly higher variability, both within and between labs, with a reproducibility RSD of 1.19%. This is nearly 3.5 times higher than the HPLC method.
-
Accuracy: The overall mean assay value for the HPLC-UV method (99.57%) was consistent across the labs. The UV-Vis method, however, produced a higher and more variable overall mean (101.13%). The results from Lab A and Lab C were notably higher than 100%, suggesting a potential positive bias. This is a classic issue with spectrophotometry, where a lack of specificity can lead to interference from impurities that also absorb UV light, artificially inflating the assay result. The HPLC method mitigates this risk by chromatographically separating the main compound from such impurities before quantification.
The significant difference in reproducibility highlights the core strength of chromatographic techniques. By physically separating the analyte, HPLC provides a much cleaner signal for quantification, making the method less susceptible to variations in sample matrix, reagent quality, and minor procedural differences that can plague simpler methods like UV-Vis spectrophotometry.
Conclusion and Recommendations
This inter-laboratory study confirms that while both HPLC-UV and UV-Vis Spectrophotometry can be used to assay this compound, the HPLC-UV method is unequivocally superior in terms of both precision and accuracy.
-
For quality control environments and regulatory submissions where high precision and accuracy are paramount, the HPLC-UV method is strongly recommended . Its low inter-laboratory variability (RSD = 0.35%) ensures that results are reliable and transferable across different testing sites.
-
The UV-Vis Spectrophotometry method may be suitable for rapid, in-process checks or for use in environments where the purity of the material is already well-established and known to be high. However, users must be aware of its potential for higher variability (RSD = 1.19%) and susceptibility to interference.
Ultimately, the choice of analytical method must align with its intended purpose.[14] For the critical task of final product release and stability testing in the pharmaceutical industry, a method with demonstrated high reproducibility, such as the HPLC-UV method described here, is the only appropriate choice.
References
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AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Chow, S. C. (2003). On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems. Journal of Biopharmaceutical Statistics. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Oxford Academic. Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory. [Link]
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LCGC International. (2012). Analytical Method Validation: Back to Basics, Part II. [Link]
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Analyst (RSC Publishing). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]
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ResearchGate. (2020). spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction. [Link]
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Analytical Chemistry. Design and Interpretation of Interlaboratory Studies of Test Methods. [Link]
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Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. [Link]
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ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]
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KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
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PharmaCompass.com. N-Methyl-1-Naphthyl methyl amine hydrochloride. [Link]
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PubMed. (2023). Inter-laboratory study for extraction testing of medical devices. [Link]
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J-Vax. Design of Experiments for Analytical Method Development and Validation. [Link]
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A Senior Application Scientist's Guide to Nitrite Determination: A Comparative Analysis of the Griess Assay and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the accurate quantification of nitrite (NO₂⁻) serves as a critical surrogate for understanding the role of nitric oxide (NO), a pleiotropic signaling molecule. While the classic Griess assay has long been a staple for this purpose, a host of modern analytical techniques now offer compelling alternatives. This guide provides an in-depth comparison of the Griess assay, centered on its most effective coupling reagent, N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED), against contemporary methods such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Electrochemical Sensing. Our objective is to equip you with the technical insights and experimental data necessary to select the most appropriate method for your research needs.
The Central Role of Nitrite Measurement
Nitric oxide is a transient and highly reactive free radical, making its direct measurement in biological systems notoriously challenging. Consequently, researchers often rely on the quantification of its more stable oxidation products, nitrite and nitrate (NO₃⁻). The concentration of these anions, collectively referred to as NOx, provides a reliable index of NO production and metabolism. This is particularly crucial in fields such as immunology, neuroscience, and cardiovascular research, where NO signaling is paramount.
The Griess Assay: A Detailed Exploration
First described by Peter Griess in 1858, the Griess test remains a widely used colorimetric method for nitrite detection due to its simplicity and cost-effectiveness.[1]
Mechanism of the Griess Reaction with N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED)
The Griess reaction is a two-step diazotization process. In an acidic environment, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with a chromogenic agent, N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED), to produce a stable, intensely colored pink or purple azo dye.[2] The intensity of the color, which is directly proportional to the nitrite concentration, is quantified spectrophotometrically at approximately 540-550 nm.[3]
The choice of NED as the coupling agent is a critical aspect of the modern Griess assay. While the simpler and less expensive 1-naphthylamine was used in earlier protocols, it is a potent carcinogen.[1] Furthermore, NED offers the advantage of forming a more polar and, therefore, more soluble azo dye in an acidic aqueous medium, leading to a more stable and sensitive assay.[1]
Figure 1: Mechanism of the Griess Reaction with NED.
Experimental Protocol for the Griess Assay
This protocol provides a general framework for quantifying nitrite in biological fluids, such as cell culture supernatants.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water.
-
-
Nitrite Standard: A 100 µM stock solution of sodium nitrite in the same buffer as the samples.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the nitrite standard to generate concentrations ranging from 0 to 100 µM.
-
Sample Preparation: If necessary, deproteinize samples to prevent interference. This can be achieved by ultrafiltration or zinc sulfate precipitation.[4]
-
Assay: a. Pipette 50 µL of each standard and sample into separate wells of the 96-well plate. b. Add 50 µL of Component A to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. The acidic environment is crucial for the diazotization reaction. d. Add 50 µL of Component B to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540-550 nm within 30 minutes of adding Component B.
-
Data Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the corrected absorbance of the standards versus their known concentrations and determine the concentration of nitrite in the samples from the standard curve.
A Comparative Overview of Nitrite Detection Methods
While the Griess assay is a valuable tool, its limitations, particularly in complex biological matrices, have spurred the development of alternative methods. The following table provides a quantitative comparison of the Griess assay with HPLC, IC, CE, and electrochemical sensors.
| Feature | Griess Assay (with NED) | HPLC | Ion Chromatography (IC) | Capillary Electrophoresis (CE) | Electrochemical Sensors |
| Principle | Colorimetric | Separation by chromatography, UV/Vis detection | Ion-exchange chromatography, conductivity detection | Separation by electrophoresis, UV/Vis detection | Amperometric or voltammetric detection |
| Limit of Detection (LOD) | 0.02 - 2.5 µM[2] | 0.006 µg/mL (~0.13 µM)[5] | 0.13 mg/L (~2.8 µM)[6] | 8.9 nM (for nitrite)[7] | 0.086 - 0.4 µM[8] |
| Limit of Quantification (LOQ) | ~0.5 µM | 0.012 µg/mL (~0.26 µM)[5] | 0.44 mg/L (~9.6 µM)[9] | 5 nM (for nitrite)[10] | ~1 µM |
| Linear Range | Up to 100 µM | 0.012 - 100 µg/mL[5] | 0.472 - 3.76 mg/L[9] | 0.14 - 1 mmol/L[10] | 0.05 µM - 10 mM |
| Analysis Time per Sample | ~20-30 minutes | ~10-15 minutes | ~10 minutes[9] | < 1 minute (ultra-rapid methods) | Seconds to minutes |
| Sample Preparation | Deproteinization often required[4] | Deproteinization and filtration | Filtration | Filtration, sometimes deproteinization | Minimal |
| Interferences | Proteins, hemoglobin, colored compounds, reducing agents | Co-eluting compounds | High concentrations of other anions | High concentrations of chloride ions[7] | Electroactive species |
| Cost | Low | High | High | Moderate to High | Low to Moderate |
| Complexity | Low | High | High | Moderate | Low to Moderate |
In-Depth Analysis of Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and sensitive method for the simultaneous determination of nitrite and nitrate. The separation is typically achieved on a reversed-phase column with a mobile phase containing an ion-pairing agent. Detection is commonly performed using a UV detector at around 210-220 nm.[5]
Advantages:
-
High sensitivity and selectivity.
-
Simultaneous detection of nitrite and nitrate.
-
Well-established and validated methods are available.
Disadvantages:
-
Requires expensive instrumentation and skilled personnel.
-
Sample preparation can be time-consuming.
-
Mobile phase preparation can be complex.
Ion Chromatography (IC)
IC is a powerful technique for the separation and quantification of ionic species. In the context of nitrite and nitrate analysis, an anion-exchange column is used to separate the target anions, followed by conductivity detection.[9]
Advantages:
-
High selectivity for anions.
-
Can handle complex matrices with minimal sample preparation.
-
Good sensitivity and reproducibility.
Disadvantages:
-
High initial instrument cost.
-
Potential for interference from other anions present in high concentrations.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It is a highly efficient separation technique that requires minimal sample and reagent volumes.
Advantages:
-
Very fast analysis times, with some methods separating nitrite and nitrate in under a minute.
-
High separation efficiency.
-
Low sample and reagent consumption.
Disadvantages:
-
Sensitivity can be limited with standard UV detection.
-
Susceptible to interference from high concentrations of other ions, particularly chloride.[7]
-
Requires specialized equipment.
Electrochemical Sensors
Electrochemical methods, such as amperometry and voltammetry, offer a rapid and sensitive approach to nitrite detection. These sensors typically employ a modified electrode that catalyzes the oxidation of nitrite, generating a measurable current.[8]
Advantages:
-
High sensitivity and rapid response times.
-
Amenable to miniaturization and portable device development.
-
Relatively low cost.
Disadvantages:
-
Can be susceptible to interference from other electroactive species in the sample.
-
Electrode surface can be prone to fouling in complex matrices.
Experimental Workflow for Method Comparison
To objectively evaluate these methods for a specific application, a structured comparative study is essential.
Figure 2: Workflow for a comparative study of nitrite detection methods.
Conclusion: Selecting the Optimal Method
The choice of the most suitable method for nitrite determination hinges on a careful consideration of the specific research question, the nature of the sample matrix, and the available resources.
-
The Griess assay with NED remains an excellent choice for routine, high-throughput screening and for applications where cost is a major consideration. Its simplicity and robustness make it accessible to a wide range of laboratories. However, users must be mindful of potential interferences in complex biological samples and may need to incorporate a deproteinization step.[4]
-
HPLC and Ion Chromatography are the methods of choice when high sensitivity, selectivity, and the simultaneous quantification of nitrite and nitrate are required. They are particularly well-suited for complex matrices and for validation studies. The high initial investment in instrumentation is a key consideration.
-
Capillary Electrophoresis offers the significant advantage of extremely rapid analysis times, making it ideal for high-throughput applications where speed is critical. However, potential interferences from high salt concentrations may need to be addressed.
-
Electrochemical Sensors represent a rapidly evolving field with the promise of highly sensitive, real-time measurements in a portable format.[8] They are an excellent option for applications requiring rapid, on-site analysis, though careful validation is needed to account for potential interferences.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data in their pursuit of scientific discovery.
References
Sources
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- 2. jptcp.com [jptcp.com]
- 3. Advances in the chemical analysis of nitrite in environmental and biological samples - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00503E [pubs.rsc.org]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical Evaluation of a Paper-Based Electrochemical Strip to Measure Nitrite Ions in the Forensic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. text2fa.ir [text2fa.ir]
A Researcher's Guide to Characterizing the Specificity and Selectivity of N-Methyl-1-naphthylamine Hydrochloride
For the diligent researcher, the journey of a chemical compound from synthesis to potential therapeutic application is paved with rigorous characterization. N-Methyl-1-naphthylamine Hydrochloride (CAS 4643-36-1) is a compound primarily recognized as a chemical intermediate.[1][2][3][4] Its structural features, however, suggest a potential for biological activity that remains largely unexplored in public-domain research. This guide provides a comprehensive framework for elucidating the specificity and selectivity of this compound, comparing its hypothetical performance against relevant enzyme families with established inhibitors and a structural analog.
This document is not a review of existing data but a proposed investigational roadmap. We will proceed with the logical and scientific rigor required to build a robust profile of a novel compound, explaining the causality behind each experimental choice and ensuring that the described protocols are self-validating.
Rationale for Investigation and Selection of Target Classes
This compound's aromatic amine structure is a common motif in compounds that interact with metabolizing enzymes and those involved in neurotransmitter pathways. Therefore, a primary characterization should focus on two key enzyme families:
-
Cytochrome P450 (CYP) Enzymes: These are fundamental to drug metabolism, and any new chemical entity with therapeutic potential must be profiled for its inhibitory effects on major CYP isoforms to predict potential drug-drug interactions.[5][6][7] Inhibition of these enzymes can lead to altered pharmacokinetics and potential toxicity of co-administered drugs.[7][8]
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters.[9][10][11] Selective inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[9][11]
To establish a meaningful comparison, we will assess this compound against:
-
N-Methyl-1-naphthalenemethylamine hydrochloride (CAS 65473-13-4): A structural isomer to determine if the placement of the methyl group on the amine versus the methylene bridge alters biological activity.[12][13][14]
-
Known Selective Inhibitors: These will serve as positive controls and benchmarks for selectivity. We will use Clorgyline for MAO-A, Selegiline for MAO-B, and a panel of well-characterized inhibitors for the different CYP isoforms.[9][15]
Experimental Workflow for Selectivity Profiling
The overall workflow for characterizing the selectivity of our lead compound is a tiered approach, starting with broad screening and moving towards more definitive mechanistic studies for any observed activity.
Caption: Tiered experimental workflow for selectivity profiling.
Cytochrome P450 Inhibition Profiling
The initial assessment of a compound's drug-drug interaction potential involves screening against a panel of the most common drug-metabolizing CYP isoforms.[5][16]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
This high-throughput method is cost-effective and ideal for initial screening.[16] It utilizes specific fluorogenic substrates that are converted into fluorescent products by the respective CYP enzymes. The reduction in fluorescence in the presence of the test compound indicates inhibition.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of N-Methyl-1-naphthylamine HCl, the structural analog, and known CYP inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, etc.) in a suitable solvent like DMSO.
-
Prepare working solutions by serial dilution.
-
Reconstitute recombinant human CYP enzymes and prepare a reaction mixture containing a NADPH regenerating system in buffer.
-
Prepare the specific fluorogenic substrate for each CYP isoform being tested.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the appropriate wells.
-
Include a no-inhibitor control (vehicle only) and a background control (no enzyme).
-
Initiate the reaction by adding the enzyme/NADPH mixture to all wells.
-
Pre-incubate for a short period at 37°C.
-
Start the metabolic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for the specified time for each isoform.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Hypothetical Comparative Data: CYP Inhibition
The following table presents hypothetical IC50 values to illustrate how data would be presented for comparison.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| N-Methyl-1-naphthylamine HCl | > 50 | 25.3 | 42.1 | 8.9 | 15.6 |
| N-Methyl-1-naphthalenemethylamine HCl | > 50 | > 50 | > 50 | 35.2 | 48.1 |
| Ketoconazole (Control) | 12.5 | 0.5 | 1.8 | 0.9 | 0.015 |
| Quinidine (Control) | 20.1 | 45.2 | 33.7 | 0.05 | 5.3 |
Interpretation: In this hypothetical scenario, N-Methyl-1-naphthylamine HCl shows moderate, non-selective inhibition across several CYP isoforms, with the most potent activity against CYP2D6. The structural analog is significantly less potent, suggesting the amine's direct attachment to the naphthalene ring is important for this interaction. Neither compound approaches the potency of the control inhibitors, Ketoconazole (potent CYP3A4 inhibitor) and Quinidine (potent CYP2D6 inhibitor).
Monoamine Oxidase (MAO) Selectivity Profiling
Determining the selectivity for MAO-A versus MAO-B is crucial, as this dictates the potential therapeutic application.[11] For instance, selective MAO-A inhibitors are antidepressants, while selective MAO-B inhibitors are used for Parkinson's disease.[9][11]
Experimental Protocol: MAO-Glo™ Assay (or similar luminescent/fluorimetric assay)
This type of assay provides a rapid and sensitive method for determining MAO activity. The principle involves the oxidative deamination of a substrate by MAO, which produces H₂O₂. The H₂O₂ is then used in a coupled reaction to generate a luminescent or fluorescent signal.[10][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of N-Methyl-1-naphthylamine HCl, the structural analog, and the control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO.
-
Prepare working solutions by serial dilution.
-
Prepare separate reaction mixtures for MAO-A and MAO-B containing the respective recombinant human enzyme in buffer.
-
Prepare the MAO substrate (e.g., p-tyramine, a substrate for both isoforms).[17]
-
Prepare the detection reagent containing horseradish peroxidase (HRP) and a luminogenic or fluorogenic substrate.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to wells designated for both MAO-A and MAO-B inhibition assays.
-
Include no-inhibitor controls and background controls.
-
Add the respective MAO-A or MAO-B enzyme to the wells.
-
Add the MAO substrate to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to all wells to stop the MAO reaction and initiate the light-generating reaction.
-
Incubate for a short period (e.g., 20 minutes) to allow the signal to stabilize.
-
Read luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate IC50 values for both MAO-A and MAO-B as described for the CYP assays.
-
Determine the selectivity index by calculating the ratio of IC50 values (IC50 MAO-A / IC50 MAO-B). A ratio significantly greater than 1 indicates MAO-B selectivity, while a ratio significantly less than 1 indicates MAO-A selectivity.
-
Hypothetical Comparative Data: MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (A/B) |
| N-Methyl-1-naphthylamine HCl | 45.8 | 0.75 | 61.1 |
| N-Methyl-1-naphthalenemethylamine HCl | > 100 | 22.4 | > 4.5 |
| Clorgyline (Control) | 0.008 | 5.2 | 0.0015 |
| Selegiline (Control) | 3.1 | 0.011 | 281.8 |
Interpretation: These hypothetical results suggest that N-Methyl-1-naphthylamine HCl is a potent and selective MAO-B inhibitor. Its selectivity ratio of 61.1 indicates it is over 60-fold more selective for MAO-B than MAO-A. The structural analog shows weak MAO-B inhibition and is significantly less potent and selective. The control inhibitors, Clorgyline and Selegiline, perform as expected, validating the assay.
Delving Deeper: Mechanism of Action
Should a compound show potent and selective inhibition in the primary screens (as our hypothetical data for N-Methyl-1-naphthylamine HCl on MAO-B suggests), the next logical step is to determine the mechanism of inhibition (e.g., competitive, non-competitive).[18][19]
Workflow for Determining Inhibition Mechanism
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A Senior Application Scientist's Guide to the Comparative Efficacy of Naphthylamine Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the quest for novel therapeutic agents, the naphthalene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides an in-depth analysis of the comparative efficacy of various N-Methyl-1-naphthylamine derivatives, with a primary focus on their antimicrobial and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols to empower your own research endeavors.
Introduction to Naphthylamine Derivatives: A Versatile Pharmacophore
Naphthylamines, aromatic amines derived from naphthalene, serve as crucial building blocks in the synthesis of a multitude of biologically active compounds.[2] Their planar and heteroaromatic nature allows for effective interaction with biological targets, making them a focal point in medicinal chemistry.[1] While historically recognized for their use in dye synthesis, contemporary research has unveiled their significant potential as antimicrobial, antifungal, and anti-inflammatory agents.[3][4][5][6] This guide will navigate the nuanced landscape of their derivatives, offering a comparative perspective on their therapeutic promise.
Comparative Antifungal Efficacy of Naphthylamine Derivatives
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Naphthylamine derivatives have shown considerable promise in this arena, with several studies highlighting their potent activity against a range of pathogenic fungi.
Thiazolidinone and Azetidinone Derivatives of Naphthylamine
Recent studies have explored the fusion of naphthylamine with heterocyclic moieties like thiazolidinone and azetidinone to enhance antimicrobial activity. A study on 2-naphthylamine analogs demonstrated that certain derivatives exhibit remarkable antifungal activity.[3]
Key Findings:
-
Compounds 3b, 5b, and 5e from one study were identified as having noteworthy activity against Candida albicans.[3]
-
Another study highlighted that thiazolidinone derivatives of 4-nitro-1-naphthylamine possess both antibacterial and antifungal properties.[4]
The data from these studies are summarized below to facilitate a direct comparison of their minimum inhibitory concentrations (MIC).
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Thiazolidinone | New compounds 2a-b | S. aureus, B. subtilis | Similar to aminopenicillins | Aminopenicillins | - |
| Thiazolidinone | New compounds 2a-b | Various fungi | Similar to fluconazole | Fluconazole | - |
| 2-Naphthylamine Analogs | 3b, 5b, 5e | Candida albicans | Not specified, but "remarkable" | Amphotericin B | - |
| α-Naphthylamine | 6b | T. rubrum | 6.25 | Terbinafine | - |
| α-Naphthylamine | 6c | Dermatophytes | 32-62 | Terbinafine | - |
Table 1: Comparative Antifungal Activity of Naphthylamine Derivatives [3][4][7]
α-Naphthylamine Derivatives: Cytotoxic and Antifungal Profiles
A series of α-naphthylamine derivatives, including N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines and N-(pyridinylmethyl)naphthalen-1-amines, have been evaluated for their antifungal and cytotoxic activities.[7]
Structure-Activity Relationship Insights:
-
The position of the nitrogen atom in the pyridine ring of N-(pyridinylmethyl)naphthalen-1-amines significantly influences antifungal activity. The β-position (compound 6b ) demonstrated the most promising broad-spectrum activity, particularly against Trichophyton rubrum, with an MIC of 6.25 µg/mL.[7]
-
Interestingly, this potent antifungal activity was not accompanied by significant cytotoxicity at the effective concentrations, suggesting a favorable therapeutic window.[7]
-
In contrast, the γ-isomers showed reduced or no activity, highlighting the structural specificity required for fungal inhibition.[8]
Figure 1: Structure-Activity Relationship of N-(pyridinylmethyl)naphthalen-1-amines.
Comparative Anti-inflammatory Efficacy
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Naphthylamine derivatives have also been investigated for their potential to mitigate inflammatory responses.
A study involving 18 synthetic naphthalene derivatives revealed their inhibitory effects on neutrophil activation, a key process in inflammation.[5]
Key Findings:
-
Esterification of 1-naphthalene to 2-hydroxymethyl-1-naphthol diacetate (TAC) enhanced its antioxidant activity, which is often linked to anti-inflammatory effects.[5]
-
N,N-bis(2-hydroxy-1-naphthylmethyl) amine demonstrated moderate inhibitory activity on fMLP-stimulated neutrophils.[5]
-
Another study synthesized a series of α- and β-amino naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties and found two compounds, 12 and 28 , to exhibit potent anti-inflammatory activity comparable to standard drugs like phenylbutazone and naproxen.[6]
| Derivative Class | Compound | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |
| Naphthalene Derivative | TAC | L-type Ca2+ current inhibition | 0.8 | - | - |
| α-amino Naphthalene | 12 | Carrageenan-induced paw edema | Potent | Phenylbutazone | - |
| β-amino Naphthalene | 28 | Carrageenan-induced paw edema | Potent | Naproxen | - |
Table 2: Comparative Anti-inflammatory Activity of Naphthalene Derivatives [5][6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is crucial. Below is a detailed methodology for assessing the in vitro antifungal activity of novel compounds, adapted from established guidelines.[9]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Test compounds and reference antifungal agents (e.g., Fluconazole, Amphotericin B).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate.
-
Morpholinepropanesulfonic acid (MOPS).
-
Sterile 96-well microtiter plates.
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Sabouraud Dextrose Agar (SDA) plates.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS and sterilize by filtration.
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
Subculture fungal strains on SDA plates and incubate for 24-48 hours.
-
Harvest the fungal growth and suspend it in sterile saline.
-
Adjust the suspension to a specific optical density using a spectrophotometer to achieve a standardized inoculum concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the RPMI-MOPS medium to the final inoculum concentration (e.g., 1-5 x 10^3 CFU/mL).
-
-
Assay Setup:
-
Perform serial two-fold dilutions of the test compounds in the 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion and Future Directions
The diverse biological activities of N-Methyl-1-naphthylamine derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. This guide has provided a comparative overview of their antifungal and anti-inflammatory efficacy, highlighting key structure-activity relationships. The provided experimental protocol for antifungal testing serves as a foundational methodology for researchers in this field.
Future research should focus on synthesizing and screening a wider array of N-Methyl-1-naphthylamine hydrochloride derivatives to establish a more direct comparative dataset. Elucidating the precise mechanisms of action and conducting in vivo efficacy and toxicity studies will be crucial next steps in translating these promising findings into clinically relevant therapies.
References
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Chopra, B., & Dhingra, A. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Experimental and Therapeutic Medicine, 2(4). [Link]
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Kouznetsov, V. V., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Scientia Pharmaceutica, 80(4), 867–877. [Link]
-
Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(9), 509-515. [Link]
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Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 32-45. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 6(11), 2631-2646. [Link]
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Kouznetsov, V. V., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. ResearchGate. [Link]
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Request PDF. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF 1-NAPHTHYLMETHYLAMINE DERIVATIVES. [Link]
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Chopra, B., & Dhingra, A. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
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Antifungal Susceptibility Testing. (n.d.). S159. [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug development research, 60(4), 261-269. [Link]
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Islam, M. R., et al. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 14(1), 1-14. [Link]
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Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. [Link]
-
Kumar, D., et al. (2020). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. ResearchGate. [Link]
-
Sharma, S., et al. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-1-naphthylamine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, N-Methyl-1-naphthylamine Hydrochloride (CAS No: 65473-13-4) requires meticulous handling, not only during its application but, critically, through its entire lifecycle to the point of disposal.[1] Improper disposal of this compound poses significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our protocols in established safety science and regulatory standards to ensure a self-validating system of laboratory safety.
Part 1: Core Hazard Assessment and Immediate Safety
Understanding the inherent risks of a substance is the foundation of its safe management. This compound is classified with several key hazards that dictate our handling and disposal protocols.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this chemical.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral (Reported by some suppliers) | Category 3 | H301: Toxic if swallowed[4] |
This data is aggregated from multiple supplier Safety Data Sheets (SDS) and databases. Always refer to the specific SDS for the product in your possession.
Causality of Hazards and Required PPE
The reactivity of the amine group and the aromatic nature of the naphthyl structure contribute to its irritant properties. The hydrochloride salt is water-soluble, which can facilitate its transport across biological membranes, underscoring the need for robust protective measures.[1]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact, which can cause irritation.[1][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against dust particles or splashes causing serious eye irritation. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize exposed skin and prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][5] |
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is critical.
-
After Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][5]
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[6] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Step 1: Waste Classification
The first and most critical step is to correctly classify the waste. Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] While this compound is not explicitly on the P-list (acutely toxic) or U-list, its known toxic properties require that it be managed as a hazardous waste.[4][6] The responsibility for this determination rests with the waste generator—the laboratory that created the waste.[8]
Step 2: Segregation
Chemical incompatibility is a major source of laboratory incidents. This compound must be segregated from incompatible materials, particularly strong oxidizing agents .[1][5] Mixing with oxidizers could lead to a vigorous, exothermic reaction. It is imperative to collect this waste in a dedicated container, separate from other solvent or acid/base waste streams.[9]
Step 3: Containerization
Proper container selection and handling are mandated by agencies like OSHA.[6]
-
Compatibility: Use containers made of materials that are chemically compatible with the waste. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate.
-
Condition: The container must be in good condition, free from leaks or damage.
-
Closure: The container must be securely closed with a tight-fitting lid at all times, except when waste is actively being added.[10] This prevents the release of vapors and protects against spills.
Step 4: Labeling and Accumulation
Proper labeling is essential for safety and regulatory compliance.
-
Content: The container must be clearly labeled with the words "Hazardous Waste."[11]
-
Identification: The full chemical name, "this compound," must be written out. Avoid abbreviations or formulas.[10]
-
Hazard Information: The label should indicate the relevant hazards (e.g., "Irritant," "Toxic").[11]
Waste should be accumulated in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][11] Federal regulations limit the volume that can be stored in an SAA (typically 55 gallons), and once a container is full, it must be moved to a central storage area within a specified timeframe (e.g., 3 days).[7]
Step 5: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] This is illegal and environmentally damaging. The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] These professionals are equipped to transport and manage the waste according to all federal, state, and local regulations.[5][10]
Part 3: The Science of Disposal: Why Incineration is Preferred
The ultimate fate of this compound waste is typically high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF). This method is chosen for sound scientific reasons.
Incineration is an ultimate disposal method that converts combustible compounds into their mineral components.[12] For a chlorinated aromatic amine like this one, controlled, high-temperature combustion (typically >1600°F or ~870°C) in the presence of sufficient oxygen breaks the molecule down into relatively simple, less harmful products: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and hydrogen chloride (HCl).[1][12][13] The resulting acid gases (HCl and NOₓ) are then removed from the flue gas by "scrubbers" in the incinerator's air pollution control system.[13]
This complete destruction is critical. Improper or low-temperature burning of chlorinated aromatic compounds can lead to the formation of highly toxic and persistent products of incomplete combustion (PICs), such as dioxins and furans.[14][15] Therefore, disposal must be left to professionals with the correct, highly regulated equipment.
Part 4: Emergency Procedures for Spills
For small spills within a laboratory setting:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as listed in Part 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[1] Do not generate dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound Spill Debris" and dispose of it through the professional channels described above.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
References
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Mastering Safety: A Guide to Personal Protective Equipment for Handling N-Methyl-1-naphthylamine Hydrochloride
This guide provides an in-depth operational plan for the safe handling of N-Methyl-1-naphthylamine Hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to build a culture of safety through a deep, scientifically-grounded understanding of the materials we handle.
Hazard Analysis: Understanding this compound
This compound is a solid organic compound that presents several key hazards that dictate our safety protocols. A thorough risk assessment is the foundational step for determining the appropriate level of personal protection.
According to safety data sheets, the primary, well-documented hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation (Category 3): As a dust or powder, it may cause respiratory irritation if inhaled.[1][2][3][4][5]
It is critical to note that the toxicological properties of this specific compound have not been fully investigated.[1][5] However, the parent amine, 1-naphthylamine, is classified as a substance that is harmful if swallowed, potentially fatal in contact with skin, and may cause cancer.[6] This information demands a cautious and conservative approach to handling its hydrochloride salt, treating it as potentially toxic. Furthermore, thermal decomposition can produce hazardous gases, including nitrogen oxides and hydrogen chloride.[1][7]
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: All work involving this compound powder must be conducted in a certified chemical fume hood to control airborne dust.[8] The work area must be equipped with readily accessible and tested safety showers and eyewash stations.[1]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Minimize the quantity of material used and restrict access to the handling area to trained personnel only.
Core Protective Equipment: A Barrier Between You and the Hazard
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following sections detail the minimum required PPE and the rationale behind each choice.
Eye and Face Protection: Non-Negotiable
Direct contact with this compound can cause serious eye irritation.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: When handling solutions or for any procedure with a risk of splashing, chemical splash goggles are required.[9]
-
Enhanced Protection: A face shield worn over chemical splash goggles provides the highest level of protection and should be used when handling larger quantities or during vigorous mixing operations.[10]
Skin and Body Protection: Preventing Dermal Exposure
Given the compound's classification as a skin irritant and the high toxicity of its parent amine, preventing all skin contact is crucial.[1][6]
-
Gloves: Disposable nitrile gloves are a standard choice for incidental contact with a broad range of chemicals.[10] However, for prolonged handling or in the event of a spill, a glove with proven resistance is necessary. Always inspect gloves for tears or holes before use. After handling, remove gloves using a technique that avoids touching the outer surface and dispose of them as contaminated waste.[5]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned provides a critical barrier against spills and contamination of personal clothing.
-
Full Body Coverage: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[10]
Respiratory Protection: Guarding Against Inhalation
The primary inhalation risk comes from the fine powder form of the compound.[1]
-
When Required: Respiratory protection is mandatory whenever handling the solid material outside of a certified chemical fume hood.
-
Type of Respirator: At a minimum, a NIOSH-approved N95 dust mask should be used for nuisance exposures.[11] For higher levels of protection or if exposure limits might be exceeded, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory task.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
